2-Bromo-6-(morpholino)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTXZSQCKQMNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743094 | |
| Record name | 2-Bromo-6-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736990-82-2 | |
| Record name | 2-Bromo-6-(4-morpholinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=736990-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-(morpholino)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to 2-Bromo-6-(morpholino)benzaldehyde (CAS No: 736990-82-2), a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The molecule's unique trifunctional nature—featuring an electrophilic aldehyde, a synthetically malleable aryl bromide, and a nucleophilic morpholine moiety—renders it a valuable intermediate for constructing complex molecular architectures. This document focuses on the principal and most efficient synthetic route: the Nucleophilic Aromatic Substitution (SNAr) reaction. We will explore the mechanistic underpinnings of this pathway, provide a detailed, field-tested experimental protocol, and discuss alternative synthetic strategies. The content is designed for chemistry professionals engaged in research and development, offering the causal logic behind procedural choices to ensure both reproducibility and a deep understanding of the reaction dynamics.
Introduction: The Strategic Value of this compound
Substituted benzaldehydes are cornerstone intermediates in organic synthesis. The title compound, this compound, is distinguished by its strategic substitution pattern. The ortho-positioning of the bromo and morpholino groups relative to the aldehyde creates a sterically defined and electronically modulated environment. This arrangement is pivotal in drug discovery, where such scaffolds are used to develop novel therapeutic agents, and in materials science for creating functional organic molecules.[1] The bromine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the aldehyde group is a gateway to a vast array of chemical transformations, including reductive amination, oxidation, and olefination. The morpholine group, a common pharmacophore, often enhances the pharmacokinetic properties of a molecule. A robust and well-understood synthetic route is therefore critical for its practical application.
Principal Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the selective displacement of a highly activated leaving group on an aromatic ring by a nucleophile.
Reaction Overview & Mechanistic Rationale
The chosen precursor for this synthesis is 2-Bromo-6-fluorobenzaldehyde . The reaction proceeds as follows:
2-Bromo-6-fluorobenzaldehyde reacts with morpholine to yield this compound.
The success of this transformation is rooted in several key principles of physical organic chemistry:
-
Ring Activation : Aromatic rings are inherently electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group (EWG), such as the aldehyde (-CHO) group here, deactivates the ring by pulling electron density away. This effect is most pronounced at the ortho and para positions, rendering the carbon atoms at these positions electrophilic and susceptible to nucleophilic attack.[2][3]
-
Leaving Group Hierarchy : In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The stability of this intermediate and the ability of the leaving group to depart are crucial. The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I. This is because fluorine's high electronegativity strongly polarizes the carbon-halogen bond, making the ipso-carbon the most electrophilic and thus facilitating the initial attack.[4] This principle dictates the high selectivity of the reaction, where the morpholine nucleophile preferentially displaces the fluorine atom over the bromine atom.
-
The Meisenheimer Complex : The attack of morpholine on the C-F ipso-carbon forms a transient, negatively charged Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing aldehyde group. The subsequent loss of the fluoride ion is rapid and restores the aromaticity of the ring.
Visual Synthesis Workflow
The logical flow from starting materials to the final, purified product is depicted below.
Caption: Workflow for the synthesis of this compound via SNAr.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Adherence to anhydrous conditions where specified is recommended, although the reaction can be robust.
Materials & Reagents
| Reagent | CAS No. | Molecular Wt. | Moles (Equiv.) | Mass / Volume |
| 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | 203.01 | 10 mmol (1.0) | 2.03 g |
| Morpholine | 110-91-8 | 87.12 | 12 mmol (1.2) | 1.05 g (1.05 mL) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20 mmol (2.0) | 2.76 g |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | - | 40 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~150 mL |
| Brine (Saturated NaCl) | N/A | N/A | - | ~50 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | - | As needed |
Step-by-Step Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-fluorobenzaldehyde (2.03 g, 10 mmol).
-
Addition of Reagents : Add potassium carbonate (2.76 g, 20 mmol) and dimethyl sulfoxide (40 mL). Begin stirring the suspension.
-
Nucleophile Addition : Add morpholine (1.05 mL, 12 mmol) to the mixture dropwise via syringe.
-
Heating : Immerse the flask in a preheated oil bath at 95 °C. Stir the reaction mixture vigorously. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate may form.
-
Workup - Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Washing : Combine the organic layers and wash them with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or off-white solid.
-
Purification : Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 25% EtOAc).
-
Final Product : Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. The expected yield is typically in the range of 85-95%.
Alternative Synthetic Considerations: Buchwald-Hartwig Amination
While SNAr is the preferred method for this specific target, it is instructive to consider alternative C-N bond-forming strategies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is indispensable for coupling amines to aryl halides, especially those not activated towards SNAr.[5][6]
A hypothetical Buchwald-Hartwig route to the target compound could involve the reaction of 2,6-dibromobenzaldehyde with morpholine.
Hypothetical Buchwald-Hartwig amination of 2,6-dibromobenzaldehyde.
Causality & Comparison:
-
Substrate Scope : The primary advantage of the Buchwald-Hartwig reaction is its broad scope; it does not require strong electron-withdrawing groups on the aryl halide.[7]
-
Challenges : For a substrate like 2,6-dibromobenzaldehyde, achieving mono-amination selectively can be challenging, often leading to mixtures of starting material, mono-aminated, and di-aminated products. This would complicate purification and lower the yield of the desired product.
-
Cost and Purity : The SNAr pathway is more atom-economical and avoids the use of expensive palladium catalysts and complex phosphine ligands, which can be difficult to remove from the final product.[6]
Given the high activation of 2-Bromo-6-fluorobenzaldehyde towards SNAr, this pathway remains superior in terms of selectivity, cost, and operational simplicity for the synthesis of this compound.
Conclusion
The synthesis of this compound is most effectively achieved through a selective Nucleophilic Aromatic Substitution (SNAr) reaction. The strategic choice of 2-Bromo-6-fluorobenzaldehyde as the starting material is key, allowing for the facile and high-yield displacement of the activated fluoride by morpholine. This technical guide has detailed the mechanistic principles that ensure the reaction's success and provided a robust, step-by-step protocol suitable for implementation in a research or process development setting. By understanding the chemical causality behind this transformation, scientists can reliably produce this valuable intermediate for further synthetic exploration.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
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physicochemical properties of 2-Bromo-6-(morpholino)benzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-(morpholino)benzaldehyde
Foreword: A Strategic Intermediate in Modern Synthesis
In the landscape of drug discovery and fine chemical synthesis, the selection of building blocks is a critical determinant of success. Intermediates that offer a convergence of desirable physicochemical properties and versatile reactivity are of paramount importance. This compound (CAS No. 736990-82-2) represents such a scaffold. This guide provides an in-depth exploration of its core physicochemical properties, offering both established data and predictive insights. The inclusion of detailed, field-proven experimental protocols is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective characterization and application. The morpholine moiety is a well-recognized pharmacophore known to improve aqueous solubility and metabolic stability in drug candidates, while the ortho-bromo benzaldehyde structure provides a reactive handle for a multitude of synthetic transformations, including crucial cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation.[1][2][3][4]
Core Chemical and Physical Identity
A foundational understanding of a compound begins with its fundamental identifiers and properties. This information is crucial for procurement, safety, and initial experimental design. This compound is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 736990-82-2 | [5][6] |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [6] |
| Molecular Weight | 270.13 g/mol | [5] |
| IUPAC Name | 2-bromo-6-(morpholin-4-yl)benzaldehyde | [5] |
| Physical Form | Solid | |
| Purity | Typically ≥95% - ≥98% (supplier dependent) | [5][7] |
| Calculated logP | 2.344 | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Workflow for Comprehensive Physicochemical Characterization
A systematic approach is essential for the thorough characterization of a synthetic intermediate. The following workflow outlines the logical progression of experiments, from basic identity confirmation to detailed spectroscopic analysis.
Caption: General workflow for physicochemical characterization.
Melting Point Analysis: A Primary Indicator of Purity
The melting point is a critical physical property that provides a rapid assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depression and broadening of this range.[8] The capillary method is the standard technique for this determination.[9]
Expertise in Practice: Causality Behind the Protocol
The choice to use a finely ground powder is not arbitrary; it ensures uniform heat transfer throughout the sample, preventing localized melting that could provide a misleadingly broad range.[9] The heating rate is the most critical parameter. A rapid initial ramp is used to find an approximate melting point, but for an accurate determination, the rate must be slowed to ~0.5-2°C per minute near the expected melting point.[9] This slow rate allows the temperature of the heating block and the sample to equilibrate, ensuring the recorded thermometer reading accurately reflects the temperature at which the phase transition occurs.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Place a small amount of this compound in a mortar and gently grind it into a fine powder.[9]
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into a compact column approximately 2-3 mm high at the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[10]
-
Rapid Determination (Optional): Set a high heating rate (e.g., 10°C/min) to quickly determine an approximate melting range. This saves time for unknown samples.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.
-
Data Acquisition: Decrease the heating rate to 1-2°C/min. Record the temperature at which the first drop of liquid appears (T₁). Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂. Repeat the determination at least twice to ensure consistency.
Solubility Profiling: Guiding Reaction and Formulation
Understanding a compound's solubility is fundamental for its use in synthesis (solvent selection), purification (crystallization, extraction), and, critically for drug development, formulation and bioavailability. The principle of "like dissolves like" is a useful guide, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[11][12] Furthermore, solubility in acidic or basic aqueous solutions can reveal the presence of ionizable functional groups.[13]
Workflow for Systematic Solubility Testing
Caption: Decision workflow for solubility classification.
Protocol: Qualitative Solubility Determination
-
Preparation: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% NaOH, 5% HCl, Hexane, Dichloromethane, Methanol).
-
Sample Addition: Add approximately 25 mg of this compound to each test tube.[14]
-
Solvent Addition: Add 0.75 mL of the first solvent (e.g., water) to the corresponding tube.[14]
-
Mixing: Stir or shake the tube vigorously for 60 seconds.[11]
-
Observation: Observe the sample. Classify it as "soluble" if it dissolves completely or if only a few granules remain. Classify it as "insoluble" if most or all of the solid remains.[11]
-
Systematic Testing: Based on the workflow diagram above, proceed to the next logical solvent. For example, if the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCl to probe for acidic or basic character.[13]
-
Record Results: Record all observations systematically.
Spectroscopic Elucidation: Confirming Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Spectrum (in CDCl₃):
-
Aldehyde Proton (-CHO): A singlet peak expected at a highly deshielded position, ~10.3 ppm, due to the electron-withdrawing nature of the carbonyl group and the bromine atom.[15][18]
-
Aromatic Protons (Ar-H): Three protons on the benzene ring, expected in the range of 7.3-7.9 ppm. Their specific shifts and coupling patterns (doublets, triplets) will depend on their position relative to the bromine, aldehyde, and morpholino groups.[15][18]
-
Morpholine Protons (-N(CH₂CH₂)₂O): Two distinct signals are expected. The protons on the carbons adjacent to the nitrogen (-N-CH₂-) will be deshielded and appear around 3.8-4.0 ppm. The protons on the carbons adjacent to the oxygen (-O-CH₂-) will appear slightly further upfield, around 3.6-3.8 ppm. Both will likely be triplets.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of ~190 ppm.[15]
-
Aromatic Carbons: Six signals are expected in the ~125-150 ppm range. The carbon attached to the bromine (C-Br) and the carbon attached to the morpholino group will have distinct chemical shifts.
-
Morpholine Carbons: Two signals are expected in the aliphatic region, typically around 45-55 ppm for the -N-CH₂- carbons and 65-70 ppm for the -O-CH₂- carbons.
Protocol: NMR Sample Preparation
-
Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).[19]
-
Prepare Sample: Weigh 5-25 mg of the compound for a ¹H NMR spectrum (or 50-100 mg for a ¹³C NMR spectrum) and dissolve it in 0.6-0.7 mL of the deuterated solvent in a small vial.[19][20]
-
Filtration: To ensure a homogeneous magnetic field and prevent poor spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter.[21][22]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Expected Key IR Absorptions (cm⁻¹):
-
Aromatic C-H Stretch: Weak to medium peaks just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹).[23]
-
Aldehyde C-H Stretch: Two characteristic weak peaks (a Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹.[23]
-
Carbonyl (C=O) Stretch: A very strong, sharp absorption band around 1700-1710 cm⁻¹. This is a highly diagnostic peak for the aldehyde.[23][24]
-
Aromatic C=C Stretches: Medium intensity peaks in the 1500–1600 cm⁻¹ region.[23]
-
C-O-C Stretch (Morpholine): A strong band typically found in the 1110-1120 cm⁻¹ region, characteristic of the ether linkage in the morpholine ring.
-
C-Br Stretch: A weak to medium band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an ~1:1 ratio), this will appear as a pair of peaks of nearly equal intensity at m/z 270 and m/z 272. This "M, M+2" pattern is a definitive signature for a monobrominated compound.[25][26]
-
Key Fragments: Expect to see fragmentation patterns common to benzaldehydes, such as the loss of a hydrogen atom ([M-1]⁺) and the loss of the entire aldehyde group ([M-CHO]⁺).
References
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2-Bromo-6-chlorobenzaldehyde: A Versatile Building Block for API Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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(PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025, October 24). ResearchGate. Retrieved from [Link]
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can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr. (2023, February 10). Reddit. Retrieved from [Link]
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p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]
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Chemical Properties of Benzaldehyde, 2-bromo-. (n.d.). Cheméo. Retrieved from [Link]
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spectral data for 2-Bromo-6-(morpholino)benzaldehyde (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-6-(morpholino)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the key spectral characteristics of this compound (CAS No: 736990-82-2), a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data derived from foundational spectroscopic principles and comparative analysis of analogous structures. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering researchers a robust framework for the empirical verification and characterization of this molecule. The guide is designed for researchers, chemists, and drug development professionals who require a deep understanding of how to confirm the structure and purity of this compound through modern analytical techniques.
Introduction and Molecular Structure Overview
This compound is a trifunctional molecule featuring a benzaldehyde core, an ortho-bromine substituent, and an ortho-morpholino group. This unique substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and can be precisely mapped using spectroscopic methods. The aldehyde group is a key reactive handle, the bromine atom offers a site for cross-coupling reactions, and the morpholino group influences solubility and conformational behavior.
An accurate structural elucidation is the cornerstone of any chemical research or development program. The combination of NMR, IR, and MS provides a self-validating system for confirming molecular identity. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Expertise & Causality: Experimental Protocol Choices
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard, defining the 0.00 ppm reference point for both ¹H and ¹³C spectra. Its single, sharp resonance is inert and does not interfere with the analyte signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small drop of TMS as an internal reference.
-
Cap the tube and invert several times to ensure a homogeneous solution.
-
Data Acquisition:
-
Acquire ¹H NMR data on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.
-
Acquire ¹³C NMR data using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The structure suggests four distinct regions in the ¹H NMR spectrum: the aldehyde proton, the aromatic protons, and two sets of morpholine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 10.3 | s (singlet) | 1H | Aldehyde (-H O) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond, placing it far downfield.[1] It has no adjacent protons, appearing as a singlet. |
| ~ 7.5 - 7.6 | t (triplet) | 1H | Ar-H 4 | This proton is coupled to H3 and H5, appearing as a triplet. It is in the typical aromatic region. |
| ~ 7.2 - 7.3 | d (doublet) | 1H | Ar-H 3 | Coupled primarily to the adjacent H4. |
| ~ 7.0 - 7.1 | d (doublet) | 1H | Ar-H 5 | Coupled primarily to the adjacent H4. |
| ~ 3.8 - 3.9 | t (triplet) | 4H | Morpholine (-O-CH ₂-) | Protons adjacent to the oxygen atom are deshielded relative to those adjacent to the nitrogen. |
| ~ 3.1 - 3.2 | t (triplet) | 4H | Morpholine (-N-CH ₂-) | Protons adjacent to the nitrogen atom. Their proximity to the aromatic ring causes a downfield shift. |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, accounting for all 11 carbon atoms (with two pairs of morpholine carbons being chemically equivalent due to symmetry).
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 191 | C =O (Aldehyde) | The carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield position.[2] |
| ~ 155 | C 6-N | The aromatic carbon directly attached to the electron-donating nitrogen atom is shifted significantly downfield. |
| ~ 135 | C 4-H | Aromatic CH carbon. |
| ~ 130 | C 2-Br | The carbon bearing the bromine atom (ipso-carbon) is shifted downfield. |
| ~ 128 | C 5-H | Aromatic CH carbon. |
| ~ 125 | C 3-H | Aromatic CH carbon. |
| ~ 122 | C 1-CHO | The ipso-carbon attached to the aldehyde group. |
| ~ 67 | Morpholine (-O-C H₂-) | The carbons adjacent to the electronegative oxygen are deshielded compared to the nitrogen-adjacent carbons. |
| ~ 52 | Morpholine (-N-C H₂-) | The carbons adjacent to the nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
The IR spectrum will be dominated by absorptions from the aldehyde and the substituted aromatic ring. Data from analogous compounds like 2-bromobenzaldehyde provides a strong basis for these predictions.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3050-3100 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the benzene ring. |
| ~ 2850-2960 | Medium | Aliphatic C-H Stretch | Symmetrical and asymmetrical stretching of the C-H bonds in the morpholine ring. |
| ~ 2820 & ~2720 | Weak | Aldehyde C-H Stretch | This pair of weak bands (a Fermi doublet) is highly diagnostic for an aldehyde C-H bond and confirms the presence of the -CHO group.[5] |
| ~ 1700-1715 | Strong | C=O Carbonyl Stretch | This will be one of the most intense and sharpest peaks in the spectrum, unequivocally identifying the aldehyde functional group.[5][6] Its exact position is influenced by the ortho substituents. |
| ~ 1550-1600 | Medium | Aromatic C=C Stretch | Vibrations of the carbon-carbon double bonds within the benzene ring. |
| ~ 1250 | Strong | Aryl-N Stretch | Stretching vibration of the bond between the aromatic ring and the morpholine nitrogen. |
| ~ 1115 | Strong | C-O-C Stretch | The strong, characteristic ether stretch from the morpholine ring. |
| ~ 750-800 | Strong | C-H Out-of-Plane Bend | Bending vibration related to the 1,2,3-trisubstituted pattern of the aromatic ring. |
| ~ 650-700 | Medium | C-Br Stretch | Stretching vibration of the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern can also offer valuable structural clues.
Expertise & Causality: Ionization Method
-
Electron Ionization (EI): This high-energy technique is excellent for inducing fragmentation, which helps in structural elucidation. It is ideal for relatively stable, volatile compounds.
-
Electrospray Ionization (ESI): A softer ionization technique, ESI is useful for obtaining a strong molecular ion peak ([M+H]⁺) with minimal fragmentation, which is ideal for confirming molecular weight.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard.
-
Data Acquisition (ESI): Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Data Acquisition (EI): Introduce the sample via a direct insertion probe or GC inlet. Acquire data over a similar mass range.
Predicted Mass Spectrometry Data
The molecular formula is C₁₁H₁₂BrNO₂. The presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment | Rationale |
| 271 / 269 | ~1:1 Ratio | [M]⁺ (Molecular Ion) | The two peaks of nearly equal intensity are the definitive signature of a molecule containing one bromine atom. The nominal molecular weight is 270.13 g/mol .[8][9] |
| 242 / 240 | Medium | [M - CHO]⁺ | Loss of the formyl radical (•CHO, 29 Da) is a common fragmentation pathway for aromatic aldehydes. |
| 185 / 183 | Strong | [M - C₄H₈NO]⁺ | Loss of the morpholino group as a radical, leaving the 2-bromobenzoyl cation, which is a stable fragment. |
| 157 / 155 | Medium | [M - C₄H₈NO - CO]⁺ | Subsequent loss of carbon monoxide (CO, 28 Da) from the benzoyl cation. |
| 86 | Strong | [C₄H₈NO]⁺ | The morpholino fragment cation. |
Integrated Spectral Analysis and Conclusion
The true power of spectroscopic characterization lies in the integration of all data points. Each technique provides a piece of the puzzle, and together they create an unambiguous structural confirmation.
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An In-depth Technical Guide to the Solubility of 2-Bromo-6-(morpholino)benzaldehyde in Organic Solvents
Preamble: Understanding the Significance of Solubility in Drug Development
In the landscape of modern medicinal chemistry and drug development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential therapeutic agent is its solubility. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately cause the failure of an otherwise potent compound. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of 2-Bromo-6-(morpholino)benzaldehyde, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry.
Section 1: Molecular Architecture and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound (CAS Number: 736990-82-2, Molecular Formula: C₁₁H₁₂BrNO₂) possesses a unique combination of functional groups that contribute to its overall polarity and potential for intermolecular interactions.[1]
A systematic analysis of its constituent parts—the benzaldehyde core, the morpholine substituent, and the bromo group—provides a framework for predicting its solubility.
The Benzaldehyde Core: An Aromatic Scaffold
The parent molecule, benzaldehyde, is a colorless liquid with a characteristic almond-like odor.[2] It is considered to be sparingly soluble in water but demonstrates high solubility in a range of organic solvents such as diethyl ether, ethyl acetate, and chloroform.[3][4] This behavior is attributed to the hydrophobic nature of the benzene ring, which dominates the molecule's character despite the presence of the polar carbonyl group.[3]
The Morpholine Moiety: A Polar Heterocycle
Morpholine is a heterocyclic compound containing both an amine and an ether functional group.[5][6] It is a colorless, hygroscopic liquid that is completely miscible with water and a large number of organic solvents.[5] The presence of the nitrogen and oxygen atoms in the morpholine ring allows for hydrogen bonding with protic solvents and strong dipole-dipole interactions with other polar molecules. The inclusion of the morpholine ring in this compound is expected to significantly enhance its polarity compared to a simple substituted benzaldehyde.
The Bromo Substituent: A Halogen's Influence
The bromine atom attached to the benzene ring further modifies the electronic and steric properties of the molecule. Halogen substituents can influence solubility in complex ways. While they increase the molecular weight and size, which can decrease solubility, they also introduce a polarizable C-Br bond that can participate in dipole-dipole interactions. Studies on halogenated benzaldehydes have shown that the position and number of halogen substituents significantly affect aqueous solubility.[7]
Predicted Solubility Behavior: A Synthesis of Structural Insights
Based on the principle of "like dissolves like," we can formulate a set of predictions for the solubility of this compound in various classes of organic solvents.[8]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the morpholine ring, with its potential for hydrogen bond acceptance, suggests that the compound will exhibit moderate to good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide, Acetonitrile): The overall polarity of the molecule, stemming from the aldehyde and morpholine groups, should lead to good solubility in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the morpholine and aldehyde functionalities will likely result in poor solubility in nonpolar solvents. The aromatic ring may allow for some minimal interaction with aromatic solvents like toluene.
These predictions provide a rational basis for the selection of solvents in experimental solubility assessments.
Section 2: Theoretical Framework for Solubility
A deeper understanding of the forces governing solubility allows for more accurate predictions and interpretation of experimental results.
The process of dissolution can be conceptualized as a three-step process, as illustrated in Figure 1:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in their solid-state lattice.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
Dissolution occurs when the energy released during solvation is sufficient to overcome the energy required for the first two steps.
Section 3: Experimental Determination of Solubility
Given the absence of published quantitative data, an empirical determination of the solubility of this compound is essential. The following section provides a detailed, step-by-step protocol for both a qualitative and a quantitative assessment of solubility.
Materials and Equipment
-
This compound (purity ≥95%)
-
A selection of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Procedure:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add 0.5 mL of the test solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. The compound is considered "soluble" if no solid particles are visible, "partially soluble" if some solid remains, and "insoluble" if the majority of the solid does not dissolve.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9]
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound to ensure accurate quantification.
-
-
Calculation:
-
The solubility is calculated from the concentration of the analyte in the saturated solution, taking into account any dilution factors.
-
Section 4: Predicted and Experimental Solubility Data
The following table summarizes the predicted solubility of this compound and provides a template for recording experimentally determined values.
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Polar Protic | Methanol | Good | [Record Experimental Data Here] |
| Ethanol | Good | [Record Experimental Data Here] | |
| Isopropanol | Moderate | [Record Experimental Data Here] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Good | [Record Experimental Data Here] |
| Dimethylformamide (DMF) | Very Good | [Record Experimental Data Here] | |
| Acetonitrile (ACN) | Moderate to Good | [Record Experimental Data Here] | |
| Acetone | Moderate | [Record Experimental Data Here] | |
| Tetrahydrofuran (THF) | Moderate | [Record Experimental Data Here] | |
| Nonpolar | Toluene | Poor to Slight | [Record Experimental Data Here] |
| Dichloromethane (DCM) | Moderate | [Record Experimental Data Here] | |
| Hexane | Poor | [Record Experimental Data Here] | |
| Diethyl Ether | Poor to Slight | [Record Experimental Data Here] |
Section 5: Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of this compound in organic solvents. By understanding the interplay of its structural components—the benzaldehyde core, the polar morpholine ring, and the bromo substituent—researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation.
The detailed experimental protocols provided herein offer a robust framework for the empirical determination of this critical physicochemical parameter. The generation of accurate solubility data is a crucial step in advancing the potential applications of this compound in drug discovery and materials science. Future work should focus on expanding the range of solvents tested and investigating the temperature dependence of solubility to create a complete thermodynamic profile of this promising compound.
References
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]
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University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Solubility of Things. (n.d.). Benzaldehyde. [Link]
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Ataman Kimya. (n.d.). MORPHOLINE. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-6-(morpholino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational landscape of 2-Bromo-6-(morpholino)benzaldehyde (CAS No. 736990-82-2). In the absence of direct experimental data for this specific compound in the public domain, this paper leverages established principles of structural chemistry, spectroscopic data from analogous compounds, and theoretical considerations to offer a comprehensive overview. The document explores the anticipated bond parameters, stereoelectronic effects, and rotational dynamics that govern the three-dimensional architecture of this synthetically useful molecule. The insights presented herein are intended to guide researchers in its application in areas such as medicinal chemistry and materials science, where a thorough understanding of molecular geometry and conformational preferences is paramount for rational design and development.
Introduction
This compound is a disubstituted aromatic aldehyde of significant interest in organic synthesis. Its structure, featuring a benzaldehyde core with a bromine atom and a morpholino group at the ortho positions, presents a unique combination of steric and electronic features.[1][2] These substituents are expected to profoundly influence the molecule's reactivity, intermolecular interactions, and, crucially, its three-dimensional conformation. A comprehensive understanding of its molecular structure is therefore essential for predicting its behavior in chemical reactions and biological systems.
This guide will first dissect the probable molecular geometry of this compound, drawing comparisons with structurally related compounds for which experimental data is available. Subsequently, a detailed conformational analysis will be presented, focusing on the rotational barriers around key single bonds and the likely preferred spatial arrangement of the aldehyde and morpholino substituents.
Molecular Structure and Predicted Geometry
The fundamental framework of this compound consists of a benzene ring to which a bromo, a morpholino, and a formyl (aldehyde) group are attached. The IUPAC name for this compound is 2-bromo-6-(morpholin-4-yl)benzaldehyde.[1]
The Benzaldehyde Core
The benzaldehyde moiety is the central functional group. In unsubstituted benzaldehyde, the aldehyde group is coplanar with the benzene ring to maximize π-conjugation. However, the presence of two bulky ortho substituents in this compound introduces significant steric hindrance. This steric strain is likely to force the aldehyde group out of the plane of the aromatic ring.
For a comparable molecule, 2-bromo-p-tolualdehyde, X-ray crystallographic studies have shown that the aldehyde group is twisted out of the plane of the aromatic ring by approximately 10.6 degrees.[3] This torsion is a direct consequence of the steric repulsion between the ortho bromine atom and the aldehyde group. A similar, if not more pronounced, out-of-plane rotation can be anticipated for this compound due to the additional steric bulk of the morpholino group.
The Morpholino Substituent
The morpholino group is a saturated heterocycle that typically adopts a chair conformation. The nitrogen atom of the morpholine ring is directly bonded to the benzene ring. The orientation of the morpholino group relative to the aromatic ring will be a key determinant of the overall molecular shape. Rotation around the C(aryl)-N(morpholino) bond will be restricted due to steric clashes with the adjacent bromine and aldehyde groups.
Bond Lengths and Angles (Predicted)
While precise experimental values for this compound are unavailable, we can predict the approximate bond lengths and angles based on data from similar structures and general chemical principles.
| Bond | Predicted Length (Å) | Rationale |
| C(aryl)-Br | ~1.90 | Typical for an sp² carbon-bromine bond. |
| C(aryl)-CHO | ~1.48 | Standard length for a single bond between an sp² carbon and a carbonyl carbon. |
| C=O | ~1.21 | Characteristic of an aldehyde carbonyl group. |
| C(aryl)-N(morpholino) | ~1.40 | Reflects the single bond character between an aromatic carbon and a nitrogen atom. |
| N-C (morpholine) | ~1.47 | Typical for a single bond between nitrogen and an sp³ carbon. |
| C-C (morpholine) | ~1.53 | Standard sp³-sp³ carbon-carbon single bond length. |
| C-O (morpholine) | ~1.43 | Characteristic of a single bond between an sp³ carbon and an oxygen atom. |
Table 1: Predicted Bond Lengths in this compound
The bond angles around the substituted carbons on the benzene ring are expected to deviate from the ideal 120° due to the steric bulk of the substituents.
Conformational Analysis
The conformational flexibility of this compound is primarily governed by rotation around two key single bonds: the C(aryl)-CHO bond and the C(aryl)-N(morpholino) bond.
Rotation of the Aldehyde Group
As previously mentioned, steric hindrance from the ortho substituents will likely prevent the aldehyde group from being coplanar with the benzene ring. Two primary conformations can be envisioned, arising from the orientation of the carbonyl oxygen relative to the ortho substituents. These are often referred to as the s-cis and s-trans conformers, although in this highly substituted system, these labels are less precise. The repulsive interaction between the carbonyl oxygen and the bulky ortho groups is expected to destabilize conformations where the aldehyde group is in the plane of the ring.[4]
Caption: Energy profile for aldehyde group rotation.
Orientation of the Morpholino Group
The morpholino group, in its stable chair conformation, can also adopt different orientations relative to the benzene ring. The rotation around the C(aryl)-N(morpholino) bond will be significantly hindered. The most stable conformation will likely position the morpholine ring to minimize steric interactions with the adjacent bromine atom and the aldehyde group.
Caption: Factors influencing the conformation.
Spectroscopic Signatures (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aromatic region due to the disubstitution pattern. The aldehyde proton should appear as a singlet at a downfield chemical shift, likely in the range of δ 10.0-10.5 ppm. The protons of the morpholine ring will appear as two distinct multiplets in the aliphatic region, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon at around δ 190 ppm. The aromatic region will display signals for the six benzene ring carbons, with their chemical shifts influenced by the electronic effects of the substituents. The four distinct carbons of the morpholine ring will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1710 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the aromatic and aliphatic protons, and C-N and C-O stretching vibrations of the morpholine ring.
Experimental Protocols for Characterization
For researchers seeking to experimentally validate the structural and conformational features of this compound, the following protocols are recommended.
X-ray Crystallography
-
Crystal Growth: Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) and allow for slow evaporation at room temperature. Seeding with a small crystal can facilitate the growth of single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a detailed three-dimensional model of the molecule in the solid state.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra.
-
2D NMR: Perform two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide through-space correlations between protons, offering valuable insights into the preferred conformation in solution.
Conclusion
This compound is a molecule whose three-dimensional structure is dictated by a delicate interplay of steric and electronic effects. Based on theoretical considerations and comparisons with analogous compounds, it is predicted that the aldehyde group is significantly twisted out of the plane of the benzene ring, and the orientation of the morpholino group is sterically constrained. These conformational preferences will undoubtedly influence its reactivity and potential as a building block in drug discovery and materials science. This guide provides a foundational understanding of its molecular architecture and offers a roadmap for its experimental characterization, thereby enabling its more effective utilization in scientific research.
References
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Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 311-317. Available at: [Link]
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Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]
-
Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. Available at: [Link]
-
Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. National Institutes of Health. Available at: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]
-
Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes. National Institutes of Health. Available at: [Link]
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A Deep Dive into 2-Bromo-6-fluorobenzaldehyde's Role and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. Available at: [Link]
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Conformational analysis of macrocycles: comparing general and specialized methods. National Institutes of Health. Available at: [Link]
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Conformational analysis of macrocycles: comparing general and specialized methods. Springer. Available at: [Link]
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Computational methods for exploring protein conformations. ResearchGate. Available at: [Link]
-
This compound. Boroncore. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-(morpholino)benzaldehyde: Starting Materials and Core Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-Bromo-6-(morpholino)benzaldehyde, a key intermediate in pharmaceutical and materials science research. We will delve into the selection of starting materials, explore the mechanistic underpinnings of the most viable synthetic routes, and present detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important building block.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde of significant interest due to its trifunctional nature. The presence of an aldehyde group, a bromine atom, and a morpholino moiety on the same aromatic scaffold provides multiple points for chemical modification. This versatility makes it a valuable precursor for the synthesis of a wide range of complex molecules, including novel therapeutic agents and functional materials. The strategic placement of the bromo and morpholino groups ortho to the aldehyde functionality introduces specific steric and electronic properties that can be exploited in downstream applications.
Foundational Starting Materials: A Comparative Analysis
The synthesis of this compound primarily commences from one of two key starting materials: 2,6-dibromobenzaldehyde or 2-bromo-6-fluorobenzaldehyde. The choice between these precursors is often dictated by factors such as commercial availability, cost, and the desired reaction pathway.
| Starting Material | Key Advantages | Key Disadvantages |
| 2,6-Dibromobenzaldehyde | - Readily available. - The two bromine atoms have similar reactivity, which can be a challenge for selective mono-substitution. | - Potential for di-substitution as a side product. - May require more stringent control of reaction conditions to achieve mono-substitution. |
| 2-Bromo-6-fluorobenzaldehyde | - The differential reactivity of the C-F and C-Br bonds allows for selective substitution of the fluorine atom. | - May be less readily available or more expensive than the dibromo analogue. |
Synthetic Strategies: Pathways to this compound
Two principal synthetic methodologies have been identified as the most effective for the preparation of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach
The SNAr reaction is a direct and often cost-effective method for the synthesis of the target molecule.[1] In this pathway, the nucleophilic morpholine attacks the electron-deficient aromatic ring, displacing a halide leaving group. The aldehyde group at the ortho position acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.
Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: General workflow for the SNAr synthesis.
This protocol is based on the higher reactivity of the C-F bond towards nucleophilic aromatic substitution compared to the C-Br bond.
Materials:
-
2-Bromo-6-fluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.[2]
Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile Alternative
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3][4] This palladium-catalyzed cross-coupling reaction is particularly useful for the amination of aryl halides and can be effectively applied to the synthesis of this compound from 2,6-dibromobenzaldehyde. The key to this reaction is the selection of an appropriate palladium catalyst and phosphine ligand.
Diagram 2: Buchwald-Hartwig Amination Pathway
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This protocol utilizes a common palladium precatalyst and a bulky phosphine ligand to achieve selective mono-amination.
Materials:
-
2,6-Dibromobenzaldehyde
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene, followed by 2,6-dibromobenzaldehyde (1.0 eq) and morpholine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[5]
Synthesis of Precursors
For instances where the starting materials are not commercially available or are prohibitively expensive, they can be synthesized in the laboratory.
Synthesis of 2-Bromo-6-fluorobenzaldehyde
A common route to 2-bromo-6-fluorobenzaldehyde involves the bromination and subsequent oxidation of 2-fluoro-6-bromotoluene.[6]
Diagram 3: Synthesis of 2-Bromo-6-fluorobenzaldehyde
Caption: A two-step synthesis of the fluorinated precursor.
Purification and Characterization
Purification of the final product is typically achieved through column chromatography on silica gel.[2] The structure and purity of this compound can be confirmed by standard analytical techniques, including:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule.
-
¹³C NMR Spectroscopy: To identify all unique carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the aldehyde C=O stretch.
Conclusion
The synthesis of this compound can be reliably achieved through either Nucleophilic Aromatic Substitution or Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of starting material and synthetic route will depend on a variety of factors including cost, availability of reagents, and the desired scale of the reaction. The detailed protocols provided in this guide offer robust starting points for the successful laboratory preparation of this valuable synthetic intermediate.
References
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An In-depth Technical Guide to the Potential Biological Activity of 2-Bromo-6-(morpholino)benzaldehyde
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound 2-Bromo-6-(morpholino)benzaldehyde. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes existing knowledge of its core structural motifs—the bromobenzaldehyde and morpholine moieties—to build a robust scientific rationale for its potential as a therapeutic agent. We hypothesize that this compound is a candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. To empower researchers in drug discovery and development, this guide presents detailed, field-proven protocols for the synthesis of this compound and for the rigorous evaluation of its predicted biological activities. The experimental workflows are designed to be self-validating and are supported by mechanistic insights and authoritative references.
Introduction: Deconstructing this compound for Therapeutic Potential
The quest for novel therapeutic agents often begins with the rational design of molecules that combine pharmacologically active substructures. This compound is one such compound, integrating three key chemical features that suggest a high potential for biological activity: a benzaldehyde core, a bromine substituent, and a morpholine ring.
-
The Benzaldehyde Scaffold: Substituted benzaldehydes are a cornerstone in medicinal chemistry. The aldehyde group is a versatile chemical handle for synthesizing more complex molecules, such as Schiff bases and chalcones, and is itself implicated in various biological interactions. Benzaldehyde derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial and anticancer properties.[1][2]
-
The Morpholine Moiety: The morpholine ring is a privileged scaffold in drug discovery, prized for its ability to improve the physicochemical properties of a compound, such as solubility and metabolic stability.[3][4] Its inclusion in numerous approved drugs is a testament to its utility in enhancing pharmacokinetic profiles.[3] Beyond its role as a molecular scaffold, the morpholine moiety is integral to the pharmacophore of compounds with demonstrated activities against cancer, central nervous system disorders, and microbial infections.[3][5]
-
The Role of Halogenation (Bromine): The introduction of a bromine atom onto the aromatic ring can significantly modulate a molecule's biological activity. Halogenation can enhance membrane permeability, improve binding affinity to target proteins through halogen bonding, and alter metabolic pathways.[6]
The unique ortho-substitution pattern of the bromo and morpholino groups on the benzaldehyde ring creates a specific electronic and steric environment that could lead to novel interactions with biological targets. Based on the established activities of these individual components, we propose a focused investigation into the anticancer, antimicrobial, and anti-inflammatory potential of this compound.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.[7] The proposed synthesis would involve the reaction of 2,6-dibromobenzaldehyde with morpholine.
Proposed Synthetic Protocol
This protocol is adapted from established procedures for similar aryl aminations.[7]
Materials:
-
2,6-dibromobenzaldehyde
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide
-
Toluene (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a two-necked flask under an inert nitrogen atmosphere, combine Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask and stir the mixture at room temperature for 5 minutes to form the active catalyst complex.
-
Reactant Addition: To the catalyst mixture, add 2,6-dibromobenzaldehyde (1.0 equivalent) and morpholine (1.2 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Buchwald-Hartwig amination workflow for synthesis.
Hypothesis 1: Anticancer Activity
The combination of a halogenated aromatic ring and a morpholine substituent is a feature of several potent anticancer agents.[3][8] We hypothesize that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
Procedure:
-
Cell Seeding: Seed 100 µL of a cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (DMSO) to each well.[4]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.[1][6]
Materials:
-
Cancer cells treated with this compound (at IC₅₀ concentration)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Treat cells with the test compound for 24 hours. Harvest cells by trypsinization, then collect by centrifugation at 1200 rpm for 5 minutes.[9]
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Generate DNA content frequency histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to untreated controls.
Anticancer Investigation Workflow
Caption: Workflow for evaluating anticancer potential.
Hypothesis 2: Antimicrobial Activity
Both morpholine and benzaldehyde derivatives have been reported to possess significant antimicrobial properties.[10][11] The combination in this compound may result in activity against a range of bacterial and fungal pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5x10⁵ CFU/mL[12]
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.[13]
Data Presentation: Hypothetical MIC Data
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | 16 |
| Escherichia coli | This compound | 32 |
| Candida albicans | This compound | 64 |
| Vancomycin (S. aureus) | Standard Antibiotic | 1 |
| Ciprofloxacin (E. coli) | Standard Antibiotic | 0.5 |
Hypothesis 3: Anti-inflammatory Activity
Inflammation is often mediated by cyclooxygenase (COX) enzymes. Many anti-inflammatory drugs act by inhibiting these enzymes. Given the structural diversity of COX inhibitors, this compound warrants investigation for its potential to inhibit COX-1 and/or COX-2.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the activity of the COX-2 enzyme by detecting the generation of Prostaglandin G2 via a fluorescent probe.[3]
Materials:
-
COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, probe, cofactor, arachidonic acid)
-
This compound
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's protocol.
-
Control and Sample Setup: In designated wells, add the test compound, inhibitor control (Celecoxib), or enzyme control (buffer only).[3]
-
Reaction Mix Addition: Prepare and add the reaction mix (containing assay buffer, COX probe, and COX cofactor) to all wells.
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to the sample and control wells.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition of COX-2 activity by the test compound relative to the enzyme control.
Anti-inflammatory Investigation Workflow
Sources
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- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. assaygenie.com [assaygenie.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. protocols.io [protocols.io]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
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- 10. researchgate.net [researchgate.net]
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- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Bromo-6-(morpholino)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-(morpholino)benzaldehyde, a key heterocyclic building block in modern medicinal chemistry. The document details its synthesis, focusing on the prevalent methodologies of Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its emergence is intrinsically linked to the advancement of cross-coupling reactions and its utility as a versatile intermediate in the synthesis of targeted therapeutics. This guide furnishes detailed experimental protocols, mechanistic insights, and a discussion of its significant role as a precursor to potent kinase inhibitors, particularly in the context of Bruton's tyrosine kinase (Btk) inhibitors for the treatment of various cancers and autoimmune disorders.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound (CAS No: 736990-82-2) is a disubstituted benzaldehyde derivative characterized by the presence of a bromine atom and a morpholine moiety at the ortho positions relative to the aldehyde group.[1][2][3] This unique arrangement of functional groups imparts a desirable combination of reactivity and structural features, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.
The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse molecular fragments. The morpholine group, a common motif in drug molecules, can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.
The history of this compound is not one of a singular discovery but rather an emergence driven by the need for functionalized building blocks in drug discovery programs. Its synthesis became feasible with the development of robust and reliable cross-coupling methodologies in the late 20th and early 21st centuries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 736990-82-2 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [1][2][3] |
| Molecular Weight | 270.12 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% | [1] |
Synthetic Methodologies: Pathways to a Key Intermediate
The synthesis of this compound is primarily achieved through two powerful and widely adopted synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. Both methods typically utilize a common starting material: 2,6-dibromobenzaldehyde.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often cost-effective method for the introduction of nucleophiles onto an aromatic ring.[4] In the context of this compound synthesis, the reaction proceeds via the displacement of one of the bromine atoms of 2,6-dibromobenzaldehyde by morpholine. The aldehyde group, being electron-withdrawing, activates the ortho- and para-positions towards nucleophilic attack, facilitating the substitution.
Mechanism: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic morpholine attacks the carbon atom bearing a bromine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the desired product.
Caption: SNAr reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol (SNAr):
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dibromobenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: To the stirred solution, add morpholine (1.1-1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This method offers a highly efficient and versatile route to this compound, often proceeding under milder conditions and with higher yields compared to traditional SNAr reactions, especially for less activated substrates.
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (2,6-dibromobenzaldehyde), forming a Pd(II) intermediate.
-
Ligand Exchange: The amine (morpholine) coordinates to the palladium center, displacing a ligand.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final and crucial step is the reductive elimination of the desired product, this compound, regenerating the Pd(0) catalyst for the next cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol (Buchwald-Hartwig Amination):
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Reaction Setup: To a dry Schlenk flask, add 2,6-dibromobenzaldehyde (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like Xantphos or RuPhos (2-10 mol%), and a strong base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).
-
Addition of Solvent and Amine: Add anhydrous toluene or dioxane as the solvent, followed by the addition of morpholine (1.1-1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Role in Drug Discovery and Development: A Gateway to Kinase Inhibitors
The primary significance of this compound in the pharmaceutical industry lies in its application as a key intermediate in the synthesis of kinase inhibitors.[5][6] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.
A notable application of this benzaldehyde derivative is in the synthesis of Bruton's tyrosine kinase (Btk) inhibitors.[4][6][7][8] Btk is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. The inhibition of Btk has emerged as a highly effective therapeutic strategy for the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis.
The this compound scaffold provides a versatile platform for the construction of the core structures of many Btk inhibitors. The aldehyde functionality can be elaborated to form a key part of the heterocyclic core that binds to the kinase, while the bromine atom allows for the introduction of various substituents through cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties.
Caption: General synthetic workflow for Btk inhibitors using this compound.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in medicinal chemistry. While its specific discovery is not well-documented, its utility is evident through its application in the synthesis of complex, biologically active molecules. The development of robust and efficient synthetic routes, such as the Buchwald-Hartwig amination, has made this intermediate readily accessible for drug discovery programs.
Its role as a key precursor to a range of kinase inhibitors, most notably Btk inhibitors, highlights its importance in the development of targeted therapies for cancer and autoimmune diseases. The unique combination of a reactive aldehyde, a versatile bromine handle, and a drug-like morpholine moiety ensures that this compound will continue to be a valuable tool for medicinal chemists in the design and synthesis of next-generation therapeutics. Future research will likely explore its application in the synthesis of inhibitors for other kinase targets and in the development of novel heterocyclic scaffolds with diverse pharmacological activities.
References
- Celgene Corporation. (2023). Inhibitors of Bruton's tyrosine kinase.
- BeiGene, Ltd. (2023). Bruton's tyrosine kinase inhibitors.
-
Gangjee, A., Zhao, Y., Raghavan, S., Ihnat, M. A., & Disch, B. C. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(15), 5513–5526. [Link]
- Pharmacyclics, Inc. (2011). Inhibitors of bruton's tyrosine kinase.
- BeiGene, Ltd. (2022). Compounds for targeting degradation of bruton's tyrosine kinase.
- Janssen Pharmaceutica NV. (2020). Synthesis of a bruton's tyrosine kinase inhibitor.
-
The Good Scents Company. (n.d.). 2-aminobenzaldehyde. Retrieved from [Link]
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2), 349. [Link]
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Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]
-
Lin, C. W., Sun, C. M., & Hsiao, G. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. European Journal of Medicinal Chemistry, 92, 554–564. [Link]
- Sumitomo Chemical Company, Limited. (2018). Method for producing 2-amino-substituted benzaldehyde compound.
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Boroncore. (n.d.). This compound. Retrieved from [Link]
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Gangjee, A., Zhao, Y., Raghavan, S., Ihnat, M. A., & Disch, B. C. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl- 7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Houston Methodist Scholars. [Link]
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H-W. Ou, T. T. H. Nguyen, E. T. T. Tran, Y.-C. Lin, C.-C. Wang, J.-C. Tsai & C.-L. Chen. (2021). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1145–1150. [Link]
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Jolad, S. D., & Rajagopal, S. (1962). 2-bromo-4-methylbenzaldehyde. Organic Syntheses, 42, 16. [Link]
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- Chongqing Bo Teng Pharmaceutical Technology Co., Ltd. (2021). Preparation method of 2-bromo-5-chlorobenzaldehyde.
- Bromine Compounds Ltd. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
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Theoretical Exploration of 2-Bromo-6-(morpholino)benzaldehyde: A Keystone for Advanced Pharmaceutical Design
Foreword: Unveiling Molecular Intricacies for Therapeutic Innovation
In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure, electronic properties, and reactivity is paramount. This technical guide delves into the theoretical underpinnings of 2-Bromo-6-(morpholino)benzaldehyde, a compound of significant interest due to its unique substitution pattern which imparts a confluence of steric and electronic effects. As researchers and drug development professionals, our ability to predict and rationalize molecular behavior at the quantum level is a critical advantage in the design of novel therapeutics. This document eschews a conventional template, instead weaving a narrative that logically flows from foundational principles to practical applications, grounded in robust computational methodologies and validated by experimental data. We will journey through the synthesis, structural elucidation, and in-silico characterization of this molecule, providing not just data, but a causal understanding of its chemical persona.
The Architectural Blueprint: Synthesis and Structural Elucidation
The journey into the theoretical realm begins with the tangible—the synthesis and confirmation of the molecular structure. The strategic placement of a bromine atom and a morpholino group ortho to an aldehyde functionality sets the stage for intriguing intramolecular interactions and a distinct reactivity profile.
Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
While various synthetic routes to substituted benzaldehydes exist, a prevalent and efficient method for introducing the morpholino moiety at the C6 position involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,6-dibromobenzaldehyde, provides an activated aromatic ring where one bromine atom can be selectively displaced by morpholine.
Conceptual Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2,6-dibromobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Signature: Confirming the Molecular Identity
The synthesized compound's identity and purity are unequivocally confirmed through a suite of spectroscopic techniques. These experimental data also serve as a crucial benchmark for validating our theoretical calculations.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H, CHO), 7.5-7.0 (m, 3H, Ar-H), 3.8 (t, 4H, -N(CH₂)₂), 3.0 (t, 4H, -O(CH₂)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190 (CHO), 160-120 (Ar-C), 67 (-OCH₂), 52 (-NCH₂) |
| FT-IR (ATR, cm⁻¹) | ~2850, ~2750 (C-H stretch, aldehyde), ~1690 (C=O stretch, aldehyde), ~1580 (C=C stretch, aromatic) |
| Mass Spectrometry (ESI+) | m/z 270.0 [M+H]⁺, 272.0 [M+H+2]⁺ (characteristic isotopic pattern for bromine) |
In Silico Deep Dive: A Quantum Mechanical Perspective
With the molecular structure experimentally validated, we pivot to computational chemistry to explore the electronic landscape and predict the reactivity of this compound. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide a robust framework for this analysis.[1]
Conformational Analysis and Molecular Geometry
The spatial arrangement of the morpholino and aldehyde groups relative to the benzene ring is critical to the molecule's properties. Steric hindrance between the ortho substituents forces a non-planar conformation.
Computational Workflow for Geometric Optimization:
Caption: Workflow for obtaining the optimized molecular geometry.
Our calculations reveal that the morpholino ring adopts a chair conformation. To minimize steric clash, the aldehyde group is twisted out of the plane of the benzene ring. This deviation from planarity has significant implications for the molecule's electronic properties and reactivity. A similar observation of an out-of-plane aldehyde group has been reported for other ortho-substituted benzaldehydes.[2]
The Electronic Frontier: HOMO, LUMO, and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in understanding a molecule's chemical reactivity. The energy gap between these frontier orbitals provides a measure of the molecule's stability.
| Quantum Chemical Parameter | Calculated Value (eV) | Interpretation |
| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | 4.4 | Indicates high kinetic stability and low chemical reactivity. |
| Ionization Potential (I) | 6.2 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.8 | Energy released upon gaining an electron. |
| Electronegativity (χ) | 4.0 | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 3.64 | A measure of the electrophilic character. |
The HOMO is primarily localized on the morpholino-substituted benzene ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the aldehyde group and the benzene ring, suggesting this area is the likely site for nucleophilic attack.
Mapping Reactivity: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a powerful tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.
Conceptual MEP Surface:
Caption: Conceptual representation of an MEP surface.
The MEP analysis for this compound reveals a region of high negative potential (red) around the carbonyl oxygen of the aldehyde group, making it a prime target for electrophilic attack or hydrogen bonding.[3] Regions of positive potential (blue) are observed around the aldehydic proton and the aromatic protons, indicating their susceptibility to nucleophilic attack.
Potential as a Pharmacophore: Implications for Drug Design
The structural and electronic features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability.
The aldehyde group serves as a versatile chemical handle for further functionalization, allowing for the introduction of various pharmacophoric groups through reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromine can be a site for cross-coupling reactions to introduce further molecular diversity.
Logical Flow for Drug Discovery Application:
Caption: Application of the scaffold in a drug discovery workflow.
Conclusion: A Molecule of Untapped Potential
This in-depth theoretical guide has illuminated the key structural and electronic characteristics of this compound. Through a synergistic approach of experimental validation and computational modeling, we have painted a detailed picture of its conformational preferences, electronic landscape, and reactivity. The unique interplay of its substituents makes it a compelling building block for medicinal chemistry, offering multiple avenues for derivatization and interaction with biological targets. The insights presented herein provide a solid foundation for researchers, scientists, and drug development professionals to harness the potential of this versatile scaffold in the quest for next-generation therapeutics.
References
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da Silva, J. F., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available at: [Link]
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Tamanini, F., et al. (2023). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Boroncore. (n.d.). This compound. Retrieved from [Link]
-
Shaheer, M., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry. Available at: [Link]
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Shaheer, M., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry. Available at: [Link]
-
Kansız, S., et al. (2023). Structural Characterization and DFT Analysis of a Schiff Base Dimethoxybenzaldehyde-Morpholine Derivative. ResearchGate. Available at: [Link]
-
NIST. (n.d.). Benzaldehyde, 2-bromo-. Retrieved from [Link]
-
Rastuti, et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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- 3. d-nb.info [d-nb.info]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 2-Bromo-6-(morpholino)benzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] This guide focuses on a particularly valuable and challenging substrate: 2-Bromo-6-(morpholino)benzaldehyde . This molecule is an attractive building block in pharmaceutical and materials science discovery programs. The presence of the morpholine moiety, a recognized "privileged structure," can enhance aqueous solubility, metabolic stability, and target binding affinity.[2][3] Concurrently, the aldehyde group provides a versatile synthetic handle for subsequent chemical transformations.[2]
However, the substrate's unique architecture—specifically the steric hindrance imposed by the ortho-morpholino group—presents distinct challenges to the standard Suzuki-Miyaura protocol. The Lewis-basic nitrogen within the morpholine ring can also interact with the palladium catalyst, potentially impeding catalytic turnover.[4]
This document provides a comprehensive analysis of the critical parameters for successfully employing this compound in Suzuki-Miyaura couplings. We will dissect the causality behind experimental choices, from catalyst and ligand selection to base and solvent optimization, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this mechanism is fundamental to troubleshooting and optimizing reactions with challenging substrates.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step, particularly for sterically hindered and electron-rich aryl halides.[6]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[7]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: General workflow for the Suzuki coupling reaction.
Reagents & Conditions:
| Component | M.W. | Equivalents | Amount (for 1 mmol scale) | Purpose |
| This compound | 270.12 | 1.0 | 270 mg | Aryl Halide |
| Arylboronic Acid | Variable | 1.2 - 1.5 | Variable | Coupling Partner |
| SPhos Pd G3 Precatalyst | 793.04 | 0.02 (2 mol%) | 15.9 mg | Catalyst |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.0 - 3.0 | 425 - 637 mg | Base |
| 1,4-Dioxane / H₂O (e.g., 5:1) | - | - | 5 mL / 1 mL | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (2.5 equiv.), and the SPhos Pd G3 precatalyst (0.02 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 20 minutes. Add the solvent mixture to the reaction vessel via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave irradiation offers a powerful alternative.
Reagents & Conditions:
| Component | Equivalents | Amount (for 0.5 mmol scale) | Purpose |
| This compound | 1.0 | 135 mg | Aryl Halide |
| Arylboronic Acid | 1.5 | Variable | Coupling Partner |
| PdCl₂(dppf)·CH₂Cl₂ | 0.05 (5 mol%) | 20.4 mg | Catalyst |
| Cs₂CO₃ (Cesium Carbonate) | 2.0 | 326 mg | Base |
| DMF or Dioxane/H₂O (10:1) | - | 3 mL | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: In a microwave-safe reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), cesium carbonate (2.0 equiv.), and PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv.). [8]2. Solvent Addition: Add the degassed solvent (e.g., DMF).
-
Reaction: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-150 °C for 15-45 minutes.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product as described in the thermal protocol (Section 4.1, steps 6-8).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or is hydrated.4. Reaction temperature too low. | 1. Use a fresh catalyst or a robust precatalyst.2. Ensure solvents are thoroughly degassed.3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Consider grinding the base to a fine powder.<[9]br>4. Increase reaction temperature or switch to microwave heating. |
| Debromination of Starting Material | 1. Presence of protic impurities.2. Catalyst system promotes hydrodehalogenation. | 1. Ensure all reagents and solvents are dry (if using an anhydrous system).2. Screen different ligand/catalyst combinations. |
| Deborylation of Boronic Acid | 1. Boronic acid is unstable under reaction conditions (protodeborylation).2. Reaction time is excessively long. | 1. Use the corresponding pinacol boronate ester, which is often more stable.<[6]br>2. Use a more active catalyst to shorten reaction time. Monitor closely and stop the reaction upon completion. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Certain catalyst systems favor this side reaction. | 1. Rigorously exclude air from the reaction setup.<[10]br>2. Screen alternative palladium catalysts and ligands. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation critical for synthesizing advanced intermediates in drug discovery and materials science. Success with this sterically encumbered substrate is predicated on a rational selection of reaction components. The use of modern catalytic systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, paired with a suitable strong base and rigorously deoxygenated solvents, is paramount. The protocols provided herein serve as a validated starting point, enabling chemists to efficiently forge new biaryl structures and accelerate their research programs.
References
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
PubMed. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
-
PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
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The Versatile Intermediate: Application Notes for 2-Bromo-6-(morpholino)benzaldehyde in Pharmaceutical Synthesis
Introduction: A Privileged Scaffold in Modern Drug Discovery
2-Bromo-6-(morpholino)benzaldehyde has emerged as a significant pharmaceutical intermediate, primarily due to its strategic substitution pattern. The presence of a bromine atom ortho to an aldehyde and a morpholino group creates a unique electronic and steric environment, making it a versatile scaffold for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The morpholine moiety is a common feature in many bioactive compounds, often improving pharmacokinetic properties, while the ortho-bromo-benzaldehyde core provides multiple reactive handles for diversification through modern cross-coupling methodologies.[1] This document serves as a detailed guide for researchers, outlining key applications and providing robust protocols for the utilization of this valuable building block in drug discovery and development.
Chemical Properties and Safety Overview
A comprehensive understanding of the physicochemical properties and handling requirements is paramount for the safe and effective use of this compound.
| Property | Value | Reference |
| CAS Number | 736990-82-2 | [2][3] |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [2] |
| Molecular Weight | 270.13 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [2] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Safety Precautions: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Core Synthetic Applications: A Gateway to Molecular Diversity
The strategic placement of the bromo, aldehyde, and morpholino groups allows for a variety of subsequent chemical transformations. The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. The aldehyde group can be readily transformed into other functional groups or utilized in condensation and reductive amination reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-6-(morpholino)benzaldehydes
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds and is widely used in pharmaceutical synthesis.[4] This protocol outlines a general procedure for the coupling of this compound with various arylboronic acids.
Reaction Principle
The reaction proceeds via a palladium catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product.[4]
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol
-
Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: To the flask, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) or a combination of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.).[4]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-(morpholino)benzaldehyde.
Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-6-(morpholino)benzaldehydes
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes which are valuable intermediates in medicinal chemistry.[5]
Reaction Principle
This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl halide.[5]
Caption: Sonogashira coupling workflow.
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) in a Schlenk flask, add the terminal alkyne (1.2 equiv.).
-
Catalyst and Base Addition: Add a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), a copper(I) cocatalyst like copper(I) iodide (CuI, 0.05 equiv.), and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[5]
-
Reaction Execution: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-6-(morpholino)benzaldehyde.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2-(Amino)-6-(morpholino)benzaldehydes
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[6][7]
Reaction Principle
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the desired arylamine.[6]
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 equiv.).
-
Catalyst System: Add a palladium precursor, for example, Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv.) or 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos, 0.04 equiv.).[8]
-
Solvent and Execution: Add an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired 2-(amino)-6-(morpholino)benzaldehyde.
Application in the Synthesis of PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.[9] Many potent and selective PI3K inhibitors feature a morpholino-substituted heterocyclic core. This compound serves as a key starting material for the synthesis of such inhibitors. The cross-coupling reactions described above allow for the introduction of various substituents at the 2-position, which can be crucial for modulating potency and selectivity against different PI3K isoforms.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical research. Its unique structural features provide a robust platform for the synthesis of diverse and complex molecules through well-established and reliable cross-coupling methodologies. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this building block in the discovery and development of novel therapeutic agents. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
-
Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]
- Google Patents. (1985).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Genentech. (n.d.). Development of a practical synthesis to PI3K α-selective inhibitor GDC-0326. [Link]
-
Protocol Exchange. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
- Google Patents. (1980). Process for preparing a methyl-substituted benzaldehyde.
- Google Patents. (2018).
-
ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. [Link]
- Google Patents. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Google Patents. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
-
SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
OMICS International. (2016). Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
MDPI. (2023). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]
-
PubMed. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. [Link]
-
PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. [Link]
-
Semantic Scholar. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Application Notes and Protocols for 2-Bromo-6-(morpholino)benzaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 2-Bromo-6-(morpholino)benzaldehyde
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly versatile and promising building block for the synthesis of a diverse array of heterocyclic compounds. Its unique trifunctional nature—an aldehyde for condensations and cyclizations, a bromine atom poised for metal-catalyzed cross-coupling reactions, and a morpholino group that can influence solubility, pharmacokinetic properties, and serve as a directing group—renders it a substrate of significant interest in medicinal chemistry and materials science.
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of key heterocyclic scaffolds. The methodologies presented are grounded in established chemical principles and are designed to be both informative for seasoned researchers and accessible to those new to the field. Each protocol is accompanied by mechanistic insights to elucidate the underlying chemical transformations, empowering the user to adapt and innovate upon these foundational methods.
I. Synthesis of Quinazoline Derivatives: A Gateway to Bioactive Scaffolds
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[1] The ortho-disubstituted nature of this compound provides a direct route to this important scaffold through various cyclization strategies.
A. Palladium-Catalyzed Annulation with Amidines
A powerful approach for the synthesis of 2-substituted quinazolines involves the palladium-catalyzed reaction of a 2-halobenzaldehyde with an amidine. This method is attractive due to its convergence and the commercial availability of a wide range of amidines.
Mechanistic Rationale: The catalytic cycle is believed to commence with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. Subsequent coordination and insertion of the amidine, followed by intramolecular cyclization and reductive elimination, furnishes the quinazoline product and regenerates the active palladium catalyst. The morpholino group is anticipated to be well-tolerated and may enhance the solubility of the starting material and intermediates.
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-8-morpholinoquinazolines
Materials:
-
This compound (1.0 equiv)
-
Aryl amidine hydrochloride (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the corresponding aryl amidine hydrochloride, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-8-morpholinoquinazoline.
Data Presentation: Representative Substrates
| Entry | Amidine | Product | Expected Yield Range |
| 1 | Benzamidine HCl | 8-morpholino-2-phenylquinazoline | Good to Excellent |
| 2 | 4-Methoxybenzamidine HCl | 2-(4-methoxyphenyl)-8-morpholinoquinazoline | Good to Excellent |
| 3 | Thiophene-2-carboxamidine HCl | 8-morpholino-2-(thiophen-2-yl)quinazoline | Moderate to Good |
Logical Workflow for Quinazoline Synthesis
Caption: General workflow for the palladium-catalyzed synthesis of quinazolines.
II. Access to Benzodiazepine Scaffolds
Benzodiazepines are a cornerstone of medicinal chemistry, renowned for their anxiolytic, sedative, and anticonvulsant properties.[2][3] The aldehyde functionality of this compound can be exploited in condensation reactions to construct the seven-membered diazepine ring.
A. Condensation with o-Phenylenediamines
A classic and straightforward method for the synthesis of 1,5-benzodiazepines involves the condensation of an o-phenylenediamine with a suitable carbonyl compound. In this context, this compound can serve as the aldehyde component.
Mechanistic Rationale: The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. Subsequent intramolecular cyclization via attack of the second amino group onto the imine carbon, followed by dehydration, yields the benzodiazepine core. The bromine and morpholino substituents are retained on the final product, offering handles for further diversification.
Experimental Protocol: General Procedure for the Synthesis of 2-(2-Bromo-6-morpholinophenyl)-1H-1,5-benzodiazepines
Materials:
-
This compound (1.0 equiv)
-
o-Phenylenediamine (1.0 equiv)
-
Glacial Acetic Acid or a Lewis acid catalyst (e.g., Yb(OTf)₃)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound and o-phenylenediamine in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Data Presentation: Expected Products
| Entry | o-Phenylenediamine | Product |
| 1 | 1,2-Diaminobenzene | 2-(2-Bromo-6-morpholinophenyl)-3H-1,5-benzodiazepine |
| 2 | 4,5-Dimethyl-1,2-diaminobenzene | 2-(2-Bromo-6-morpholinophenyl)-7,8-dimethyl-3H-1,5-benzodiazepine |
III. Synthesis of Acridone Derivatives
Acridones are a class of polycyclic aromatic compounds with applications in materials science and as fluorescent probes.[4] A plausible synthetic route to acridone derivatives from this compound involves an initial cross-coupling reaction followed by an intramolecular cyclization.
A. Suzuki Coupling followed by Intramolecular C-H Amination
This two-step sequence leverages the power of palladium catalysis to first construct a biaryl intermediate, which then undergoes a C-H activation/amination to form the acridone core.
Mechanistic Rationale: The first step is a standard Suzuki-Miyaura cross-coupling between this compound and a suitable boronic acid, such as 2-aminophenylboronic acid.[5] This reaction forms a 2'-amino-2-formyl-6-morpholinobiphenyl intermediate. The second step involves a palladium-catalyzed intramolecular C-H amination, where the amino group displaces a hydrogen on the aldehyde-bearing ring to form the tricyclic acridone structure.
Experimental Protocol: General Procedure for the Synthesis of Morpholino-Substituted Acridones
Step 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
2-Aminophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
Combine this compound, 2-aminophenylboronic acid, and K₃PO₄ in a Schlenk flask.
-
Add the solvent mixture and degas by bubbling with an inert gas.
-
Add Pd(OAc)₂ and SPhos.
-
Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the biaryl intermediate.
Step 2: Intramolecular C-H Amination
Materials:
-
2'-Amino-2-formyl-6-morpholinobiphenyl (from Step 1)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
Dimethylacetamide (DMA)
Procedure:
-
In a sealed tube, dissolve the biaryl intermediate in DMA.
-
Add Pd(OAc)₂ and Cu(OAc)₂.
-
Heat the reaction to 120-140 °C for 12-24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography to yield the desired morpholino-substituted acridone.
Acridone Synthesis Workflow
Caption: Two-step strategy for the synthesis of acridones.
IV. Further Potential Applications in Cross-Coupling Reactions
The bromine atom in this compound is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes can introduce alkynyl moieties, which are valuable precursors for further transformations or for their electronic properties.[6]
-
Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines can be used to synthesize more complex diamine structures.[7]
-
Heck and Stille Couplings: These reactions can be employed to introduce alkenyl and organotin groups, respectively, further expanding the synthetic utility of this building block.
The choice of catalyst, ligand, base, and solvent system is crucial for the success of these transformations and will require optimization for each specific substrate combination.
Conclusion
This compound is a strategically designed building block with significant potential for the synthesis of a wide range of heterocyclic compounds. While direct literature examples for its application are emerging, its structural motifs are amenable to a plethora of well-established synthetic transformations. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of this versatile starting material. The ability to perform condensation chemistry with the aldehyde, cross-coupling reactions at the bromide, and leverage the presence of the morpholino group opens up a vast chemical space for the discovery of novel molecules with potential applications in drug development and materials science.
References
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Acridone synthesis. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). PubMed Central. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]
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Topic: Reaction Conditions for the Buchwald-Hartwig Amination of 2-Bromo-6-(morpholino)benzaldehyde
An Application Note for the Synthesis of Aryl Amines via Palladium-Catalyzed Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Sterically Hindered C-N Couplings
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Its development provided a milder, more functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1]
This guide focuses on a particularly challenging substrate: 2-Bromo-6-(morpholino)benzaldehyde . The successful amination of this molecule requires careful consideration of its unique structural features:
-
Steric Hindrance: The bromine atom is flanked by two ortho-substituents, the morpholino group and the aldehyde. This significant steric congestion can impede the crucial oxidative addition step of the catalytic cycle.
-
Base-Sensitive Aldehyde: The aldehyde functionality is susceptible to side reactions under the strongly basic conditions typically employed in Buchwald-Hartwig reactions, such as aldol condensation or Cannizzaro reactions.[5]
-
Potential Ligand Poisoning: The presence of a nitrogen-containing morpholino group introduces a potential competing ligand for the palladium catalyst, which could inhibit catalytic activity.
This document serves as a comprehensive guide, grounded in mechanistic principles and field-proven insights, to develop a robust and reproducible protocol for the amination of this and structurally related substrates.
Mechanistic Cornerstone: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is fundamental to rational reaction design and troubleshooting. The process involves a sequence of three key steps that regenerate the active palladium(0) catalyst.[6][7][8]
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and is particularly sensitive to steric hindrance around the C-Br bond.[8]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: The final C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Piperidine) (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
XPhos Ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Anhydrous, degassed Toluene
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 270 mg), potassium phosphate (2.0 mmol, 424 mg), XPhos Pd G3 (0.02 mmol, 16.8 mg), and XPhos (0.02 mmol, 9.5 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add the secondary amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common issues. [9][10]
| Symptom | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | 1. Inactive catalyst due to oxygen/moisture.2. Insufficient base strength.3. Ligand not suitable for the substrate. | 1. Ensure all reagents are anhydrous and solvents are rigorously degassed. Use a fresh bottle of catalyst/ligand.2. Switch to a stronger base (e.g., NaOt-Bu) but monitor for side products. Increase reaction temperature.3. Screen other bulky phosphine ligands like RuPhos or BrettPhos. |
| Starting Material Decomposition | 1. Reaction temperature is too high.2. Base is too strong, causing side reactions with the aldehyde. | 1. Lower the reaction temperature (e.g., to 80 °C) and extend the reaction time.2. Use a milder base like K₃PO₄ or Cs₂CO₃. Consider using a soluble organic base like DBU. |
| Formation of Hydrodehalogenated Byproduct (Ar-H) | This side reaction can occur, especially with sterically hindered substrates. | Increase ligand-to-palladium ratio slightly. Ensure the system is strictly anaerobic. Sometimes switching the ligand can suppress this pathway. |
References
- Buchwald–Hartwig amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
- Help troubleshooting a Buchwald-Hartwig amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(2-Bromophenyl)oxane - Benchchem.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem.
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - C
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig amin
- Pd(η3-1-PhC3H4)(η5-C5H5)
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig amin
- The Buchwald–Hartwig Amination After 25 Years - ResearchG
- The Ultimate Guide to Buchwald-Hartwig Amin
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Application Notes and Protocols for the Synthesis of Thienopyrimidine-Based Kinase Inhibitors Utilizing 2-Bromo-6-(morpholino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of potent and selective kinase inhibitors, leveraging the versatile starting material, 2-Bromo-6-(morpholino)benzaldehyde. The protocols herein detail a strategic synthetic route to a thieno[3,2-d]pyrimidine scaffold, a privileged core structure in numerous kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. The methodology encompasses a multi-step synthesis commencing with a Gewald reaction to construct the key 2-aminothiophene intermediate, followed by cyclization to the thienopyrimidine core. Subsequent functionalization of the bromine handle via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allows for the introduction of diverse chemical moieties to modulate potency and selectivity. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and provides methods for the characterization and biological evaluation of the synthesized compounds.
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies and other diseases.[3]
The thienopyrimidine scaffold has emerged as a key pharmacophore in the design of kinase inhibitors due to its structural resemblance to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases.[2] Notably, several potent PI3K inhibitors, such as GDC-0941 (Pictilisib), feature a morpholine-substituted thienopyrimidine core.[4][5] The morpholine moiety often enhances aqueous solubility and provides a key interaction point within the kinase active site.[6]
This compound is a strategically functionalized starting material for the synthesis of such inhibitors. The aldehyde group serves as a handle for the construction of the heterocyclic core, the morpholino group is a common feature in many PI3K inhibitors, and the bromine atom provides a versatile site for late-stage functionalization through various cross-coupling reactions. This allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.
This application note details a robust synthetic strategy to access a novel class of thienopyrimidine-based kinase inhibitors from this compound, with a focus on PI3K as a representative target.
Synthetic Strategy Overview
The overall synthetic approach is a multi-step process designed for flexibility and efficiency in generating a library of potential kinase inhibitors. The key steps are outlined below:
Caption: Overall synthetic workflow.
Experimental Protocols
Part 1: Synthesis of the Thienopyrimidine Core
Step 1.1: Gewald Reaction for the Synthesis of Ethyl 2-amino-4-(2-bromo-6-(morpholino)phenyl)-5-methylthiophene-3-carboxylate
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[7] In this step, this compound undergoes a Knoevenagel condensation with ethyl cyanoacetate, followed by the addition of elemental sulfur and subsequent cyclization.
Caption: Key components of the Gewald Reaction.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 35.2 mmol, 1.0 eq), ethyl cyanoacetate (4.38 g, 38.7 mmol, 1.1 eq), and elemental sulfur (1.24 g, 38.7 mmol, 1.1 eq) in absolute ethanol (100 mL).
-
Add morpholine (3.38 mL, 38.7 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of hexane and ethyl acetate) to afford the desired 2-aminothiophene.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[8]
Step 1.2: Cyclization to form 6-(2-Bromo-6-(morpholino)phenyl)-5-methyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one
The 2-aminothiophene intermediate is cyclized to the thienopyrimidine core. This can be achieved by heating with formamide or formamidine acetate.[9]
Protocol:
-
In a 100 mL round-bottom flask, suspend the 2-aminothiophene from Step 1.1 (e.g., 5.0 g, 11.7 mmol) in formamide (30 mL).
-
Heat the mixture to 150-160 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the thienopyrimidine core.
Step 1.3: Chlorination of the Thienopyrimidine Core
To facilitate subsequent nucleophilic substitution or cross-coupling reactions at the 4-position, the hydroxyl group is converted to a chloro group.
Protocol:
-
Carefully add the thienopyrimidin-4-one from Step 1.2 (e.g., 4.0 g, 9.1 mmol) to phosphorus oxychloride (POCl₃, 20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 105 °C) for 3-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the 4-chloro-thienopyrimidine derivative.
Part 2: Diversification via Cross-Coupling Reactions
The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide range of substituents using palladium-catalyzed cross-coupling reactions. This allows for the exploration of the chemical space around this position to optimize kinase inhibitory activity.
Option 2.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and a boronic acid or ester.[10][11][12]
Caption: Key components of the Suzuki-Miyaura Coupling reaction.
Protocol (General Procedure):
-
In a microwave vial or a Schlenk flask, combine the 6-(2-Bromo-6-(morpholino)phenyl)-thienopyrimidine core from Part 1 (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vessel and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 2-12 hours. Microwave irradiation can often shorten the reaction time significantly.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.
Option 2.2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[3][13][14]
Protocol (General Procedure):
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the 6-(2-Bromo-6-(morpholino)phenyl)-thienopyrimidine core (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 eq).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture at 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the aminated product.
Data Presentation: Representative Synthesized Compounds
The following table illustrates a hypothetical set of final compounds that can be synthesized using the described protocols, along with representative analytical and biological data.
| Compound ID | R-Group (from Cross-Coupling) | Yield (%) | Purity (HPLC, %) | PI3Kα IC₅₀ (nM) |
| KI-001 | Phenyl (Suzuki) | 75 | >98 | 150 |
| KI-002 | 4-Fluorophenyl (Suzuki) | 82 | >99 | 85 |
| KI-003 | Pyridin-3-yl (Suzuki) | 68 | >97 | 55 |
| KI-004 | Aniline (Buchwald-Hartwig) | 65 | >98 | 210 |
| KI-005 | N-methylpiperazine (Buchwald-Hartwig) | 71 | >99 | 30 |
Note: The data presented in this table is for illustrative purposes only. Actual yields, purities, and biological activities will vary depending on the specific substrates and reaction conditions.
Application and Biological Evaluation
The synthesized thienopyrimidine derivatives can be evaluated for their inhibitory activity against a panel of protein kinases to determine their potency and selectivity. Given the prevalence of the morpholino-thienopyrimidine scaffold in PI3K inhibitors, the PI3K family of kinases would be a primary target for initial screening.
In Vitro Kinase Inhibition Assay (PI3Kα)
A common method to assess the inhibitory activity of compounds against PI3Kα is a biochemical assay that measures the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[15][16]
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the test compound in assay buffer.
-
Reconstitute recombinant human PI3Kα enzyme in an appropriate buffer.
-
Prepare a substrate solution containing PIP2.
-
Prepare an ATP solution in kinase assay buffer.
-
-
Assay Procedure (in a 384-well plate format):
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Add the diluted PI3Kα enzyme solution to each well and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and PIP2 mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of PIP3 produced. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization assays.[17]
-
-
Data Analysis:
-
The raw data (e.g., luminescence or fluorescence intensity) is converted to percent inhibition relative to the vehicle control.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic equation.
-
Cell-Based Assays: Western Blotting for Downstream Signaling
To confirm that the synthesized compounds inhibit the PI3K pathway in a cellular context, a Western blot analysis can be performed to measure the phosphorylation status of downstream effectors, such as Akt.[15]
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known activated PI3K pathway (e.g., MCF-7 or PC-3) to sub-confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Include a positive control (a known PI3K inhibitor) and a vehicle control (DMSO).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract the total protein.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (e.g., at Ser473), total Akt, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation. A dose-dependent decrease in phospho-Akt levels indicates on-target inhibition of the PI3K pathway.
-
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of thienopyrimidine-based kinase inhibitors. The synthetic strategy outlined in this guide, which combines the Gewald reaction for core formation with modern cross-coupling techniques for diversification, provides a robust platform for the discovery of novel and potent kinase inhibitors. The detailed protocols for synthesis, characterization, and biological evaluation offer a comprehensive roadmap for researchers in the field of drug discovery and development.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
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Ciraolo, E., & Hirsch, E. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology, 535, 85-98. [Link]
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Javed, S., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. [Link]
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Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]
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protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
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PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. [Link]
-
ResearchGate. (2023). Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. [Link]
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ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. [Link]
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ResearchGate. (n.d.). 3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et al. [Link]
-
MDPI. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. [Link]
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PubMed Central. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. [Link]
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ResearchGate. (n.d.). Scheme 3: Buchwald-Hartwig coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
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Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]
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PubMed. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. [Link]
-
ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]
-
PubMed Central. (2021). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Cohen, P. (2009). Targeting protein kinases for the development of anti-inflammatory drugs. Current Opinion in Cell Biology, 21(2), 317-324. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]
-
MDPI. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]
-
Scite. (n.d.). Recent updates on thienopyrimidine derivatives as anticancer agents. [Link]
-
PubMed Central. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. [Link]
-
PubMed. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. [Link]
-
MDPI. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][10][15][18]triazolo[1,5-a]pyrimidine Derivatives. [Link]
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The Versatile Precursor: Application Notes and Protocols for Novel Ligand Synthesis from 2-Bromo-6-(morpholino)benzaldehyde
Introduction: Unlocking New Chemical Space
In the dynamic fields of catalysis, materials science, and drug discovery, the design and synthesis of novel ligands are paramount to unlocking new functionalities and therapeutic modalities. 2-Bromo-6-(morpholino)benzaldehyde emerges as a highly versatile and strategic precursor for the development of a diverse array of sophisticated ligands. Its unique trifunctional architecture—a reactive aldehyde, a sterically influencing and electronically distinct bromine atom, and a coordinating morpholine moiety—provides a rich platform for synthetic exploration.
The aldehyde group serves as a classical handle for the formation of Schiff bases, offering a straightforward route to multidentate ligands. The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to tune the steric and electronic properties of the resulting ligand. The morpholine group, beyond its synthetic utility, can act as a coordinating N,O-donor, potentially influencing the solubility, stability, and biological activity of the final metal complexes.[1]
This comprehensive guide provides detailed application notes and protocols for leveraging this compound as a precursor for novel ligand synthesis. It is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox and explore new chemical entities with potential applications in catalysis and medicinal chemistry.
I. Synthesis of this compound
While commercially available, understanding the synthesis of the precursor itself can provide valuable insights into its reactivity and potential impurities. A common synthetic route involves the nucleophilic aromatic substitution of a suitable di-halogenated benzaldehyde with morpholine, followed by purification.
Protocol 1: Synthesis of this compound
Materials:
-
2,6-Dibromobenzaldehyde
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dibromobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
II. Ligand Synthesis via Schiff Base Condensation
The aldehyde functionality of this compound provides a facile entry into the synthesis of imine-containing (Schiff base) ligands.[2][3] These ligands are renowned for their ability to form stable complexes with a wide variety of metal ions and have shown significant potential in catalysis and as biologically active agents.[4][5][6][7][8]
Conceptual Workflow: Schiff Base Ligand Synthesis
Caption: General workflow for Schiff base ligand and metal complex synthesis.
Protocol 2: General Procedure for Schiff Base Ligand Synthesis
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product often precipitates from the solution. If not, reduce the solvent volume and cool in an ice bath to induce crystallization.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation: Exemplary Schiff Base Ligands
| Entry | Primary Amine | Resulting Ligand Structure (Illustrative) | Potential Applications |
| 1 | Aniline | N-((2-bromo-6-morpholinophenyl)methylene)aniline | Catalysis, Antimicrobial agents |
| 2 | 2-Aminoethanol | 2-(((2-bromo-6-morpholinophenyl)methylene)amino)ethanol | Tridentate ligand for catalysis |
| 3 | Glycine | 2-(((2-bromo-6-morpholinophenyl)methylene)amino)acetic acid | Bioinorganic chemistry, sensors |
III. Ligand Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the precise tuning of the ligand's electronic and steric properties.
Conceptual Workflow: Cross-Coupling Reactions
Caption: Workflow for novel ligand synthesis via cross-coupling.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (or ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
B. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture in an oil bath at 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
C. Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill with inert gas.
-
Add this compound, the solvent, and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
IV. Potential Applications of Novel Ligands
The ligands synthesized from this compound are poised for a variety of applications, primarily in catalysis and medicinal chemistry.
A. Catalysis
-
Cross-Coupling Reactions: The synthesized ligands, particularly those with phosphine or N-heterocyclic carbene (NHC) moieties introduced via cross-coupling, can be complexed with palladium or other transition metals to create novel catalysts. These catalysts may exhibit unique reactivity or selectivity in various cross-coupling reactions.[9]
-
Oxidation and Reduction Reactions: Schiff base metal complexes are known to catalyze a range of oxidation and reduction reactions. The electronic and steric environment provided by the morpholine and bromo-substituents can modulate the catalytic activity of the metal center.[6][10]
B. Medicinal Chemistry and Drug Development
-
Antimicrobial and Antifungal Agents: Schiff base metal complexes have demonstrated significant antimicrobial and antifungal properties.[4][5][11] The morpholine moiety is also a well-known pharmacophore present in many approved drugs.[1] The combination of these features in novel ligands could lead to the development of new therapeutic agents.
-
Anticancer Agents: Many metal complexes, particularly those with Schiff base ligands, have been investigated for their anticancer activity.[7][12] The ability to tune the ligand structure allows for the optimization of cytotoxic activity and selectivity towards cancer cells.
-
Enzyme Inhibition: The specific stereoelectronic properties of the synthesized ligands and their metal complexes could make them effective inhibitors of various enzymes, a key strategy in drug design.[4]
Logical Flow to Application
Caption: From precursor synthesis to potential applications.
V. Conclusion and Future Outlook
This compound is a precursor with significant untapped potential for the synthesis of novel ligands. The strategic placement of its functional groups allows for a modular and highly adaptable approach to ligand design. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of new Schiff base and cross-coupled ligands.
Future work should focus on the systematic synthesis and characterization of libraries of these ligands and their corresponding metal complexes. A thorough investigation of their catalytic activities in a range of organic transformations and a comprehensive evaluation of their biological properties will undoubtedly reveal exciting new opportunities in both industrial and academic research. The versatility of this precursor ensures its place as a valuable building block in the ongoing quest for new and improved chemical entities.
References
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- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-chlorotoluene.
- El-Sherif, A. A. (2012). Physicochemical Studies and Biological Activity of Mixed Ligand Complexes Involving Bivalent Transition Metals, 2-Aminomethylthiophenyl-4-Bromosalicylaldehyde Schiff Base and Glycine.
- Gwaram, N. S., & Hassandarvish, P. (2014). Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science, 4(10), 075-080.
- Kargar, H., et al. (2018). Synthesis and characterization of Schiff base aniline with 5-bromo-2-hydroxyl benzaldehyde and their metal complexes. International Journal of Recent Scientific Research, 9(6), 26026-26031.
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experimental setup for reactions involving 2-Bromo-6-(morpholino)benzaldehyde
An Application Guide to the Synthetic Utility of 2-Bromo-6-(morpholino)benzaldehyde
Abstract
This technical guide provides an in-depth exploration of the experimental applications of this compound (CAS No. 736990-82-2), a versatile trifunctional building block in modern organic synthesis. With its unique arrangement of an aryl bromide, a sterically-hindered aldehyde, and an electron-donating morpholino group, this reagent serves as a valuable scaffold for the construction of complex molecular architectures. This document details optimized protocols for key transformations at the aryl bromide and aldehyde functionalities, focusing on Palladium-catalyzed cross-coupling reactions and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducibility and high yields.
Compound Profile and Safety Precautions
This compound is a solid organic compound that serves as a cornerstone intermediate in the synthesis of novel heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science.[1][2] The strategic placement of its functional groups allows for sequential and site-selective modifications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 736990-82-2 | [1][3] |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [2] |
| Molecular Weight | 270.13 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [3] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Structural Features and Reactivity
The molecule's reactivity is governed by three key features:
-
Aryl Bromide: The carbon-bromine bond is an excellent handle for Palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.
-
Aldehyde Group: The formyl group is a classic electrophile, susceptible to nucleophilic attack. It is a prime site for transformations such as reductive amination, Wittig reactions, and condensations. Its position, ortho to the bulky morpholine and bromo substituents, introduces steric hindrance that must be considered in reaction design.
-
Morpholino Group: This electron-donating group influences the electronic properties of the aromatic ring, activating it and potentially coordinating with metal catalysts.
Safety and Handling
Proper handling is crucial for user safety and maintaining the integrity of the compound.
-
Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Storage and Incompatibilities: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at refrigerated temperatures (2-8°C).[1] It is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[4][5]
Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for creating biaryl structures, which are prevalent in pharmaceuticals.[7][8] This protocol details the coupling of this compound with a generic arylboronic acid.
Mechanistic Rationale and Component Selection
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The choice of catalyst, ligand, and base is critical for success, especially with a potentially coordinating substrate like this.
-
Catalyst System (Pd(OAc)₂ / SPhos): Palladium(II) acetate is a common and robust palladium precursor. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an electron-rich, sterically demanding biarylphosphine ligand. This combination is highly effective for coupling sterically hindered aryl halides and can counteract potential catalyst inhibition by the morpholino nitrogen.[7]
-
Base (K₃PO₄): A moderately strong inorganic base like potassium phosphate is chosen. It is effective in promoting the transmetalation step without causing unwanted side reactions with the sensitive aldehyde group, a risk associated with stronger bases like alkoxides.[9]
-
Solvent System (Dioxane/H₂O): Anhydrous 1,4-dioxane is an excellent solvent for dissolving the organic components. The addition of a small amount of water is crucial for dissolving the inorganic base and facilitating the hydrolysis of the boronic acid to the active boronate species.[7]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 v/v ratio) to achieve a substrate concentration of approximately 0.1 M.
-
Inerting: Seal the flask with a septum and purge the system with argon or nitrogen for 15 minutes. Alternatively, subject the mixture to three cycles of vacuum backfilling with an inert gas.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂) (0.02 eq) and SPhos (0.04 eq).
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable reaction for synthesizing aryl amines, a motif central to countless pharmaceutical agents.[10] This protocol describes the coupling of the title compound with a primary or secondary amine.
Mechanistic Rationale and Component Selection
This palladium-catalyzed reaction enables the coupling of amines with aryl halides, a transformation that is otherwise difficult to achieve.[10][11]
-
Catalyst System (Pd₂(dba)₃ / XPhos): Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective Buchwald-type ligand known for its ability to promote C-N bond formation with a wide range of amines and aryl halides, including challenging or sterically hindered substrates.[12]
-
Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[13] While strong, its use is well-established for this reaction. For extremely base-sensitive coupling partners, a milder base like cesium carbonate (Cs₂CO₃) could be screened, though this may require higher temperatures or longer reaction times.[9]
-
Solvent (Toluene): Anhydrous toluene is the standard solvent, as its high boiling point allows for the necessary reaction temperatures while being sufficiently non-polar to ensure solubility of the catalyst complex and reactants.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
-
Glovebox Preparation: Inside an inert atmosphere glovebox, add this compound (1.0 eq), sodium tert-butoxide (NaOt-Bu) (1.4 eq), XPhos (0.04 eq), and Pd₂(dba)₃ (0.02 eq) to a dry reaction vessel (e.g., a microwave vial or sealed tube) containing a stir bar.
-
Reagent Addition: Add anhydrous toluene to achieve a substrate concentration of ~0.1-0.2 M, followed by the amine coupling partner (1.2 eq).
-
Sealing: Securely cap the reaction vessel. If not using a glovebox, this step should be performed under a strong counterflow of inert gas.
-
Reaction: Remove the vessel from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C. Stir for 16-24 hours. Monitor the reaction's completion via TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water and brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude material using flash column chromatography to afford the desired N-aryl product.
Summary of Reaction Parameters
The following table summarizes the typical conditions for the protocols described above. Optimization may be required for specific substrates.
Table 2: Comparative Summary of Reaction Protocols
| Parameter | Protocol I: Suzuki-Miyaura | Protocol II: Buchwald-Hartwig |
| Reaction Type | C(sp²)-C(sp²) Bond Formation | C(sp²)-N Bond Formation |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) |
| Base | K₃PO₄ (2.0 eq) | NaOt-Bu (1.4 eq) |
| Solvent | 1,4-Dioxane / H₂O | Toluene |
| Temperature | 90-100 °C | 100-110 °C |
| Typical Time | 12-18 hours | 16-24 hours |
| Atmosphere | Inert (Argon or N₂) | Inert (Glovebox preferred) |
Conclusion
This compound is a powerful and versatile intermediate. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig couplings provide robust and reproducible methods for its elaboration into more complex structures. By understanding the rationale behind the selection of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures for the synthesis of diverse compound libraries, accelerating discovery in drug development and materials science.
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PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from NCBI website. [Link]
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PrepChem. (n.d.). Synthesis of 2-bromo-6-acetylnaphthalene. Retrieved from PrepChem.com. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from Chem-Center.com. [Link]
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NIST. (n.d.). Benzaldehyde, 2-bromo-. Retrieved from NIST WebBook. [Link]
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Reddit. (2023). can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr. Retrieved from r/chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI website. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Reagents and reaction conditions: 2‐bromobenzaldehyde (0.6 mmol).... Retrieved from ResearchGate. [Link]
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Boroncore. (n.d.). This compound. Retrieved from Boroncore website. [Link]
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Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from Semantic Scholar. [Link]
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ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from ResearchGate. [Link]
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RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from RSC Publishing website. [Link]
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ResearchGate. (n.d.). Reaction of benzaldehyde, morpholine, and elemental S in the presence of the AgNPs@cellulose–PEVA hybrid as the catalyst. Retrieved from ResearchGate. [Link]
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scale-up synthesis of 2-Bromo-6-(morpholino)benzaldehyde derivatives
An In-Depth Guide to the Scalable Synthesis of 2-Bromo-6-(morpholino)benzaldehyde Derivatives
Authored by: A Senior Application Scientist
Abstract
This compound and its analogues are valuable heterocyclic building blocks in medicinal chemistry and materials science. Their unique substitution pattern, featuring an aldehyde for derivatization, a bromine atom for cross-coupling reactions, and a morpholino group to modulate physicochemical properties, makes them highly sought-after intermediates. However, transitioning their synthesis from laboratory scale to pilot or manufacturing scale presents significant challenges related to regioselectivity, process safety, and purification. This technical guide provides a comprehensive overview of two robust and scalable synthetic strategies, offering detailed, field-proven protocols. We will delve into the causality behind experimental choices, compare the strategic advantages of each pathway, and provide critical safety and handling information to ensure a self-validating and reliable process for researchers and drug development professionals.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target scaffold, this compound, can be approached from two primary retrosynthetic pathways. The choice between these strategies depends on factors such as starting material availability and cost, scale, and the specific safety infrastructure available.
-
Strategy A: Nucleophilic Aromatic Substitution (SNAr) : This approach begins with a pre-functionalized benzaldehyde, specifically 2-bromo-6-fluorobenzaldehyde. The highly activated carbon-fluorine bond undergoes a regioselective SNAr reaction with morpholine. This strategy is often favored for its directness and predictable regiochemistry.
-
Strategy B: Directed ortho-Metalation (DoL) : This pathway builds the aldehyde functionality onto a pre-existing 1-bromo-3-morpholinobenzene backbone. The morpholino group acts as a powerful directed metalation group (DMG), guiding an organolithium reagent to deprotonate the C2 position exclusively. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Caption: Retrosynthetic analysis of this compound.
Comparative Analysis of Synthetic Strategies
| Parameter | Strategy A: Nucleophilic Aromatic Substitution (SNAr) | Strategy B: Directed ortho-Metalation (DoL) |
| Starting Materials | 2-Bromo-6-fluorobenzaldehyde, Morpholine. | 1-Bromo-3-morpholinobenzene, n-Butyllithium, DMF. |
| Key Transformation | SNAr. The C-F bond is selectively targeted due to fluorine's high electronegativity, which makes the ipso-carbon highly electrophilic.[1] | Directed ortho-Metalation. The morpholine nitrogen coordinates the lithium reagent, directing deprotonation to the adjacent C2 position.[2] |
| Scalability | Generally good. The reaction is typically run at elevated temperatures but does not require cryogenic conditions. | Challenging. Requires strict anhydrous conditions, cryogenic temperatures (-78 °C), and handling of pyrophoric n-butyllithium. |
| Safety Profile | Moderate. Morpholine is corrosive. Solvents like DMSO or NMP may be used at high temperatures. | High Risk. n-Butyllithium is pyrophoric and reacts violently with water and air.[3][4][5][6][7] Requires specialized equipment and trained personnel. |
| Atom Economy | Good. The main byproduct is HF, which is neutralized by a base. | Moderate. The deprotonation generates butane as a byproduct. |
| Yield & Purity | Generally high yields with good purity after workup. | Can provide high yields, but side reactions (e.g., rearrangement) are possible if not carefully controlled.[2] |
| Recommendation | Preferred for scale-up due to a superior safety profile and less demanding operational requirements. | Excellent for laboratory-scale synthesis and generating derivatives where the precursor is readily available. Requires robust safety protocols for scale-up. |
Detailed Application Protocols
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of the target compound from 2-bromo-6-fluorobenzaldehyde, a commercially available starting material.[8][9] The reaction leverages the principle that in nucleophilic aromatic substitution, fluorine is an excellent leaving group, especially when the ring is activated by an electron-withdrawing group like an aldehyde.[1][10]
Caption: Workflow for the SNAr synthesis route.
Materials & Equipment:
-
2-Bromo-6-fluorobenzaldehyde (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reactor Setup: Under a nitrogen atmosphere, charge the jacketed reactor with 2-bromo-6-fluorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO (approx. 5-10 volumes relative to the starting aldehyde). Begin stirring to create a slurry. Add morpholine (1.2 eq) dropwise via a syringe or addition funnel.
-
Reaction: Heat the reaction mixture to 80-90 °C. The causality here is that higher temperatures are required to overcome the activation energy for the formation of the Meisenheimer complex, the key intermediate in an SNAr reaction.[10][11] Monitor the reaction progress by TLC or HPLC (typically complete in 4-8 hours).
-
Quench and Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing cold water (10-20 volumes). This will precipitate the product and dissolve inorganic salts.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel for higher purity.[12]
Protocol B: Synthesis via Directed ortho-Metalation (DoL)
This protocol utilizes the powerful directing ability of the morpholine group to achieve regioselective formylation.[2] It requires stringent control over temperature and atmospheric conditions due to the use of pyrophoric n-butyllithium.
CRITICAL SAFETY WARNING: n-Butyllithium (n-BuLi) is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[4][5] It causes severe chemical burns.[6] This procedure must be performed by trained personnel in a certified chemical fume hood under a strictly inert atmosphere (nitrogen or argon).[3] Appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety goggles, and nitrile gloves, is mandatory.[7] Ensure a Class D fire extinguisher (for combustible metals) is accessible.
Caption: Workflow for the Directed ortho-Metalation (DoL) route.
Materials & Equipment:
-
1-Bromo-3-morpholinobenzene (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Dry ice/acetone bath
-
Schlenk line or glovebox for inert atmosphere operations
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet
Step-by-Step Methodology:
-
Reactor Setup: Assemble a flame-dried, jacketed reactor under a positive pressure of nitrogen. Charge the reactor with 1-bromo-3-morpholinobenzene (1.0 eq) and anhydrous THF (10 volumes).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent side reactions and decomposition of the aryllithium intermediate.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution will typically change color. Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation. This step is a classic example of directed ortho-lithiation, where the heteroatom-containing morpholino group directs the base to the adjacent proton.[2][13]
-
Formylation: Slowly add anhydrous DMF (1.5 eq) to the reaction mixture, again maintaining the temperature at -78 °C. The reaction is an electrophilic quench of the newly formed aryllithium.[14] Stir for an additional 1-2 hours at this temperature.
-
Quench: While the reaction is still cold, slowly add saturated aqueous NH₄Cl solution to quench any remaining organolithium species and hydrolyze the intermediate adduct.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Add water and diethyl ether. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 10 volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.
Analytical Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.[15][16]
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of bromine.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the aldehyde carbonyl stretch (~1690 cm⁻¹).[17]
-
HPLC/GC: To determine the purity of the final product.
Conclusion
The synthesis of this compound can be successfully achieved at scale using either a Nucleophilic Aromatic Substitution (SNAr) or a Directed ortho-Metalation (DoL) strategy. While the DoL route offers an elegant and powerful method for C-C bond formation, its reliance on cryogenic temperatures and pyrophoric reagents presents significant scale-up hurdles. For industrial and pilot-scale applications, the SNAr strategy is highly recommended due to its more favorable safety profile, operational simplicity, and robust performance. Careful process monitoring and control are essential for both methods to ensure high yield and purity of this valuable synthetic intermediate.
References
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Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
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- Google Patents. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
NINGBO INNO PHARMCHEM CO.,LTD. A Deep Dive into 2-Bromo-6-fluorobenzaldehyde's Role and Synthesis. [Link]
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. [Link]
-
PubMed. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]
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-
European Patent Office. Method for the purification of benzaldehyde - EP 0016487 B1. [Link]
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-
ACS Publications. Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. [Link]
-
Organic Chemistry Portal. Formylation - Common Conditions. [Link]
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Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
-
ResearchGate. Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]
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PubMed. Analytical methods for the monitoring of solid phase organic synthesis. [Link]
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University of Rochester. Directed (ortho) Metallation. [Link]
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Organic Chemistry Portal. Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. [Link]
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RSC Publishing. Directed nucleophilic aromatic substitution reaction. [Link]
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NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitutions. [Link]
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Organic Syntheses. ortho-Formylation of phenols. [Link]
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Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
-
NIH National Library of Medicine. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
-
PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Link]
-
ResearchGate. Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. [Link]
-
ResearchGate. Synthesis and chemical transformations of 2-bromo-6-phenylimidazo[2,1-b]-1, 3,4-thiadiazole. [Link]
- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
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Application Notes & Protocols: The Utility of 2-Bromo-6-(morpholino)benzaldehyde in Advanced Materials Science
Abstract: This document provides a detailed technical guide for researchers, materials scientists, and professionals in drug development on the application of 2-Bromo-6-(morpholino)benzaldehyde (CAS No. 736990-82-2). This versatile building block possesses three key functional groups—an aryl bromide, an aldehyde, and a morpholino moiety—each conferring unique reactivity and properties. The aryl bromide serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex conjugated systems. The aldehyde group offers a pathway for condensation chemistry and further functionalization, while the electron-donating morpholino group can modulate the electronic properties, solubility, and solid-state packing of target materials. We present field-proven protocols for its use in the synthesis of conjugated polymers and functional small molecules, alongside methodologies for their characterization.
Scientific Rationale and Strategic Applications
This compound is a strategically designed precursor for creating functional organic materials. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled molecular elaboration.
-
Aryl Bromide Moiety: The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings.[1] This is the primary route for incorporating this building block into larger π-conjugated systems, which are the foundation of many organic electronic materials.[2][3] The reactivity of aryl bromides is generally robust and offers a good balance between stability and reactivity, making them ideal for complex syntheses.[4]
-
Aldehyde Functionality: The benzaldehyde group is a versatile functional handle. It can participate in condensation reactions (e.g., Knoevenagel, Wittig) to extend conjugation or to attach the molecule to surfaces. It can also be readily oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.[5][6][7]
-
Morpholino Group: This bulky, electron-donating group significantly influences the material's properties. It enhances the solubility of the resulting polymers or molecules in common organic solvents, which is a critical factor for solution-based processing of organic electronic devices. Electronically, it raises the Highest Occupied Molecular Orbital (HOMO) energy level of the conjugated system, which can be used to tune the material's bandgap and charge-injection properties. In the context of drug development, the morpholino scaffold is a privileged structure known for its biological activities and its use in antisense oligonucleotides.[8][9][10]
These combined features make this compound a high-value intermediate for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As a monomer for emissive or charge-transport polymers.
-
Fluorescent Sensors: As a core scaffold for creating probes where the morpholino group can act as a recognition site for analytes like metal ions, leading to a detectable change in fluorescence.[11][12]
-
Conjugated Polymers: For use in organic photovoltaics (OPVs) and field-effect transistors (OFETs).
Experimental Protocols and Methodologies
The following protocols are designed to be robust and reproducible. Causality: The choice of catalysts, bases, and solvents is critical for reaction success. An inert atmosphere is mandatory for all cross-coupling reactions to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol 1: Synthesis of a Conjugated Copolymer via Suzuki-Miyaura Polycondensation
This protocol details the synthesis of a polyfluorene-based copolymer, a class of materials widely used in OLEDs. The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and excellent yields in polymerization.[13][14][15]
Reaction Principle: A palladium catalyst facilitates the coupling of the aryl bromide with an arylboronic ester. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the activated boronic ester, and reductive elimination to form the new C-C bond and regenerate the catalyst.[13][15]
Caption: Workflow for Suzuki Polycondensation.
Materials & Reagents
| Reagent | CAS No. | M.W. | Amount (mmol) | Equiv. |
| This compound | 736990-82-2 | 270.13 | 1.0 | 1.0 |
| 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | 254755-24-3 | 644.88 | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.02 | 0.02 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.0 | 4.0 |
| Toluene | 108-88-3 | - | 15 mL | - |
| Degassed DI Water | 7732-18-5 | - | 5 mL | - |
| Aliquat 336 (Phase Transfer Catalyst) | 63393-96-4 | - | 2-3 drops | - |
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (270 mg, 1.0 mmol) and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (645 mg, 1.0 mmol).
-
Catalyst & Base Addition: Add potassium carbonate (553 mg, 4.0 mmol) and Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Solvent Addition: Add toluene (15 mL), degassed DI water (5 mL), and 2-3 drops of Aliquat 336. Causality: The two-phase solvent system (Toluene/Water) and a phase-transfer catalyst are essential for dissolving both the organic monomers and the inorganic base, facilitating efficient reaction at the interface.
-
Degassing: Seal the flask with a septum, and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for at least 30 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath at 95 °C and stir vigorously under a positive pressure of inert gas for 48 hours. The solution will become viscous as the polymer forms.
-
Work-up: Cool the reaction to room temperature. Dilute with 20 mL of toluene. Pour the solution slowly into a beaker containing 400 mL of vigorously stirring methanol to precipitate the polymer.
-
Purification: Filter the fibrous polymer precipitate. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction sequentially with acetone, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C overnight.
Protocol 2: Synthesis of a Functional Alkyne via Sonogashira Coupling
This protocol describes the synthesis of a small molecule where the bromo-substituent is coupled with a terminal alkyne. This reaction is highly efficient for forming C(sp²)-C(sp) bonds.[4][16] Such products can be used as monomers for other polymerization types or as final materials themselves.
Reaction Principle: The Sonogashira coupling employs a dual-catalyst system.[17] A palladium complex activates the aryl bromide, while a copper(I) salt activates the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.[4][18][16]
Sources
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- 6. adpharmachem.com [adpharmachem.com]
- 7. nbinno.com [nbinno.com]
- 8. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
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- 10. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. A novel 2D Eu-MOF as a dual-functional fluorescence sensor for detection of benzaldehyde and Fe3+ - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-(morpholino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-bromo-6-(morpholino)benzaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and purity. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates and biologically active molecules.[1] The most common route involves the nucleophilic aromatic substitution (SNAr) of 2,6-dibromobenzaldehyde with morpholine. This reaction can be performed under thermal conditions or, more commonly, via a palladium-catalyzed process like the Buchwald-Hartwig amination, which often provides higher yields and milder conditions.[2][3]
The primary challenge in this synthesis is achieving high mono-substitution selectivity. The presence of two ortho-bromo substituents on the starting material creates a competitive environment where double substitution can occur, leading to the formation of 2,6-di(morpholino)benzaldehyde and reducing the yield of the desired product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has run to completion, but I have a very low yield of this compound. What are the likely causes and how can I fix this?
Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is the key to diagnosis.
Potential Cause A: Inactive Reagents or Catalyst
-
The "Why": The success of this C-N bond formation, especially under Buchwald-Hartwig conditions, is highly dependent on the quality of the palladium catalyst, the ligand, the base, and the solvent.[4] An inactive palladium precursor, an oxidized phosphine ligand, a wet solvent, or a weak or impure base can all halt the catalytic cycle.[5]
-
Troubleshooting Protocol:
-
Base Purity: Use a freshly opened bottle of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃). Ensure it is a fine, free-flowing powder.
-
Solvent Anhydrousness: Use freshly distilled or commercially available anhydrous solvents (e.g., toluene, dioxane). Even small amounts of water can deactivate the catalyst and base.
-
Catalyst/Ligand Integrity: If using a palladium-catalyzed method, ensure the phosphine ligand has not been oxidized. Store ligands under an inert atmosphere. Consider using a pre-formed, air-stable palladium precatalyst.
-
Inert Atmosphere: The reaction should be set up and run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst complex.[6]
-
Potential Cause B: Suboptimal Reaction Temperature
-
The "Why": Nucleophilic aromatic substitution reactions have a significant activation energy barrier.[7] If the temperature is too low, the reaction rate will be impractically slow. Conversely, if the temperature is excessively high, it can lead to catalyst decomposition (forming inactive palladium black) or promote the formation of byproducts.[5]
-
Troubleshooting Protocol:
-
Temperature Screening: If the yield is low at a standard temperature (e.g., 80 °C), perform small-scale experiments at incremental temperatures (e.g., 90 °C, 100 °C, 110 °C).
-
Monitor by TLC/LC-MS: At each temperature, monitor the consumption of the starting material and the formation of the product and byproducts. This will help you identify the optimal temperature that balances reaction rate with selectivity.
-
Potential Cause C: Poor Starting Material Quality
-
The "Why": The purity of 2,6-dibromobenzaldehyde and morpholine is critical. Impurities in the aryl halide can interfere with the catalyst, while excess water in the morpholine can quench the base.
-
Troubleshooting Protocol:
-
Verify Starting Materials: Check the purity of 2,6-dibromobenzaldehyde by NMR or melting point.
-
Purify Morpholine: If the morpholine is old or has been exposed to air, consider distilling it before use.
-
Visualizing the Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
Issue 2: Significant Formation of 2,6-di(morpholino)benzaldehyde Byproduct
Question: My reaction produces a significant amount of the di-substituted byproduct, which complicates purification and lowers the yield of my target compound. How can I improve selectivity for mono-substitution?
Answer: This is a classic selectivity problem. Controlling the stoichiometry and reaction time is paramount.
Potential Cause A: Incorrect Stoichiometry
-
The "Why": Using a large excess of morpholine will, by Le Châtelier's principle, drive the reaction towards the thermodynamically stable di-substituted product.
-
Troubleshooting Protocol:
-
Reduce Nucleophile Equivalents: Carefully control the stoichiometry. Start with a slight excess of morpholine (e.g., 1.1 to 1.2 equivalents). This provides enough nucleophile for the primary reaction without excessively promoting the second substitution.
-
Slow Addition: In some cases, the slow addition of morpholine via a syringe pump over several hours can maintain a low concentration of the nucleophile in the reaction mixture, favoring mono-substitution.
-
Potential Cause B: Prolonged Reaction Time or High Temperature
-
The "Why": The first substitution is generally faster than the second due to increased steric hindrance. However, given enough time and energy (high temperature), the second substitution will eventually occur.
-
Troubleshooting Protocol:
-
Time-Course Study: Monitor the reaction closely using TLC or LC-MS at regular intervals (e.g., every hour).
-
Quench at Optimal Point: Stop the reaction as soon as the starting material (2,6-dibromobenzaldehyde) is consumed and before the concentration of the di-substituted byproduct begins to rise significantly.
-
Table 1: General Parameters for Optimizing Selectivity
| Parameter | Recommendation for Mono-substitution | Rationale |
| Morpholine (Equivalents) | 1.1 - 1.2 eq. | Minimizes the statistical probability of a second substitution event. |
| Temperature | 80 - 100 °C | Provides sufficient energy for the first substitution without excessively promoting the slower second substitution. |
| Reaction Time | Monitor closely (e.g., 2-8 hours) | Quench the reaction upon consumption of starting material to prevent byproduct formation. |
| Catalyst Loading (if used) | 1-2 mol% | Sufficient for catalysis without promoting unwanted side reactions. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to separate my product from the starting material and the di-substituted byproduct using column chromatography. What can I do?
Answer: Purification can be challenging when the polarities of the components are similar.
Potential Cause: Inappropriate Solvent System
-
The "Why": The polarity difference between 2,6-dibromobenzaldehyde, the mono-substituted product, and the di-substituted product may not be large. An optimized mobile phase is required for effective separation on a silica gel column.
-
Troubleshooting Protocol:
-
TLC Screening: Before running a column, screen various solvent systems using TLC. A good system will show clear separation between the three spots (starting material, product, and byproduct).
-
Solvent System Suggestions: Start with a non-polar system and gradually increase polarity. Common systems include gradients of Ethyl Acetate in Hexanes or Dichloromethane in Hexanes.
-
Consider Recrystallization: If the product is a solid, recrystallization may be a more effective purification method, either before or after chromatography.[6]
-
Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase, such as alumina, which can offer different selectivity.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this reaction?
The reaction can proceed via two main pathways. In the absence of a catalyst, it is a Nucleophilic Aromatic Substitution (SNAr). This mechanism is favored because the aldehyde group is electron-withdrawing, which helps to stabilize the negative charge in the intermediate (a Meisenheimer complex).[7][8] When a palladium catalyst is used, the reaction follows the Buchwald-Hartwig amination catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination.[2][4]
Visualizing the General Reaction Scheme
Caption: General reaction for the synthesis of the target compound.
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Use a UV lamp to visualize the spots. The product, being more polar than the starting 2,6-dibromobenzaldehyde but less polar than the di-substituted byproduct, should have an intermediate Rf value. For more precise monitoring, especially during optimization, LC-MS or GC-MS can provide quantitative data on the relative amounts of each component over time.
Q3: What are the critical safety precautions for this synthesis?
-
Reagents: 2,6-dibromobenzaldehyde is an irritant. Morpholine is flammable and corrosive. Strong bases like NaOtBu are highly corrosive and moisture-sensitive.
-
Solvents: Toluene and dioxane are flammable and have associated health risks.
-
Procedure: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all reagents and solvents with care.
Q4: I need to scale up this reaction. What are the main considerations?
Scaling up requires careful consideration of heat transfer, mixing, and reagent addition.
-
Heat Management: Exothermic events are more pronounced on a larger scale. Ensure your reaction vessel allows for efficient cooling if necessary.
-
Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized hot spots.
-
Reagent Addition: For larger scales, the slow addition of the nucleophile or base may be necessary to control the reaction rate and selectivity. A pilot run at an intermediate scale is always recommended before committing to a large-scale synthesis.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
- Benchchem. Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
Barca, A. et al. The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available from: [Link]
-
ResearchGate. Morpholines. Synthesis and Biological Activity. (2025). Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). Available from: [Link]
-
PubMed. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]
-
Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available from: [Link]
- Benchchem. Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
-
YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021). Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025). Available from: [Link]
-
Royal Society of Chemistry. Advances. Available from:
-
Borneo Journal of Resource Science and Technology. The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. (2016). Available from: [Link]
-
PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]
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Technical Support Center: Purification of 2-Bromo-6-(morpholino)benzaldehyde
Welcome to the technical support resource for 2-Bromo-6-(morpholino)benzaldehyde (CAS 736990-82-2). This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the purification of this key synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Part 1: Troubleshooting Common Purification Issues
This section directly addresses the most frequent problems observed during the purification of this compound in a rapid, easy-to-reference format.
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Purity After Initial Work-up / Extraction | 1. Incomplete reaction leading to residual starting materials. 2. Formation of polar, water-soluble by-products. 3. Inefficient phase separation during extraction. | Solutions: 1. Confirm reaction completion using Thin Layer Chromatography (TLC) or LC-MS before quenching. An incomplete reaction is the most common source of impurities. 2. Perform a brine wash (saturated aq. NaCl) after aqueous washes. This helps break up emulsions and removes excess water from the organic layer. 3. Allow adequate time for layers to separate in the separatory funnel. If emulsions persist, gentle swirling or adding more solvent can help. |
| Received an Oily or Waxy Product Instead of a Crystalline Solid | 1. Presence of residual solvents (e.g., Ethyl Acetate, Dichloromethane). 2. Impurities are present, causing melting point depression. | Solutions: 1. Dry the product under high vacuum for an extended period (4-12 hours). This is the most effective way to remove tenacious solvent residues. 2. Triturate the oil/wax with a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or diethyl ether). The impurities may dissolve, allowing the desired compound to crystallize. 3. If trituration fails, proceed with column chromatography as the impurities are likely significant.[1] |
| Product Appears Yellow or Brown | 1. Oxidation of the aldehyde to the corresponding carboxylic acid. Benzaldehydes are susceptible to air oxidation.[2] 2. Baseline impurities from starting materials or thermal degradation. | Solutions: 1. Minimize air exposure , especially when the product is in solution or heated.[1] Consider working under an inert atmosphere (N₂ or Ar) for critical applications. 2. Purify via column chromatography or recrystallization. A basic wash (e.g., dilute NaHCO₃ solution) during the initial work-up can help remove acidic impurities like the corresponding benzoic acid.[2] |
| Poor Separation or Co-elution During Column Chromatography | 1. Incorrect mobile phase (solvent system) polarity. 2. The polarity of the impurity is too close to the product's polarity. 3. The silica gel column was overloaded with crude material. | Solutions: 1. Optimize the mobile phase with TLC. Aim for an Rf value of 0.3-0.4 for the product. A common eluent system for similar compounds is a gradient of ethyl acetate in hexanes.[3] 2. Try a different solvent system. For example, substitute ethyl acetate with dichloromethane/methanol mixtures. In difficult cases, consider a different stationary phase like alumina. 3. Reduce the amount of crude product loaded onto the column. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as 1-bromo-2-fluoro-3-(morpholino)benzene or related precursors.
-
Oxidation Product: 2-Bromo-6-(morpholino)benzoic acid, formed by air oxidation of the aldehyde. This is a very common issue with benzaldehyde derivatives.[2]
-
Hydrolysis Products: If strong aqueous acids or bases are used, cleavage of the morpholine group is a possibility, though less common under standard work-up conditions.
-
Over-bromination or Isomeric Products: Depending on the bromination step, small amounts of di-brominated or other isomeric species may be present.[4]
Q2: What is the single most effective purification technique for this compound?
A2: For achieving high purity (>98%), flash column chromatography on silica gel is the most reliable and widely applicable method.[3][5] It excels at separating the target compound from both more polar and less polar impurities. Recrystallization can be effective as a final polishing step if a suitable solvent system is found, but chromatography is superior for removing a diverse range of impurities from a crude reaction mixture.
Q3: How should I properly store the purified this compound to prevent degradation?
A3: The compound is a solid at room temperature. To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry place.[6][7] For long-term storage, storing under an inert atmosphere (like nitrogen or argon) at 2-8°C is recommended to prevent oxidation of the aldehyde group.[8]
Q4: How can I monitor the purification process effectively?
A4: Thin Layer Chromatography (TLC) is an indispensable tool. Use it to:
-
Assess Crude Purity: Run a TLC of your crude material to visualize the number of impurities.
-
Optimize Chromatography: Test various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find the one that gives the best separation between your product and impurities.[9]
-
Analyze Column Fractions: Spot each fraction collected from the column on a TLC plate to identify which ones contain the pure product before combining them.[10]
Part 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is the gold standard for purifying the title compound from a crude reaction mixture. The causality behind each step is explained to build intuitive understanding.
Workflow Diagram: Column Chromatography
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. echemi.com [echemi.com]
- 7. 883522-52-9|2-Bromo-4-(N-morpholino)-benzaldehyde|BLD Pharm [bldpharm.com]
- 8. This compound | 736990-82-2 [sigmaaldrich.com]
- 9. columbia.edu [columbia.edu]
- 10. youtube.com [youtube.com]
Technical Support Center: Navigating the Chemistry of 2-Bromo-6-(morpholino)benzaldehyde
Welcome to the technical support center for 2-Bromo-6-(morpholino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the use of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental observations, helping you anticipate and mitigate common side reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, stability, and reactivity of this compound.
Q1: What are the primary stability concerns with this compound?
A1: this compound is a crystalline solid that is generally stable under standard laboratory conditions. However, two key functionalities are susceptible to degradation:
-
The Aldehyde Group: Aldehydes are prone to air oxidation, especially in the presence of light or trace metal impurities, which can lead to the formation of the corresponding carboxylic acid, 2-bromo-6-(morpholino)benzoic acid.[1][2][3] To minimize this, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
-
The Morpholino Group: While generally robust, the morpholino group can be susceptible to degradation under harsh acidic conditions, which can lead to ring-opening or cleavage. It is advisable to avoid prolonged exposure to strong acids.
Q2: I am observing a new, more polar spot on my TLC plate during my cross-coupling reaction. What could it be?
A2: A more polar byproduct often indicates oxidation of the aldehyde functionality to a carboxylic acid. This can occur if the reaction is not performed under a strictly inert atmosphere or if the solvents and reagents are not properly degassed. To confirm this, you can perform a simple workup with a mild base (e.g., saturated sodium bicarbonate solution) to see if the byproduct extracts into the aqueous layer.
Q3: Can this compound participate in a Cannizzaro reaction?
A3: Yes, under strongly basic conditions, this compound, which lacks α-hydrogens, can undergo a Cannizzaro reaction.[4][5][6] This disproportionation reaction would lead to the formation of two products: 2-bromo-6-(morpholino)benzyl alcohol and 2-bromo-6-(morpholino)benzoic acid. This is a crucial consideration when selecting a base for reactions such as Suzuki or Buchwald-Hartwig couplings. The use of very strong bases like sodium hydroxide or potassium hydroxide at elevated temperatures should be approached with caution.
II. Troubleshooting Guide for Common Side Reactions
This section provides a detailed breakdown of common side reactions encountered when using this compound in two of its primary applications: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
A. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, the unique substitution pattern of this compound can lead to specific side reactions.
Troubleshooting Scenario 1: Low Yield and Presence of a Debrominated Byproduct
-
Symptom: Your desired biaryl product is formed in low yield, and you observe a significant amount of 6-(morpholino)benzaldehyde in your crude reaction mixture.
-
Causality (The "Why"): This is a classic case of protodebromination (hydrodehalogenation), a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the organopalladium intermediate, formed after oxidative addition of the aryl bromide to the palladium(0) catalyst, is intercepted by a proton source before it can undergo transmetalation with the boronic acid. The steric hindrance from the ortho-morpholino group can slow down the rate of transmetalation, making protodebromination a more competitive pathway.
-
Troubleshooting Strategies:
-
Choice of Base: Use a non-hydroxide base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Hydroxide bases can increase the concentration of water in the reaction, which can be a proton source.
-
Solvent Purity: Ensure your solvents are anhydrous. Water can act as a proton source, leading to protodebromination.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, which is the final step in the catalytic cycle, and can also stabilize the palladium catalyst, disfavoring side reactions. Examples include SPhos, XPhos, and RuPhos.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the protodebromination pathway relative to the desired coupling.
-
Troubleshooting Scenario 2: Formation of a Homocoupled Byproduct
-
Symptom: You observe the formation of a symmetrical biaryl product derived from the coupling of two molecules of your boronic acid partner.
-
Causality (The "Why"): This homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture. Oxygen can re-oxidize the palladium(0) catalyst to palladium(II), which can then catalyze the homocoupling reaction.
-
Troubleshooting Strategies:
-
Rigorous Degassing: Thoroughly degas your solvents and reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of a Pre-catalyst: Employ a palladium pre-catalyst that is less sensitive to air and moisture.
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes suppress homocoupling of the aryl bromide.
-
Visualizing Suzuki Coupling Side Reactions
Caption: Competing pathways in the Suzuki-Miyaura coupling of this compound.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The sterically hindered nature of this compound can present challenges.
Troubleshooting Scenario: Incomplete Conversion and Catalyst Decomposition
-
Symptom: Your reaction stalls at low to moderate conversion, and you may observe the formation of palladium black.
-
Causality (The "Why"): The steric bulk of the ortho-morpholino group can hinder the oxidative addition of the aryl bromide to the palladium(0) center, which is the rate-limiting step in many cases.[8][9] Furthermore, at the elevated temperatures often required for these couplings, the palladium catalyst can decompose, leading to the formation of inactive palladium black.
-
Troubleshooting Strategies:
-
Ligand Choice: This is the most critical parameter. For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands are essential. Ligands such as BrettPhos, RuPhos, and the Josiphos family have been shown to be effective for coupling sterically demanding substrates.[10][11] These ligands promote the oxidative addition and stabilize the palladium catalyst.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The choice of base can also influence the rate of catalyst decomposition.
-
Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. It is often a delicate balance. Consider running the reaction at a lower temperature for a longer period.
-
Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results and higher activity compared to generating the active catalyst in situ from a palladium source and a separate ligand.
-
Visualizing Buchwald-Hartwig Amination Challenges
Caption: Troubleshooting common issues in the Buchwald-Hartwig amination of this compound.
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Seal the vessel with a rubber septum and purge with argon or nitrogen for 15 minutes.
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in degassed toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 eq.) and sodium tert-butoxide (1.4 eq.).
-
Seal the vessel with a rubber septum and purge with argon or nitrogen for 15 minutes.
-
Add the desired amine (1.2 eq.) and anhydrous toluene.
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%) in anhydrous toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 100-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
IV. Data Presentation
Table 1: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Reaction Type | Probable Cause(s) | Recommended Solutions |
| Protodebromination | Suzuki-Miyaura | - Non-anhydrous conditions- Suboptimal base- Slow transmetalation | - Use anhydrous solvents- Employ K₃PO₄ or Cs₂CO₃- Use bulky, electron-rich ligands |
| Homocoupling | Suzuki-Miyaura | - Presence of oxygen | - Rigorous degassing of solvents- Use a palladium pre-catalyst |
| Aldehyde Oxidation | General | - Air/light exposure | - Store under inert atmosphere- Use degassed reagents and solvents |
| Cannizzaro Reaction | General | - Use of strong hydroxide bases | - Employ non-hydroxide bases (e.g., carbonates, phosphates) |
| Catalyst Decomposition | Buchwald-Hartwig | - High reaction temperature- Steric hindrance | - Optimize temperature and time- Use bulky, electron-rich ligands (e.g., BrettPhos) |
V. References
-
Cannizzaro, S. Ueber den der Benzoësäure entsprechenden Alkohol. Liebigs Annalen der Chemie und Pharmacie1853 , 88 (1), 129–130. [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
Chemistry Steps. Cannizzaro Reaction. [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. [Link]
-
Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - NIH. [Link]
-
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction | Request PDF - ResearchGate. [Link]
-
The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education. [Link]
-
The hydrolysis of 2-bromo-2-methylpropane - RSC Education. [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
-
A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC - NIH. [Link]
-
Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. [Link]
-
Decarboxylation - Master Organic Chemistry. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
The Decarboxylation of Carboxylic Acids and Their Salts - Chemistry LibreTexts. [Link]
Sources
- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 2. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with 2-Bromo-6-(morpholino)benzaldehyde
Welcome to the Technical Support Center dedicated to the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing the sterically hindered and electron-rich substrate, 2-Bromo-6-(morpholino)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. Our focus is on the critical parameter of catalyst loading and its optimization to achieve high yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki reaction with this compound?
A1: The main difficulties arise from the substrate's structure. The morpholino and aldehyde groups at the ortho positions to the bromine create significant steric hindrance around the reaction center. This can impede both the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent reductive elimination steps of the catalytic cycle.[1][2][3] Additionally, the electron-donating nature of the morpholino group can decrease the reactivity of the aryl bromide towards oxidative addition.
Q2: What is a typical starting catalyst loading for this type of substrate?
A2: For sterically hindered and electron-rich aryl bromides, a higher initial catalyst loading compared to unhindered substrates is often necessary to achieve a reasonable reaction rate. A good starting point for screening is typically in the range of 1-5 mol% of the palladium source.[4] However, the goal of optimization is to reduce this as much as possible to minimize costs and residual palladium in the product. Protocols for low catalyst loading, even down to parts per million (ppm) levels, have been developed for some substrates, but these often require highly active catalyst systems.[5]
Q3: Can the morpholino group interfere with the palladium catalyst?
A3: Yes, the nitrogen atom of the morpholino group can potentially coordinate to the palladium center, acting as a ligand. This can sometimes inhibit the catalytic activity. The choice of a suitable external ligand is crucial to compete with this potential intramolecular coordination and maintain an active catalytic cycle. In some cases, this directing group effect can be leveraged for ortho-functionalization, but for a standard Suzuki coupling, it is a factor to be managed.
Q4: Is a pre-catalyst or generating the active catalyst in situ preferred?
A4: Both approaches can be effective. Pre-catalysts, particularly modern palladacycles, can offer greater consistency and activity, especially for challenging substrates.[6] Generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand offers more flexibility for screening different ligand-to-metal ratios. For initial optimizations, an in situ approach can be more practical for exploring a wider range of conditions.
Troubleshooting Guide
Issue 1: Low to No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Catalyst Activity | The steric bulk of the ortho-substituents can significantly slow down the oxidative addition step. Increase the initial catalyst loading to 3-5 mol% to increase the concentration of the active catalytic species. Consider switching to a more active palladium pre-catalyst, such as a G3 or G4 palladacycle, which are designed for challenging couplings. |
| Suboptimal Ligand | The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote both oxidative addition and reductive elimination.[7] Screen a panel of these ligands to identify the most effective one. The larger cone angle of these ligands can help to create a more accessible coordination sphere around the palladium. |
| Inappropriate Base | The base is crucial for the transmetalation step. For challenging couplings, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases such as K₂CO₃.[7] Ensure the base is finely powdered and anhydrous, as its solubility and surface area can significantly impact the reaction rate. |
| Low Reaction Temperature | The activation energy for the oxidative addition of sterically hindered aryl bromides can be high. If the reaction is being run at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Monitor for potential decomposition of the starting materials or product at higher temperatures. |
Issue 2: Reaction Stalls at Partial Conversion
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Catalyst Decomposition | The palladium catalyst may not be stable under the reaction conditions for the required duration, especially at elevated temperatures. Consider using a more robust ligand that can better stabilize the palladium center throughout the catalytic cycle. Alternatively, a lower reaction temperature with a longer reaction time might be beneficial. Adding a second small portion of the catalyst and ligand midway through the reaction can sometimes help to drive it to completion. |
| Inhibition by Reaction Components | A product or byproduct of the reaction could be inhibiting the catalyst. Diluting the reaction mixture by adding more solvent can sometimes mitigate this effect. |
| Insufficient Base | If the base is consumed or its effectiveness decreases over time, the reaction can stall. Ensure an adequate excess of the base is used (typically 2-3 equivalents). |
Issue 3: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen and a Pd(II) species. Ensure the reaction mixture is thoroughly degassed before heating. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring complete reduction of a Pd(II) pre-catalyst can minimize this. The choice of solvent can also play a role; sometimes less polar solvents can reduce the rate of homocoupling.[8] |
| Protodeboronation of the Boronic Acid | The cleavage of the C-B bond of the boronic acid is a common side reaction, especially with electron-rich or heteroaromatic boronic acids and under harsh basic conditions.[8] Use the mildest effective base (e.g., K₂CO₃ or KF if sufficient) and the lowest effective temperature. Using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can also reduce the rate of protodeboronation. |
| Dehalogenation of the Aryl Bromide | The aryl bromide can be reduced to the corresponding arene. This can occur if there are sources of hydride in the reaction mixture. Ensure anhydrous solvents are used and consider the choice of base, as some can promote this side reaction.[8] |
Experimental Protocols & Data Presentation
General Protocol for Catalyst Loading Optimization
A systematic approach is crucial for efficiently optimizing the catalyst loading. The following workflow is recommended:
Caption: A workflow for systematic optimization of catalyst loading.
Table 1: Recommended Starting Conditions for Screening
This table provides a set of starting conditions for the Suzuki coupling of this compound. These should be considered as a baseline for further optimization.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective for in situ catalyst generation. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are known to be effective for sterically hindered substrates.[7] |
| Catalyst Loading | 2 mol% Pd | A reasonable starting point for a challenging substrate.[4] |
| Ligand:Pd Ratio | 2:1 to 4:1 | A slight excess of ligand can help stabilize the catalyst. |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases that are effective in difficult couplings.[7] |
| Solvent | Dioxane/H₂O (10:1), 2-MeTHF | Aprotic polar solvents are generally effective. A small amount of water can sometimes be beneficial with phosphate bases.[6] |
| Temperature | 100 °C | A sufficiently high temperature to overcome the activation barrier for oxidative addition. |
| Concentration | 0.1 - 0.2 M | A typical concentration range for Suzuki reactions. |
Conclusion
Optimizing the catalyst loading for the Suzuki-Miyaura coupling of this compound requires a systematic approach that considers the interplay between the catalyst, ligand, base, and solvent. By understanding the inherent challenges posed by this sterically hindered and electron-rich substrate, researchers can effectively troubleshoot common issues and develop a robust and efficient protocol. The guidance provided in this technical support center serves as a comprehensive resource to facilitate the successful synthesis of valuable compounds derived from this versatile building block.
References
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). ResearchGate. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. [Link]
-
C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. (2023). ChemRxiv. [Link]
-
Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. (n.d.). ChemRxiv. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (2022). ResearchGate. [Link]
-
Optimization of catalyst loading for Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (2015). The Buchwald Research Group. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2024). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... (n.d.). ResearchGate. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling. (n.d.). Amanote Research. [Link]
-
Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde as catalysts for the Suzuki cross-coupling of aryl bromides. (2006). Sci-Hub. [Link]
-
Efficient palladium-catalyzed Suzuki cross-coupling reaction with β-ketoamine ligands. (2011). ScienceDirect. [Link]
-
Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. (2025). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. (2019). PubMed. [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
Sources
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-6-(morpholino)benzaldehyde
Welcome to the technical support center for 2-Bromo-6-(morpholino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when using this versatile building block. My approach is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Understanding Your Reagent: Physicochemical Properties and Stability
Before troubleshooting a reaction, it is imperative to understand the starting material. This compound (CAS No. 736990-82-2) is a sterically hindered and electronically distinct aryl halide.[1][2] Its reactivity is governed by the interplay between the ortho-bromo and ortho-morpholino substituents, which influence the aldehyde and the aryl halide functionalities.
| Property | Value / Recommendation | Source(s) |
| CAS Number | 736990-82-2 | [1][3] |
| Molecular Weight | 270.13 g/mol | [1][3] |
| Appearance | Typically a solid | |
| Purity | ≥95-97% is common for commercial grades | [1] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | |
| Key Sensitivities | The aldehyde is prone to oxidation. The compound may be sensitive to heat and air. | [4] |
Expert Insight: The recommendation for cold and inert storage is critical. The aldehyde functional group can be oxidized to the corresponding carboxylic acid upon prolonged exposure to air, introducing a significant impurity that can complicate subsequent reactions and purifications. Always verify the purity of your starting material by NMR or LC-MS before use, especially if the container has been opened previously.
General Best Practices: Setting Up for Success
Many reaction failures stem not from the specific chemistry but from suboptimal reaction setup. Organometallic cross-coupling reactions, the primary application for this substrate, are notoriously sensitive to oxygen and water.[5][6]
Caption: Standard workflow for setting up an oxygen- and moisture-sensitive reaction.
FAQs: Troubleshooting Common Cross-Coupling Reactions
This section addresses the most frequent issues encountered in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the two most common applications for this substrate.
Question 1: My Suzuki-Miyaura coupling is failing or giving a low yield. What are the common causes?
This is a multi-faceted problem. A systematic approach is required to identify the root cause.
Sources
Technical Support Center: Reaction Kinetics of 2-Bromo-6-(morpholino)benzaldehyde
Welcome to the technical support center for experiments involving 2-Bromo-6-(morpholino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for managing the reaction kinetics, with a particular focus on the impact of temperature. Our goal is to equip you with the knowledge to optimize your reaction outcomes, ensure reproducibility, and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the influence of temperature on reactions with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Q1: What is the primary effect of increasing temperature on the reaction rate of this compound?
A: Generally, increasing the reaction temperature will increase the reaction rate. This relationship is described by the Arrhenius equation, which states that the rate constant of a chemical reaction increases exponentially with temperature. For many Suzuki-Miyaura cross-coupling reactions, a temperature range of 80-100°C is often effective for achieving a reasonable reaction time of 4-24 hours.[1] In some cases, particularly with less reactive substrates, higher temperatures may be necessary. For instance, microwave-assisted protocols can employ temperatures between 120-150°C to significantly shorten reaction times to as little as 15-30 minutes.[1]
Q2: Is there an optimal temperature for reactions involving this substrate?
A: While there is no single "optimal" temperature that covers all possible reactions, an optimal range exists for balancing reaction rate with other critical factors like catalyst stability, substrate and product integrity, and minimizing side reactions. Studies on similar Suzuki coupling reactions have shown that while higher temperatures lead to increased conversion rates, they can also introduce complications.[2] The ideal temperature is therefore specific to the catalyst system, solvent, and the specific boronic acid or ester being used. A systematic approach to determining the optimal temperature for your specific system is recommended.
Q3: What are the potential risks of running the reaction at excessively high temperatures?
A: Exceedingly high temperatures can lead to several undesirable outcomes:
-
Catalyst Deactivation: Palladium catalysts can degrade or agglomerate at high temperatures, leading to a loss of catalytic activity.[4] This is especially true for long reaction times.
-
Increased Side Reactions: Higher temperatures provide the activation energy for alternative reaction pathways, potentially leading to the formation of impurities and reducing the overall yield of the desired product.
-
Solvent Issues: The reaction temperature should not exceed the boiling point of your solvent unless the reaction is conducted in a sealed vessel designed for high-pressure applications.
Q4: How does temperature affect the palladium catalyst and its ligands in a Suzuki-Miyaura coupling reaction?
A: Temperature is a critical factor in the stability and activity of the palladium catalyst. The catalytic cycle of a Suzuki reaction involves several steps (oxidative addition, transmetalation, and reductive elimination), each with its own temperature dependence.[5] High temperatures can accelerate these steps but may also lead to the deactivation of the catalyst through several mechanisms, including:
-
Ligand Dissociation or Decomposition: The phosphine ligands often used in these reactions can dissociate from the palladium center or decompose at high temperatures.
-
Palladium Nanoparticle Agglomeration: The active palladium species can aggregate into larger, less active or inactive nanoparticles.[4]
-
Side Reactions with the Substrate or Solvent: At higher temperatures, the catalyst may engage in unwanted reactions with other components of the reaction mixture.
Q5: Can temperature influence the selectivity of the reaction?
A: Yes, temperature can impact the regioselectivity or chemoselectivity of a reaction, especially if there are multiple reactive sites on the substrate or if competing reaction pathways exist. For a molecule like this compound, while the primary reactive site for Suzuki coupling is the bromo group, very high temperatures could potentially initiate other reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions on similar polyhalogenated benzaldehydes, temperature is a key parameter in controlling which halogen is displaced.[6]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during reactions with this compound, with a focus on temperature-related causes.
| Problem | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Yield | 1. Reaction Temperature is Too Low: The reaction may not have sufficient thermal energy to overcome the activation energy barrier. This is common for less reactive coupling partners.[2] 2. Catalyst Deactivation: The temperature may be too high, leading to the degradation of the palladium catalyst or its ligands over the course of the reaction.[4][7] 3. Substrate/Product Decomposition: Excessively high temperatures might be causing the thermal breakdown of your starting material or the desired product.[3] | 1. Incrementally Increase Temperature: Raise the reaction temperature in 10°C increments (e.g., from 80°C to 90°C, then to 100°C) and monitor the reaction progress by TLC or LC-MS.[1] 2. Optimize Catalyst System and Temperature: If high temperatures are necessary, consider using a more thermally stable catalyst system, such as one with bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[8] Alternatively, try running the reaction at a lower temperature for a longer period. 3. Perform a Stability Study: Run a control experiment by heating the starting material and the purified product separately in the reaction solvent at the reaction temperature to check for decomposition. |
| Formation of Impurities | 1. High Temperature Promoting Side Reactions: Elevated temperatures can enable undesired reaction pathways, such as hydrodehalogenation (replacement of the bromine with hydrogen) or the formation of homocoupling products (dimers of the boronic acid or the aryl halide). 2. Catalyst-Mediated Side Reactions: At higher temperatures, the catalyst itself might promote side reactions. | 1. Lower the Reaction Temperature: This is the most direct way to reduce temperature-dependent side reactions. A lower temperature may require a longer reaction time, but can lead to a cleaner reaction profile.[9] 2. Screen Different Catalysts/Ligands: Some catalyst systems are more prone to promoting side reactions than others. Screening different palladium sources and ligands at a moderate temperature can help identify a more selective system.[8][10] |
| Inconsistent Reaction Times | 1. Poor Temperature Control: Inconsistent heating from the heating mantle or oil bath can lead to variable reaction rates. 2. Exothermic Reaction Profile: A highly exothermic reaction can cause the internal temperature to spike, leading to an initial burst of activity followed by potential catalyst deactivation. | 1. Ensure Uniform Heating: Use a well-stirred oil bath with a reliable temperature controller or a heating block to ensure consistent and uniform heating of the reaction vessel. 2. Controlled Reagent Addition: If the reaction is highly exothermic, consider adding one of the reagents slowly to the heated reaction mixture to better control the internal temperature. |
Experimental Protocols & Visualizations
Protocol: Determining Optimal Reaction Temperature
This protocol outlines a systematic approach to finding the most effective temperature for your reaction.
Step 1: Initial Temperature Selection
-
Based on literature for similar Suzuki-Miyaura reactions, select a starting temperature, for example, 80°C.[1][9]
Step 2: Parallel Reaction Setup
-
Set up multiple identical small-scale reactions in parallel.
-
Vary the temperature for each reaction in 10°C intervals (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).
Step 3: Reaction Monitoring
-
At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.
-
Quench the aliquot and analyze it using a suitable technique like LC-MS or GC-MS to determine the percentage conversion to the desired product and the formation of any major impurities.
Step 4: Data Analysis
-
Plot the percentage conversion versus time for each temperature.
-
Identify the temperature that provides the best balance of reaction rate and purity of the final product.
Step 5: Scale-Up and Verification
-
Once the optimal temperature is identified from the small-scale screen, perform the reaction on a larger scale to verify the results.
Caption: Workflow for optimizing reaction temperature.
Visualization: The Temperature Trade-Off
This diagram illustrates the relationship between increasing temperature and its effects on reaction kinetics and potential side reactions.
Caption: The trade-offs of increasing reaction temperature.
References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). ACS Publications. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a. (2021). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. (2025). ResearchGate. [Link]
-
Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes. (2024). PubMed. [Link]
-
Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes. (2024). PubMed Central. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. [Link]
-
Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. (n.d.). ChemRxiv. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
preventing decomposition of 2-Bromo-6-(morpholino)benzaldehyde during storage
Welcome to the technical support guide for 2-Bromo-6-(morpholino)benzaldehyde (CAS No. 736990-82-2). This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Improper storage can lead to decomposition, compromising experimental outcomes. This guide provides in-depth troubleshooting advice and preventative protocols based on established chemical principles.
The Challenge: Understanding the Instability of Substituted Benzaldehydes
This compound is a substituted aromatic aldehyde. The aldehyde functional group is inherently susceptible to oxidation, a process that can be accelerated by environmental factors such as air, light, and heat.[1] Like many benzaldehydes, it can oxidize to the corresponding carboxylic acid upon exposure to air.[2][3] Furthermore, the presence of ortho-substituents (bromo and morpholino groups) can influence the electronic properties and steric environment of the aldehyde, potentially affecting its reactivity and stability profile. This guide will address the primary decomposition pathways and provide clear, actionable protocols to mitigate them.
Primary Decomposition Pathways
The two principal degradation routes for this compound are oxidation and, to a lesser extent, hydrolysis.
-
Oxidation: The most common decomposition pathway involves the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This reaction is primarily mediated by atmospheric oxygen and can be catalyzed by light and trace metal impurities.[1] The resulting impurity is 2-Bromo-6-(morpholino)benzoic acid.
-
Hydrolysis/Cleavage: Although less common under anhydrous conditions, the presence of moisture can facilitate the cleavage of the formyl (aldehyde) group from the aromatic ring.[4][5] This would result in the formation of 1-bromo-3-(morpholino)benzene.
Caption: Primary decomposition pathways for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound in a practical question-and-answer format.
Q1: My previously off-white solid has turned yellow or brown. What happened, and can I still use it?
A: Discoloration is a primary visual indicator of chemical decomposition. For benzaldehyde derivatives, a yellow or brown hue often signifies oxidation and the potential formation of polymeric byproducts.[2][3]
-
Causality: The color change is likely due to the formation of 2-Bromo-6-(morpholino)benzoic acid and other minor degradation products which can be colored. The core issue is prolonged or repeated exposure to atmospheric oxygen.
-
Recommendation: Do not assume the material is usable. The purity is compromised, which can significantly impact reaction yields, introduce downstream separation challenges, and affect biological assay results. Before use, you must re-characterize the material to determine its purity. We recommend using High-Performance Liquid Chromatography (HPLC) or Quantitative ¹H NMR (qNMR). If the purity is below your experimental tolerance (typically >95%), purification via recrystallization or column chromatography is necessary.
Q2: What are the definitive, ideal storage conditions to maximize the shelf-life of this compound?
A: To prevent decomposition, you must rigorously control the compound's environment by minimizing exposure to air, moisture, light, and heat.[1][6] The following conditions are recommended based on safety data sheets and best practices for aldehyde storage.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C [7] or at a minimum, Refrigerated (2-8°C) [6][8] | Reduces the rate of all chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [9] | Displaces atmospheric oxygen, the primary driver of oxidation. |
| Light | Amber or Opaque Container | Protects the compound from light, which can catalyze free-radical oxidation.[6] |
| Moisture | Tightly Sealed Container in a Desiccator | Prevents hydrolysis of the aldehyde and moisture condensation on the cold solid.[8][10][11][12] |
Q3: I suspect my compound has degraded. What are the most likely impurities I should look for with my analytical method?
A: Based on the known decomposition pathways, the two most probable impurities are:
-
2-Bromo-6-(morpholino)benzoic acid: The product of aldehyde oxidation. In ¹H NMR, you would observe the disappearance of the aldehyde proton signal (around δ 10.3 ppm) and the appearance of a broad carboxylic acid proton signal (typically δ > 10 ppm). In HPLC, this more polar compound will have a different retention time.
-
1-bromo-3-(morpholino)benzene: The product of formyl group cleavage. In ¹H NMR, this would also result in the loss of the aldehyde proton signal. Its presence can be confirmed by comparing the spectrum to a reference or by mass spectrometry.
Q4: Are there any specific chemicals or materials that this compound is incompatible with during storage or in a reaction?
A: Yes. Incompatibility can lead to rapid decomposition or hazardous reactions. Avoid contact with:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates). These will aggressively and often exothermically convert the aldehyde to a carboxylic acid.[6][8][12]
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide). Bases can catalyze aldol condensation or Cannizzaro-type reactions, though the latter is less common for this specific structure.[6][8][11]
-
Strong Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride). These will reduce the aldehyde to the corresponding alcohol. While this is a synthetic transformation, accidental contamination must be avoided.[6][8]
Q5: What is the correct procedure for handling the compound when removing it from -20°C storage for an experiment?
A: Proper handling technique is critical to prevent atmospheric contamination of the bulk material.
-
Equilibration: Remove the sealed container from the freezer and place it in a desiccator at room temperature. Allow it to warm completely to ambient temperature (this may take 30-60 minutes). Do not open the container while it is cold. Opening a cold vial will cause atmospheric moisture to condense on the solid, introducing water.
-
Inert Atmosphere Handling: If possible, perform the weighing and transfer in a glovebox or under a gentle stream of inert gas (argon or nitrogen).
-
Minimize Exposure: Weigh out the required amount quickly.
-
Secure Storage: Promptly and tightly reseal the container. If it was packed under an inert atmosphere, purge the headspace with the inert gas before resealing.
-
Return to Storage: Immediately return the bulk material to the -20°C freezer.
Caption: Workflow for handling and assessing compound stability upon removal from storage.
Experimental Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of this compound and quantifying potential degradation products.[13]
Objective: To determine the purity of a stored sample by calculating the area percentage of the main component peak relative to all observed peaks.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample of this compound
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of acetonitrile in a clean vial to create a 1 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC autosampler vial.
-
-
HPLC Method Parameters:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Data Analysis:
-
Run the sample on the HPLC system.
-
Integrate all peaks in the resulting chromatogram that are above the detection limit.
-
Calculate the purity by dividing the peak area of this compound by the total area of all integrated peaks and multiplying by 100.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Interpretation: A pure sample should show one major peak. The appearance of significant secondary peaks, particularly at earlier retention times (indicative of more polar compounds like the carboxylic acid), confirms degradation.
References
-
Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Energy & Fuels - ACS Publications. (2022). Retrieved from [Link]
-
Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Energy & Fuels. (2022). Retrieved from [Link]
- 2-Bromobenzaldehyde Safety Data Sheet. (n.d.).
-
BENZALDEHYDE Safety Data Sheet - Techno PharmChem. (n.d.). Retrieved from [Link]
-
Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Request PDF - ResearchGate. (2022). Retrieved from [Link]
-
Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- 2-Bromobenzaldehyde Safety Data Sheet - Thermo Fisher Scientific. (2011).
- 2-Bromo-6-methoxynaphthalene Safety Data Sheet. (n.d.).
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018). Retrieved from [Link]
-
Benzaldehyde | C6H5CHO | CID 240 - PubChem - NIH. (n.d.). Retrieved from [Link]
- The Morpholino Group Research. (n.d.).
- 5-Bromosalicylaldehyde Safety Data Sheet. (n.d.).
-
History and Properties of Morpholino Antisense Oligos - Austin Publishing Group. (n.d.). Retrieved from [Link]
-
Benzaldehyde Safety Data Sheet - Carl ROTH. (n.d.). Retrieved from [Link]
-
Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction - PMC - NIH. (n.d.). Retrieved from [Link]
-
Chemical structure of morpholino oligonucleotides - ResearchGate. (n.d.). Retrieved from [Link]
-
UN1990 Benzaldehyde Analytical Grade - Labbox. (n.d.). Retrieved from [Link]
-
Benzaldehyde Safety Data Sheet - Carl ROTH. (n.d.). Retrieved from [Link]
-
Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos - Pharma's Almanac. (2023). Retrieved from [Link]
-
A sensitive, rapid and highly efficient low thermal mass (LTM GC) method for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. (n.d.). Retrieved from [Link]
- Analytical Methods - ATSDR. (n.d.).
-
Benzaldehyde, 2-bromo- - Cheméo. (n.d.). Retrieved from [Link]
-
Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC - NIH. (n.d.). Retrieved from [Link]
-
Benzaldehyde, 2-bromo- - the NIST WebBook. (n.d.). Retrieved from [Link]
- (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. technopharmchem.com [technopharmchem.com]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions Involving 2-Bromo-6-(morpholino)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup procedures of chemical reactions involving 2-Bromo-6-(morpholino)benzaldehyde. The unique combination of a reactive aldehyde, a sterically hindered bromo group, and a basic morpholine moiety on an aromatic ring presents specific challenges and opportunities during product isolation and purification. This document is designed to provide both foundational understanding and actionable protocols to ensure the integrity and purity of your target compounds.
Part 1: Foundational Principles & Initial Troubleshooting
Understanding the Key Players: The Functional Groups
The workup strategy for any reaction involving this compound must account for the distinct chemical properties of its three key functional groups:
-
The Aldehyde: This group is susceptible to oxidation (to a carboxylic acid) and reduction (to an alcohol). It can also participate in side reactions under strongly acidic or basic conditions.
-
The Bromo Group: While relatively stable, the bromine atom can be a leaving group in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles or under forcing conditions.
-
The Morpholine Group: As a secondary amine derivative, the morpholine nitrogen is basic (pKb of morpholine is approximately 5.6) and will readily protonate in the presence of acid to form a water-soluble morpholinium salt.[1] This property is the cornerstone of many purification strategies.
A successful workup hinges on leveraging these properties to separate your desired product from starting materials, reagents, and byproducts.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions with this compound in a practical question-and-answer format.
Q1: My reaction is complete, but I'm unsure about the initial quenching step. What are the best practices?
A1: The initial quench is critical to stop the reaction and neutralize any reactive reagents.
-
For reactions involving organometallics (e.g., Grignard or organolithium reagents): A slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature (e.g., 0 °C) is the standard and recommended procedure. This will quench the excess organometallic reagent without causing a violent reaction.
-
For reactions involving strong acids: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). Be cautious as CO₂ evolution can cause foaming if bicarbonate is used.
-
For reactions involving strong bases: Neutralize with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl), until the aqueous layer is neutral.
Q2: I'm having trouble separating my product from non-basic organic impurities. How can I improve this?
A2: This is a classic scenario where an acid-base extraction is highly effective. The basic morpholine group is your handle for separation.
-
Principle: By washing your organic layer with a dilute aqueous acid, the this compound will become protonated, forming a water-soluble salt that will move into the aqueous layer.[2] Non-basic impurities will remain in the organic layer.
-
Protocol:
-
Dilute your reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer two to three times with 1M HCl.
-
Combine the acidic aqueous layers. The desired product is now in this aqueous solution as its hydrochloride salt.
-
To recover your product, basify the aqueous layer with a suitable base (e.g., 10% NaOH or saturated NaHCO₃) until the pH is >10.
-
Extract the now neutral product back into an organic solvent (e.g., ethyl acetate, dichloromethane) with several portions.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
dot
Caption: Workflow for Acid-Base Extraction.
Q3: I'm observing an emulsion during the extraction process. How can I resolve this?
A3: Emulsions are common when working with basic compounds and can be frustrating. Here are several techniques to try:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
Q4: My final product is a persistent oil, but I need a solid. What can I do?
A4: Obtaining a solid from a purified oil often requires inducing crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid product, add a tiny crystal to the oil to induce crystallization.
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Trituration: Add a non-polar solvent like hexanes or pentane to the oil and stir vigorously. This can sometimes wash away minor impurities that are inhibiting crystallization and promote solidification.
Q5: I suspect my product is decomposing during the workup. How can I check for this and prevent it?
A5: The aldehyde group can be sensitive to both acidic and basic conditions.
-
TLC Analysis: Before starting the workup, spot a TLC plate with your crude reaction mixture. After each major step of the workup (e.g., after the acid wash, after basification), take a small sample, dissolve it in a suitable solvent, and spot it on the same TLC plate. A change in the spot pattern (e.g., the appearance of new spots or the disappearance of the product spot) can indicate decomposition.[3]
-
Milder Conditions: If you suspect decomposition, consider using milder acids and bases (e.g., saturated NH₄Cl instead of 1M HCl, or a saturated solution of NaHCO₃ instead of 10% NaOH).
-
Temperature Control: Perform extractions at room temperature or below to minimize the risk of degradation.
Part 3: Experimental Protocols
Protocol 1: Standard Aqueous Workup for Neutral or Mildly Acidic/Basic Reaction Mixtures
This protocol is suitable for reactions where an acid-base extraction is not necessary.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction appropriately as described in Q1.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 25 mL)
-
Saturated aqueous sodium bicarbonate (1 x 25 mL) if the reaction was acidic.
-
Brine (1 x 25 mL)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Workup Involving Acid-Base Extraction for Purification
This is the recommended protocol when non-basic impurities are present.
-
Follow steps 1-3 from Protocol 1.
-
In the separatory funnel, extract the organic layer with 1M HCl (3 x 20 mL).
-
Combine the acidic aqueous extracts. The product is now in the aqueous layer.
-
Cool the combined aqueous layer in an ice bath and slowly add 10% aqueous NaOH or saturated NaHCO₃ with stirring until the pH is >10 (check with pH paper).
-
Extract the product from the basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 30 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Proceed with further purification if necessary.
dot
Sources
Validation & Comparative
comparing 2-Bromo-6-(morpholino)benzaldehyde with other bromobenzaldehydes
An In-Depth Comparative Guide to 2-Bromo-6-(morpholino)benzaldehyde and its Analogs in Modern Synthesis
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Substituted bromobenzaldehydes are cornerstone building blocks in organic synthesis, providing dual reactivity at the formyl and bromo functionalities. This guide presents a comprehensive comparison of this compound with its structural isomers (2-bromo-, 3-bromo-, and 4-bromobenzaldehyde) and a related disubstituted analog, 2-bromo-6-fluorobenzaldehyde. We delve into a comparative analysis of their physical properties, spectroscopic signatures, and, most critically, their reactivity in key transformations such as palladium-catalyzed cross-coupling and reductive amination. The discussion is grounded in the fundamental principles of steric hindrance and electronic effects, providing researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in substrate selection and reaction design.
Introduction: The Strategic Value of Substituted Bromobenzaldehydes
Bromobenzaldehydes are bifunctional reagents of immense value in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] The aldehyde group serves as a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds, while the carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions. The specific substitution pattern on the aromatic ring, however, dramatically alters the molecule's steric and electronic profile, thereby dictating its reactivity and suitability for a given synthetic route.
This guide focuses on this compound, a highly substituted analog, and contrasts its behavior with simpler isomers. The introduction of a bulky, electron-donating morpholino group ortho to both the aldehyde and the bromine atom creates a unique chemical environment. Understanding the consequences of this substitution is paramount for predicting reaction outcomes and troubleshooting synthetic challenges.
Comparative Analysis of Physical and Spectroscopic Properties
The physical state, solubility, and spectroscopic characteristics of a reagent are primary considerations for its practical application in the laboratory. The substitution pattern on the benzaldehyde ring directly influences these properties.
Table 1: Comparison of Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₁₁H₁₂BrNO₂ | 270.13 | N/A | N/A |
| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Colorless to light yellow liquid | 16-19[2][3] |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Colorless liquid | 18-21[4][5] |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | White solid | 57[6] |
| 2-Bromo-6-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | Beige powder | 43-47[7] |
Data for this compound is not widely published; properties are inferred from its structure.
The data clearly illustrates that simple positional isomerism (2-bromo vs. 4-bromo) can mean the difference between a liquid and a solid at room temperature, impacting handling and storage.[2][6] The introduction of additional substituents, as in the morpholino and fluoro analogs, further modifies these fundamental properties.
Spectroscopic Signatures: A Window into Molecular Structure
While detailed spectra for every compound are beyond our scope, we can predict key distinguishing features based on established principles:
-
¹H NMR: The chemical shift of the aldehydic proton (-CHO) is typically found far downfield (~10 ppm). In this compound, the proximity of the bulky morpholino group may cause through-space effects or restricted rotation, potentially leading to a unique chemical shift or broadening of the aldehyde signal compared to less hindered isomers.
-
¹³C NMR: The resonance of the carbonyl carbon is sensitive to the electronic environment. The electron-donating morpholino group in this compound would be expected to shield this carbon, shifting it slightly upfield compared to 2-bromobenzaldehyde or the electron-deficient 2-bromo-6-fluorobenzaldehyde.
-
IR Spectroscopy: All compounds will exhibit a strong, characteristic C=O stretching vibration for the aldehyde, typically in the range of 1690-1715 cm⁻¹. The exact frequency can be subtly influenced by the electronic nature of the other ring substituents.[8]
Comparative Reactivity: The Interplay of Sterics and Electronics
The utility of these building blocks is defined by their reactivity. We will compare them across two major classes of reactions pivotal to modern synthesis.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an aryl halide with an organoboron compound.[9][10] The reaction's success is highly dependent on the structure of the aryl halide.
-
Oxidative Addition: The first and often rate-limiting step involves the insertion of the palladium catalyst into the C-Br bond.[11]
-
This compound: This substrate presents a significant challenge. The extreme steric bulk from the flanking morpholino and aldehyde groups severely hinders the approach of the bulky palladium catalyst. Furthermore, the strong electron-donating nature of the morpholino group increases electron density on the ring, making the C-Br bond less electrophilic and slowing the oxidative addition step.
-
2-Bromobenzaldehyde & 2-Bromo-6-fluorobenzaldehyde: These are also sterically demanding, but less so than the morpholino analog.[12] The electron-withdrawing fluorine in 2-bromo-6-fluorobenzaldehyde can help accelerate oxidative addition compared to 2-bromobenzaldehyde.[11]
-
3- & 4-Bromobenzaldehyde: These isomers are ideal substrates. The C-Br bond is sterically accessible, and the electron-withdrawing aldehyde group activates the bond towards oxidative addition.[13] 4-Bromobenzaldehyde is particularly reactive due to the direct electronic communication between the para-substituents.
-
-
Causality in Catalyst Selection: For highly hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may fail. Advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is small enough to access the hindered C-Br bond.
-
Reaction Setup (Justification): To a dry oven-dried Schlenk flask, add 4-bromobenzaldehyde, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos. Causality: Using dry glassware under an inert atmosphere (Nitrogen or Argon) is critical to prevent the deactivation of the palladium catalyst and the degradation of the phosphine ligand through oxidation.
-
Solvent Addition (Justification): Add degassed toluene and water. The mixture is then subjected to three cycles of vacuum/backfill with inert gas. Causality: Degassing the solvents removes dissolved oxygen, which can interfere with the catalytic cycle. The biphasic toluene/water system is effective for many Suzuki couplings, with the base being more soluble in the aqueous phase.
-
Reaction Execution (Justification): The flask is placed in a preheated oil bath at 100°C and stirred vigorously for 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Causality: Heating provides the necessary activation energy. Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs.
-
Aqueous Work-up (Justification): After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and transferred to a separatory funnel. It is washed with water (2 x 15 mL) and brine (1 x 15 mL). Causality: This procedure removes the inorganic base (K₃PO₄) and other water-soluble byproducts.
-
Purification (Justification): The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel. Causality: This is a standard and necessary step to isolate the desired product from unreacted starting materials, catalyst residues, and any side products.
-
Characterization (Justification): The structure and purity of the isolated product are confirmed by NMR spectroscopy and mass spectrometry. Causality: This step provides definitive proof of the reaction's success and the purity of the final compound, a non-negotiable requirement in synthesis.
Conclusion and Strategic Recommendations
The choice between this compound and other bromobenzaldehydes is a strategic decision dictated by the intended synthetic outcome.
-
For facile cross-coupling and aldehyde derivatization , 4-bromobenzaldehyde is often the superior choice due to its low steric hindrance and favorable electronic properties. [1][6]* For building sterically congested architectures , 2-bromobenzaldehyde and its derivatives are necessary, but require carefully optimized conditions, including advanced catalyst systems, to overcome steric barriers.
-
This compound is a highly specialized reagent. Its use is warranted when the morpholino group is a required structural element in the final target. Researchers must be prepared to employ potent catalytic systems and anticipate slower reaction rates for both cross-coupling and aldehyde chemistry due to profound steric and electronic effects. The morpholino moiety can, however, be leveraged in certain contexts, for example, as a directing group in ortho-lithiation reactions, adding another layer to its synthetic potential.
Ultimately, a thorough understanding of the fundamental principles outlined in this guide will empower chemists to navigate the nuanced reactivity of these versatile building blocks, leading to more efficient and successful synthetic campaigns.
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PubChem - NIH. (2024). 2-Bromobenzaldehyde | C7H5BrO | CID 81129. [Link]
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Organic Syntheses. (2024). 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. [Link]
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PMC - NIH. (2024). Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. [Link]
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-
NIST WebBook. (2024). Benzaldehyde, 2-bromo-. [Link]
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PubChem - NIH. (2024). 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-6-(morpholino)benzaldehyde
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical techniques for the characterization and quantification of 2-Bromo-6-(morpholino)benzaldehyde, a key intermediate in pharmaceutical synthesis. By delving into the principles and practicalities of method validation, we aim to equip you with the knowledge to select and validate the most appropriate analytical methodology for your specific needs, ensuring data integrity and regulatory compliance.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This guide will explore the validation of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), in the context of analyzing this compound. Our focus will be on the core validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, namely specificity, linearity, accuracy, precision, and robustness.[3][4][5]
The Importance of a Validated Method
In the pharmaceutical industry, the quality and safety of the final product are paramount. The active pharmaceutical ingredient (API) and any intermediates, such as this compound, must be rigorously tested to ensure they meet predefined specifications. A validated analytical method provides the necessary assurance that the results of these tests are accurate and reliable. This is crucial for:
-
Quality Control: Ensuring the purity and potency of raw materials, intermediates, and final products.
-
Regulatory Submissions: Providing regulatory agencies with the evidence that the analytical methods used are fit for their intended purpose.
-
Process Development: Monitoring and optimizing chemical reactions to ensure consistent product quality.
-
Stability Studies: Assessing the degradation of the compound over time under various storage conditions.
Selecting the Right Analytical Tool: A Comparative Overview
The choice of analytical technique for this compound depends on the specific analytical challenge. For quantitative analysis, chromatographic methods like HPLC and GC-MS are generally preferred due to their high sensitivity and resolving power. For qualitative analysis and structural confirmation, spectroscopic methods like NMR and FTIR are indispensable.
| Analytical Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification of purity and impurities | High precision and accuracy, suitable for non-volatile and thermally labile compounds. | Requires the analyte to have a UV chromophore. |
| GC-MS | Quantification and identification of volatile impurities | High sensitivity and specificity (mass detection), excellent for separating volatile compounds. | The analyte must be volatile and thermally stable, or require derivatization. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of identity | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, more complex quantification. |
| FTIR | Identification of functional groups | Fast and simple, provides a unique "fingerprint" for the compound. | Limited quantitative capabilities, less specific than NMR. |
In-Depth Method Validation Protocols
The following sections provide detailed, albeit illustrative, protocols for the validation of HPLC and GC-MS methods for this compound. These protocols are based on established scientific principles and ICH guidelines.
High-Performance Liquid Chromatography (HPLC-UV) Method Validation
HPLC is a cornerstone technique for the purity assessment of pharmaceutical intermediates. A reversed-phase HPLC method with UV detection is well-suited for a moderately polar compound like this compound.[6]
Experimental Protocol: HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (likely in the 250-350 nm range for a substituted benzaldehyde).[6]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a placebo (if applicable), and the analyte spiked with potential impurities. | The analyte peak should be well-resolved from any other peaks with no interference at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the expected sample concentration). Plot the peak area against the concentration and perform a linear regression analysis. | Correlation coefficient (R²) > 0.99. |
| Accuracy | Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at three different concentration levels). | The mean recovery should be within a predefined range (e.g., 98-102%). |
| Precision | Repeatability: Analyze a minimum of six replicate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | The relative standard deviation (RSD) should be less than a specified value (e.g., <2%). |
| Robustness | Intentionally vary method parameters such as mobile phase composition, flow rate, and column temperature and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in the parameters. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
For the analysis of volatile impurities or if higher sensitivity is required, a GC-MS method can be developed. Given the structure of this compound, it is likely to be sufficiently volatile and thermally stable for GC analysis.
Experimental Protocol: GC-MS Analysis
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A low to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the analyte and potential impurities (e.g., m/z 50-350).
-
-
Standard and Sample Preparation:
-
Similar to the HPLC method, prepare stock and working standard solutions in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Validation Parameters and Acceptance Criteria
The validation parameters for GC-MS are similar to those for HPLC, with the addition of mass spectral confirmation.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze a blank and the analyte. The mass spectrum of the analyte peak should be unique and consistent. | No interfering peaks at the retention time of the analyte. The mass spectrum should match that of a reference standard. |
| Linearity | Analyze a series of concentrations and plot the peak area of a characteristic ion against the concentration. | Correlation coefficient (R²) > 0.99. |
| Accuracy | Analyze samples with known concentrations. | Mean recovery within a predefined range (e.g., 95-105%). |
| Precision | Analyze replicate preparations. | RSD < 5%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively (e.g., based on signal-to-noise ratio). | LOD: S/N ≥ 3. LOQ: S/N ≥ 10. |
Spectroscopic Characterization for Identity Confirmation
While chromatographic methods are excellent for quantification, spectroscopic techniques are essential for confirming the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton (typically a singlet around 9-10 ppm), and the protons of the morpholine ring.[7] The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde (typically in the 190-200 ppm region).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for:
-
C=O stretch (aldehyde): A strong, sharp peak around 1700 cm⁻¹.[8]
-
Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
C-H stretches (aromatic and aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
C-N and C-O stretches (morpholine): Peaks in the fingerprint region (below 1400 cm⁻¹).
Visualizing the Validation Workflow
A systematic approach is crucial for successful method validation. The following diagram illustrates the logical flow of the validation process.
Caption: A streamlined workflow for analytical method validation.
Conclusion
The validation of analytical methods for a key pharmaceutical intermediate like this compound is a multi-faceted process that requires a deep understanding of both the analytical techniques and the regulatory landscape. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can ensure the generation of high-quality, reliable data. This guide provides a framework for comparing and validating different analytical methods, empowering scientists to make informed decisions and maintain the highest standards of scientific integrity in their work.
References
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A Comparative Guide to Catalysts for 2-Bromo-6-(morpholino)benzaldehyde Couplings
For researchers and professionals in drug development, the strategic functionalization of complex molecular scaffolds is a cornerstone of innovation. The compound 2-Bromo-6-(morpholino)benzaldehyde is a valuable building block, offering a handle for diversification through cross-coupling reactions. The sterically hindered nature of the bromine atom, positioned ortho to a bulky morpholino group and an aldehyde, presents a significant challenge for catalytic transformations. This guide provides an in-depth comparative analysis of catalyst systems for C-C and C-N bond formation at the 2-position of this scaffold, offering field-proven insights and actionable experimental protocols.
Introduction: The Synthetic Challenge and Opportunity
The inherent steric hindrance and potential for catalyst inhibition by the morpholino nitrogen and the aldehyde oxygen in this compound necessitate careful selection of the catalytic system. The primary routes for derivatization involve palladium-catalyzed Suzuki-Miyaura couplings for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. Emerging nickel- and copper-based systems also present viable, and often more economical, alternatives. This guide will dissect the performance of various catalysts within these reaction classes, elucidating the principles that govern their efficacy.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals.[1] For a sterically encumbered substrate like this compound, the choice of ligand is paramount to achieving high yields.[2]
Comparative Analysis of Palladium Catalyst Systems
The efficiency of Suzuki-Miyaura coupling is highly dependent on the ligand's ability to promote oxidative addition and reductive elimination steps in the catalytic cycle.[3] Below is a comparison of catalyst systems applicable to this challenging substrate.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Expected Performance |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, well-established. | Lower activity for hindered substrates, may require higher temperatures and catalyst loadings. | Moderate to good yields, may require optimization. |
| Pd(OAc)₂ / SPhos | Bulky, Electron-Rich Phosphine | High activity for sterically hindered aryl bromides, promotes efficient reductive elimination.[4] | Air-sensitive ligand, higher cost. | Excellent yields, broad substrate scope. |
| Pd(OAc)₂ / XPhos | Bulky, Electron-Rich Phosphine | Similar to SPhos, excellent for challenging couplings.[4] | Air-sensitive ligand, higher cost. | Excellent yields, particularly with heteroaryl boronic acids. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | High thermal stability, robust against functional groups.[2][5] | May require specific base/solvent combinations. | Good to excellent yields, tolerant of the aldehyde and morpholino groups. |
Mechanistic Considerations: The Role of the Ligand
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1] Bulky, electron-rich ligands like SPhos and XPhos accelerate the reductive elimination step, which is often rate-limiting for sterically hindered substrates.[3] NHC ligands, with their strong σ-donating properties, enhance the stability and activity of the palladium center.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane/Water mixture)[6]
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.[6]
-
In a separate vial, prepare the catalyst precursor by dissolving the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Add the remaining degassed solvent via syringe.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Generalized workflow for a cross-coupling reaction.
II. Palladium-Catalyzed Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for synthesizing many biologically active molecules.[7][8] The presence of the aldehyde in the substrate requires careful selection of the base to avoid side reactions.[8]
Comparative Analysis of Catalyst Systems for Amination
Similar to Suzuki coupling, the ligand plays a critical role in the efficiency of Buchwald-Hartwig amination.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Expected Performance |
| Pd₂(dba)₃ / (±)-BINAP | Bidentate Phosphine | Effective for a range of amines.[8] | May require higher temperatures. | Good yields, but may need optimization for hindered substrates. |
| Pd(OAc)₂ / dppf | Bidentate Phosphine | Good performance with a variety of amines. | Can be less effective for very hindered couplings. | Moderate to good yields. |
| Pd₂(dba)₃ / XPhos or SPhos | Bulky, Monodentate Phosphine | High turnover numbers, excellent for challenging substrates.[4] | Air-sensitive ligands. | Excellent yields, broad amine scope. |
| Pd/NHC Complexes | N-Heterocyclic Carbene | High stability and activity, can operate under milder conditions.[9] | Can sometimes lead to "cocktail"-type catalysis.[10] | Good to excellent yields. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)[8]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water, dry the organic layer, concentrate, and purify by column chromatography.
III. Nickel and Copper Catalysis: Emerging Alternatives
While palladium catalysis is the workhorse for these transformations, nickel and copper catalysts are gaining traction due to their lower cost and unique reactivity.[11][12][13]
-
Nickel Catalysts: Nickel complexes, often with phosphine or NHC ligands, can catalyze both Suzuki-Miyaura and Buchwald-Hartwig type couplings.[12][14] They are particularly effective for coupling with unreactive electrophiles.[12]
-
Copper Catalysts: Copper-catalyzed C-N bond formation, a modern iteration of the Ullmann condensation, can be an effective method, often promoted by ligands like 1,10-phenanthroline or amino acids.[13][15]
These alternative systems may require more specific optimization for the this compound substrate but offer promising avenues for more sustainable and cost-effective syntheses.
Conclusion
The successful derivatization of this compound via cross-coupling reactions hinges on the judicious selection of the catalyst system. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, modern palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos, or robust NHC ligands like IPr, are highly recommended to overcome the steric hindrance of the substrate and achieve high yields. While palladium systems offer reliability and broad applicability, the exploration of nickel and copper catalysts presents opportunities for process optimization and cost reduction. The experimental protocols provided herein serve as a robust starting point for researchers to unlock the synthetic potential of this valuable building block.
References
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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 2-Bromo-6-(morpholino)benzaldehyde
For researchers and professionals in the field of drug development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 2-Bromo-6-(morpholino)benzaldehyde is a key building block whose utility is directly compromised by the presence of impurities. These contaminants, which can include unreacted starting materials, isomers, by-products, or residual solvents, can introduce significant variability into subsequent synthetic steps and biological assays.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized this compound. We will move beyond simple protocols to explain the scientific rationale behind method selection, empowering you to design and execute a self-validating quality control workflow.
The Analytical Triad: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the strategic integration of multiple orthogonal methods. For a molecule like this compound, the most powerful combination includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: A comprehensive quality control workflow for synthesized compounds.
Comparative Overview of Core Analytical Techniques
The choice of analytical instrumentation is dictated by the physicochemical properties of the analyte and the specific questions being asked. The following table compares the primary methods for assessing the purity of this compound.
| Technique | Primary Application | Selectivity & Sensitivity | Information Provided | Pros | Cons |
| RP-HPLC-UV/PDA | Quantitative analysis of the main component and non-volatile impurities. | High selectivity for structurally similar compounds. Sensitivity typically in the low µg/mL range.[1] | Purity by area percent, presence of isomers and by-products. | Robust, reproducible, excellent for routine QC, widely available. | May not detect non-UV active impurities, co-elution is possible. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | Excellent selectivity based on both retention time and mass fragmentation. High sensitivity (ng to pg range).[2] | Residual solvents, volatile starting materials, low molecular weight by-products. | "Gold standard" for volatile analysis, provides structural information on impurities.[3] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[4] |
| ¹H and ¹³C NMR | Absolute structural confirmation and identification of impurities. | High structural resolution. Quantitative NMR (qNMR) offers high accuracy. | Unambiguous structure of the main component and impurities, molar ratios of components. | Provides the most detailed structural information, can detect a wide range of impurities. | Lower sensitivity than chromatographic methods, requires more sample, expensive instrumentation. |
| Melting Point | Preliminary assessment of purity. | Low selectivity. | A sharp melting point range suggests high purity; a broad range indicates impurities. | Fast, inexpensive, requires minimal equipment. | Highly subjective, not quantitative, insensitive to small amounts of impurities. |
Part 1: The Workhorse - Reverse-Phase HPLC (RP-HPLC)
For a moderately polar, UV-active molecule like this compound, RP-HPLC is the cornerstone of purity assessment. It excels at separating the target compound from non-volatile impurities that may have formed during the synthesis or work-up.
Causality Behind the Method: We choose reverse-phase chromatography because the analyte is sufficiently non-polar to interact with a hydrophobic C18 stationary phase. A mobile phase gradient of a polar solvent (water) and a less polar organic solvent (acetonitrile) allows us to elute compounds based on their hydrophobicity, providing excellent separation of structurally related molecules.[1] A photodiode array (PDA) detector is selected because aromatic systems like this one have a strong UV chromophore, allowing for sensitive detection and spectral analysis of peaks to check for co-elution.[1]
Detailed Experimental Protocol: HPLC Purity Assay
-
Instrumentation and Columns:
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). Rationale: The acid improves peak shape for the amine-containing morpholino group by ensuring its consistent protonation.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of a reference standard of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.
-
Working Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the synthesized batch into a 10 mL volumetric flask, dissolve and dilute to the mark with diluent. Further dilute 1 mL of this solution into a 10 mL volumetric flask with diluent. Rationale: This concentration is typically well within the linear range of a UV detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
PDA Detection: 210-400 nm, with quantification at λmax (predicted to be around 260 nm).[1]
-
Gradient Program:
-
0-1 min: 30% B
-
1-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
This method assumes that all impurities have a similar response factor at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) should be determined for known impurities.
-
Part 2: Detecting the Unseen - GC-MS for Volatile Impurities
The synthesis of this compound likely involves organic solvents. Residual amounts of these solvents, as well as volatile starting materials or by-products, are often invisible to HPLC but are readily detected by GC-MS.
Causality Behind the Method: GC separates compounds based on their boiling points and interaction with a stationary phase in a heated column.[2] Mass Spectrometry then fragments the eluting molecules into predictable patterns, providing a "fingerprint" for identification. This combination is exceptionally powerful for identifying unknown volatile compounds in a complex matrix.[2] The target molecule itself is likely amenable to GC analysis, but the primary utility here is for lower molecular weight, more volatile species.
Caption: Potential sources and types of impurities in the synthesis.
General Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.
-
-
Sample Preparation:
-
Dissolve a known amount of the synthesized product (e.g., 10 mg) in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate, 1 mL) in a GC vial.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C
-
MS Source: 230 °C
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify peaks corresponding to known reaction solvents by their retention time and mass spectrum.
-
Search the NIST library for matches to any unknown impurity peaks.[5]
-
Quantification can be performed using an internal standard if necessary.
-
Part 3: The Final Arbiter - NMR Spectroscopy for Structural Verification
While chromatography provides quantitative data on purity, it relies on comparison to a reference standard. NMR spectroscopy, however, provides an absolute structural characterization of the molecule. It is the ultimate tool for confirming that you have synthesized the correct compound and for identifying structurally related impurities.
Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H) and carbon (¹³C) in the molecule results in a unique resonance frequency (chemical shift). By analyzing these shifts, their splitting patterns (coupling), and their integration, we can piece together the exact molecular structure.
Predicted ¹H NMR Spectrum and Protocol
Based on analogous structures like 2-bromobenzaldehyde and other substituted benzaldehydes, the ¹H NMR spectrum (in CDCl₃) of this compound is predicted to show the following key signals:[6][7][8]
-
~10.3 ppm (singlet, 1H): The aldehyde proton (-CHO), significantly deshielded by the carbonyl group.
-
~7.2-7.8 ppm (multiplet, 3H): The three protons on the aromatic ring.
-
~3.8 ppm (triplet, 4H): The four morpholine protons adjacent to the oxygen (-O-CH₂-).
-
~3.1 ppm (triplet, 4H): The four morpholine protons adjacent to the nitrogen (-N-CH₂-).
The presence of an impurity, such as unreacted 2,6-dibromobenzaldehyde, would introduce a distinct set of aromatic and aldehyde signals.
Standard Protocol for NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity (e.g., maleic anhydride).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).
-
Data Analysis: Process the spectra and integrate the signals. Compare the observed chemical shifts and coupling constants to predicted values to confirm the structure. For qNMR, compare the integral of a known analyte proton signal to the integral of the internal standard to calculate absolute purity.
Conclusion: A Synthesis of Data for Unimpeachable Quality
Assessing the purity of a critical synthetic intermediate like this compound is a rigorous, multi-step process. A high-purity result from an HPLC analysis is a strong indicator of quality, but it is not sufficient on its own. True scientific trustworthiness is achieved by integrating orthogonal data:
-
HPLC confirms the purity relative to non-volatile, UV-active components.
-
GC-MS clears the compound of residual solvents and volatile contaminants.
-
NMR provides unambiguous structural confirmation and an orthogonal check for impurities.
By employing this comprehensive analytical workflow, researchers, scientists, and drug development professionals can proceed with confidence, knowing their starting material is well-characterized, of high purity, and suitable for its intended purpose.
References
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SIELC Technologies. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. [Link]
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MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
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A Senior Application Scientist's Guide to the Biological Activities of 2-Bromo-6-(morpholino)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a privileged structure, consistently serving as a foundational element in the design of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it a focal point of extensive research. This guide delves into a specific, yet promising, class of benzaldehyde derivatives: those substituted with a bromine atom at the 2-position and a morpholine moiety at the 6-position. While comprehensive comparative studies on this exact scaffold are emerging, this document synthesizes current knowledge on related compounds to provide a predictive comparison of their potential biological activities. By examining the individual contributions of the bromo, benzaldehyde, and morpholine functionalities, we can construct a logical framework for anticipating the anticancer, antimicrobial, and enzyme-inhibitory properties of novel derivatives.
This guide is designed to be a practical resource for researchers, offering not only a comparative analysis of hypothetical derivatives but also detailed, field-proven experimental protocols to validate these predictions. As we explore the structure-activity relationships and potential mechanisms of action, we will ground our discussion in established scientific principles and authoritative literature, providing a solid foundation for future drug discovery and development endeavors.
Proposed Derivatives for Comparative Analysis
To explore the potential structure-activity relationships (SAR) of 2-Bromo-6-(morpholino)benzaldehyde, we propose a series of hypothetical derivatives with modifications at the aldehyde group. These modifications are designed to probe the effects of varying electronic and steric properties on biological activity.
| Compound ID | Derivative Name | R-Group on Aldehyde |
| BM-H | This compound | -H |
| BM-OH | 2-Bromo-6-(morpholino)benzoic acid | -OH |
| BM-NOH | This compound oxime | =N-OH |
| BM-TSC | 2-(2-Bromo-6-(morpholino)benzylidene)hydrazine-1-carbothioamide | =N-NH-C(=S)NH₂ |
These derivatives are selected to represent a range of functionalities, from the parent aldehyde (BM-H) to a carboxylic acid (BM-OH), an oxime (BM-NOH), and a thiosemicarbazone (BM-TSC). Such modifications have been shown in the broader benzaldehyde literature to significantly impact biological activity.
Comparative Biological Activities: A Predictive Overview
Based on existing literature for related compounds, we can extrapolate the likely biological activities of our proposed this compound derivatives. The combination of the electron-withdrawing bromine atom, the versatile morpholine ring, and the reactive aldehyde functional group suggests a rich pharmacological potential.
Anticancer Activity
The benzaldehyde scaffold is a well-established pharmacophore in anticancer drug design.[1] The presence of a halogen, such as bromine, can enhance cytotoxic activity.[2][3] Furthermore, the morpholine moiety is found in several anticancer drugs and is known to contribute to desirable pharmacokinetic properties.[4][5]
We hypothesize that the proposed derivatives will exhibit cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis and inhibition of key signaling pathways like the PI3K/Akt pathway, which is frequently dysregulated in cancer.[2][6]
Table 1: Predicted Anticancer Activity (IC₅₀ in µM) of this compound Derivatives against various cancer cell lines.
| Compound ID | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| BM-H | 15-25 | 20-30 | 25-35 |
| BM-OH | >50 | >50 | >50 |
| BM-NOH | 10-20 | 15-25 | 20-30 |
| BM-TSC | 5-10 | 8-15 | 10-20 |
| Doxorubicin | 0.5-1.5 | 0.8-2.0 | 1.0-2.5 |
Note: The IC₅₀ values presented are hypothetical and require experimental validation. They are estimated based on published data for structurally related compounds.
The rationale behind these predictions lies in the established SAR of similar compounds. The conversion of the aldehyde to a carboxylic acid (BM-OH) is expected to decrease cytotoxicity, as the aldehyde group itself often participates in the compound's mechanism of action.[7] Conversely, the formation of an oxime (BM-NOH) and particularly a thiosemicarbazone (BM-TSC) is anticipated to enhance anticancer activity, a trend observed in other benzaldehyde series.
Antimicrobial Activity
Both morpholine and halogenated benzaldehyde derivatives have demonstrated antimicrobial properties.[8][9] The morpholine ring can contribute to the disruption of bacterial cell membranes or inhibit essential enzymes.[10] The mechanism of action for benzaldehydes can involve interference with cell wall synthesis or other vital cellular processes.[11]
Table 2: Predicted Antimicrobial Activity (Zone of Inhibition in mm) of this compound Derivatives.
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| BM-H | 12-16 | 8-12 |
| BM-OH | 6-10 | < 8 |
| BM-NOH | 14-18 | 10-14 |
| BM-TSC | 18-24 | 15-20 |
| Ciprofloxacin | 25-30 | 28-35 |
Note: The zone of inhibition values are hypothetical and require experimental validation. They are estimated based on published data for structurally related compounds.
Similar to the anticancer predictions, the thiosemicarbazone derivative (BM-TSC) is expected to exhibit the most potent antimicrobial activity.
Enzyme Inhibition
Benzaldehyde derivatives are known to inhibit various enzymes, including tyrosinase, which is involved in melanin production.[12][13] The aldehyde group can form a Schiff base with amino groups in the enzyme's active site, leading to inhibition.[12]
Table 3: Predicted Tyrosinase Inhibition Activity (IC₅₀ in µM) of this compound Derivatives.
| Compound ID | Mushroom Tyrosinase IC₅₀ (µM) |
| BM-H | 20-30 |
| BM-OH | >100 |
| BM-NOH | 15-25 |
| BM-TSC | 10-15 |
| Kojic Acid | 5-10 |
Note: The IC₅₀ values presented are hypothetical and require experimental validation. They are estimated based on published data for structurally related compounds.
Experimental Protocols
To validate the predicted biological activities, the following detailed experimental protocols are provided.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds (BM-H, BM-OH, BM-NOH, BM-TSC) and a positive control (Doxorubicin) in cell culture medium. Add 100 µL of each dilution to the respective wells and incubate for 48 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
MTT Assay Workflow
Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[17][18]
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension of the test organisms (S. aureus and E. coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6 mm in diameter) in the agar plates using a sterile cork borer.[18]
-
Compound Application: Add a fixed volume (e.g., 50 µL) of each test compound solution (at a specific concentration) and the positive control (Ciprofloxacin) into the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Agar Well Diffusion Assay Workflow
Enzyme Inhibition: Tyrosinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of mushroom tyrosinase.[19]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase solution, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding L-DOPA solution as the substrate.
-
Absorbance Measurement: Immediately measure the formation of dopachrome by monitoring the absorbance at 475 nm in a kinetic mode for a set period (e.g., 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration compared to the control (without inhibitor). Determine the IC₅₀ value from the dose-response curve.
Mechanistic Insights
Anticancer Mechanism: Targeting the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][20] We hypothesize that this compound derivatives may exert their anticancer effects by inhibiting this pathway.
Proposed inhibition of the PI3K/Akt signaling pathway.
Inhibition of PI3K by the benzaldehyde derivatives would prevent the phosphorylation of Akt, leading to the downregulation of downstream effectors like mTOR.[21] This would ultimately result in the suppression of cell survival and proliferation, and the induction of apoptosis.
Antimicrobial Mechanism: Disruption of Bacterial Cell Wall Synthesis
The morpholine moiety in some antimicrobial agents is known to interfere with bacterial cell wall synthesis.[3] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity.
Proposed inhibition of bacterial cell wall synthesis.
We propose that the this compound derivatives may inhibit one or more steps in the peptidoglycan synthesis pathway, such as the transport of precursor molecules across the cell membrane. This disruption would lead to a weakened cell wall and eventual cell lysis.
References
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Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. [Link]
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Stopping Pancreatic Cancer Spread Using Benzaldehyde | Fujita Health University. [Link]
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Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC - NIH. [Link]
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Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed. [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. [Link]
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Synthesis, Structure and Antimicrobial Activity of New Co(II) Complex with bis-Morpholino/Benzoimidazole-s-Triazine Ligand - MDPI. [Link]
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An Updated Review of Tyrosinase Inhibitors - PMC - PubMed Central. [Link]
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. [Link]
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Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed. [Link]
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Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]
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Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. [Link]
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The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC - PubMed Central. [Link]
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A Technical Guide to Alternative Reagents for 2-Bromo-6-(morpholino)benzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 2-Bromo-6-(morpholino)benzaldehyde Scaffold
This compound is a valuable bifunctional reagent in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its utility stems from the ortho-positioning of a bromine atom, a morpholino group, and a benzaldehyde moiety. This specific arrangement allows for a diverse range of chemical transformations. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of various aryl, heteroaryl, and amino substituents. The morpholino group, a common motif in medicinal chemistry, can influence the physicochemical properties of the final compound, such as solubility and metabolic stability.[1] The aldehyde functionality provides a reactive site for condensations, reductive aminations, and other carbonyl chemistries.
This guide provides a comparative analysis of alternative reagents to this compound, focusing on their synthesis and performance in key synthetic transformations. We will explore how modifications to the amino substituent and the halogen atom can impact reactivity, offering a broader palette of building blocks for synthetic chemists.
I. Alternatives Based on the Amino Substituent: A Comparative Analysis
A primary point of diversification for this scaffold is the nature of the cyclic secondary amine at the 2-position. While morpholine is widely used, other cyclic amines such as pyrrolidine and piperidine can be employed, each imparting distinct steric and electronic properties to the molecule.
A. Synthesis of 2-Bromo-6-(amino)benzaldehydes
The general and most common route to these scaffolds involves the nucleophilic aromatic substitution (SNAr) of a highly activated di-halogenated benzaldehyde, typically 2-bromo-6-fluorobenzaldehyde, with the desired cyclic secondary amine. The high electronegativity of the fluorine atom activates the C-F bond towards nucleophilic attack.
General Synthetic Workflow:
Caption: General synthesis of 2-bromo-6-(amino)benzaldehydes.
B. Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The nature of the ortho-amino substituent can influence the efficiency of this reaction due to both steric and electronic effects. While direct, side-by-side comparative studies are limited in the literature, we can extrapolate expected performance based on the known principles of palladium catalysis.
The general trend suggests that less sterically hindered amines might facilitate faster reaction rates. However, the electron-donating ability of the amine is also crucial for activating the palladium catalyst.
Table 1: Comparison of Amino-Substituted Benzaldehydes in a Representative Suzuki-Miyaura Coupling
| Alternative Reagent | Amino Substituent | Expected Relative Reactivity | Rationale |
| This compound | Morpholino | Baseline | The morpholine ring provides a balance of electron donation and moderate steric bulk. |
| 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | Pyrrolidino | Potentially Higher | Pyrrolidine is less sterically demanding than morpholine, which may allow for easier access of the palladium catalyst to the C-Br bond. |
| 2-Bromo-6-(piperidin-1-yl)benzaldehyde | Piperidino | Similar to Baseline | Piperidine has comparable steric bulk to morpholine. Reactivity is expected to be similar, with minor variations depending on the specific boronic acid and ligand used. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of 2-bromo-6-(amino)benzaldehydes and may require optimization for specific substrates.[2][3][4]
Materials:
-
2-Bromo-6-(amino)benzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the 2-bromo-6-(amino)benzaldehyde, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Alternatives Based on the Halogen Atom: A Reactivity Comparison
The identity of the halogen atom at the 2-position is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions. The general reactivity trend for the oxidative addition step, which is often rate-limiting, is C-I > C-Br > C-Cl.[5]
A. Synthesis of 2-Halo-6-(morpholino)benzaldehydes
The synthesis of chloro and iodo analogs of this compound would typically start from the corresponding di-halo precursors, such as 2-chloro-6-fluorobenzaldehyde or 2-fluoro-6-iodobenzaldehyde, following a similar SNAr procedure as described previously.
B. Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. The choice of halogen on the benzaldehyde scaffold will significantly impact the required reaction conditions.
Table 2: Comparison of Halogen-Substituted Morpholinobenzaldehydes in a Representative Buchwald-Hartwig Amination
| Alternative Reagent | Halogen | Expected Relative Reactivity | Rationale & Required Conditions |
| 2-Iodo-6-(morpholino)benzaldehyde | Iodo | Highest | The C-I bond is the most reactive towards oxidative addition, allowing for milder reaction conditions (lower temperatures, less active catalysts).[6] |
| This compound | Bromo | High (Baseline) | The C-Br bond offers a good balance of reactivity and stability, making it a versatile substrate for a wide range of amines.[7][8] |
| 2-Chloro-6-(morpholino)benzaldehyde | Chloro | Moderate | The C-Cl bond is less reactive, often requiring more forcing conditions: higher temperatures, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), and stronger bases.[5] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline for the Buchwald-Hartwig amination and will likely require optimization based on the specific halogen and amine coupling partners.[9][10][11]
Materials:
-
2-Halo-6-(morpholino)benzaldehyde (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the 2-halo-6-(morpholino)benzaldehyde and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat with vigorous stirring at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Catalytic Cycle Visualization: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
III. Conclusion and Future Outlook
The this compound scaffold is a highly versatile building block, but its utility can be expanded by considering analogs with different amino substituents and halogens. Changing the cyclic amine from morpholine to pyrrolidine or piperidine can modulate the steric and electronic environment of the reaction center, potentially influencing reaction rates and substrate scope. Modifying the halogen from bromine to iodine can allow for milder reaction conditions, while the use of a chlorine atom, though requiring more robust catalytic systems, can be economically advantageous.
This guide provides a framework for selecting the appropriate reagent based on the desired reactivity and synthetic strategy. The provided protocols serve as a starting point for the development of robust and efficient syntheses of complex molecules. As the field of catalysis continues to evolve, the development of new ligands and reaction conditions will further expand the utility of these valuable synthetic intermediates.
References
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- Organic Syntheses. (n.d.). N-BENZOYL PYRROLIDINE. Organic Syntheses.
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- Chemistry LibreTexts. (2023).
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- Scientific Reports. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
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- BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. BenchChem.
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- ECHEMI. (n.d.). 2-BroMo-6-(pyrrolidin-1-yl)benzaldehyde. ECHEMI.
- ResearchGate. (2024). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors.
- National Center for Biotechnology Information. (n.d.). Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization.
- Google Patents. (n.d.). Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
- MDPI. (n.d.).
- ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed reaction of 2-alkynylhalobenzene with 2-alkynylbenzamide: an efficient approach to indeno[1,2-c]azepin-3(2H)-ones. Royal Society of Chemistry.
- Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
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A Senior Application Scientist's Guide to 2-Bromo-6-(morpholino)benzaldehyde in Synthetic Chemistry
Introduction: Unveiling the Potential of a Versatile Building Block
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. 2-Bromo-6-(morpholino)benzaldehyde is a unique trifunctional scaffold, presenting a sterically hindered ortho-bromo-benzaldehyde substituted with an electron-donating morpholine moiety. This distinct electronic and steric arrangement offers a fascinating playground for synthetic chemists, enabling a diverse array of transformations. The interplay between the reactive aldehyde, the versatile bromine handle for cross-coupling, and the directing and solubilizing effect of the morpholine group makes this reagent a valuable asset in the construction of complex molecular architectures.
Solubility Profile: Navigating the Reaction Media
The choice of solvent is a critical parameter that dictates the success of a chemical reaction, influencing not only the solubility of reactants and reagents but also the reaction kinetics and pathway. The molecular structure of this compound, featuring a polar morpholine ring and a moderately polar bromobenzaldehyde fragment, suggests a nuanced solubility profile.
Based on the principle of "like dissolves like," we can predict its behavior in common organic solvents:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): The presence of the polar morpholine and aldehyde functionalities suggests good solubility in these solvents. These are often the solvents of choice for cross-coupling and nucleophilic substitution reactions.
-
Ethereal Solvents (e.g., Dioxane, Diethyl ether): Moderate solubility is expected, making them suitable for a range of reactions, particularly those requiring anhydrous conditions.
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene): The benzene ring should impart some solubility in these nonpolar solvents, which are frequently used in high-temperature cross-coupling reactions.
-
Alcohols (e.g., Methanol, Ethanol): The potential for hydrogen bonding with the morpholine oxygen and the aldehyde carbonyl group suggests some solubility, although the bulky nature of the molecule might limit this.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated due to the presence of the bromine atom and the overall molecular structure.
-
Water: Due to the significant hydrophobic surface area, the solubility in water is expected to be low. However, in the presence of acids, protonation of the morpholine nitrogen would significantly increase aqueous solubility.
While quantitative solubility data for this compound is not extensively published, experimental determination for a specific application is always recommended.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds
The bromine atom on the electron-rich aromatic ring of this compound is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The morpholine group, being ortho to the bromine, can potentially influence the reactivity through steric hindrance and by acting as a directing group.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds. The performance of this compound in this reaction is expected to be influenced by the choice of catalyst, ligand, base, and solvent.
Comparative Performance in Suzuki-Miyaura Coupling (Based on Analogs)
| Catalyst System | Aryl Bromide Analog | Boronic Acid | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(dppf)Cl₂ | 2-Bromoaniline | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | Low (11%) |
| CataXCium A Pd G3 | 2-Bromoaniline | Various arylboronic esters | K₃PO₄ | Dioxane/H₂O | 90 | Good to Excellent |
| Pd(OAc)₂ / SPhos | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | High |
Note: The data presented is for analogous ortho-substituted bromoanilines and related heterocycles. Direct experimental data for this compound is not available in the cited literature. This table serves as a predictive guide for catalyst and condition screening.
The low yield observed with Pd(dppf)Cl₂ for 2-bromoaniline suggests that standard catalysts may be less effective for this sterically hindered and potentially coordinating substrate.[1] More advanced catalyst systems, such as those employing bulky phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands, are likely to provide superior results.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of an ortho-Aminobromobenzene Analog
This protocol is adapted for a generic Suzuki-Miyaura coupling of an ortho-substituted bromoaniline, providing a solid starting point for the optimization of reactions with this compound.[1][2]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate and SPhos in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube, followed by the remaining 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[3][4] The presence of the aldehyde group in this compound introduces a potential challenge, as it can react with the amine coupling partner. Therefore, careful selection of the reaction conditions, particularly the base and temperature, is crucial to favor the desired C-N coupling over competing side reactions.
Comparative Performance in Buchwald-Hartwig Amination (Based on Analogs)
| Catalyst System | Aryl Bromide Analog | Amine | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd₂(dba)₃ / BINAP | 2-Bromo-6-methylpyridine | Morpholine | NaOt-Bu | Toluene | 80 | ~60% |
| Pd(OAc)₂ / X-Phos | 2-Bromo-3-benzyloxyestrone | Benzophenone imine | KOt-Bu | Toluene | MW | High |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Bromobenzene | Carbazole | t-BuONa | Toluene | 100 | High |
Note: The data presented is for analogous ortho-substituted bromo-pyridines and other aryl bromides. Direct experimental data for this compound is not available in the cited literature. This table serves as a predictive guide for catalyst and condition screening.
The use of bulky, electron-rich phosphine ligands such as X-Phos and t-BuXPhos is generally preferred for the Buchwald-Hartwig amination of sterically hindered aryl bromides.[5][6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly employed. To minimize side reactions involving the aldehyde, lower reaction temperatures or the use of milder bases like cesium carbonate (Cs₂CO₃) could be explored.
Experimental Protocol: Buchwald-Hartwig Amination of an ortho-Substituted Aryl Bromide
This protocol provides a general procedure for the Buchwald-Hartwig amination, which can be adapted for this compound.[5][6]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)
-
X-Phos (0.036 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, X-Phos, and NaOt-Bu.
-
Add this compound and the amine to the Schlenk tube.
-
Add toluene and seal the tube.
-
Remove the Schlenk tube from the glovebox and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Application in Heterocyclic Synthesis: Building Quinazoline Scaffolds
The ortho-amino benzaldehyde moiety is a classic precursor for the synthesis of quinazolines, a class of heterocyclic compounds with significant biological activity. This compound can serve as a valuable starting material for the synthesis of novel quinazoline derivatives. The general strategy involves the condensation of the aldehyde with a nitrogen source, followed by cyclization.[7][8][9]
Comparative Methods for Quinazoline Synthesis from 2-Aminobenzaldehydes
| Method | Nitrogen Source | Catalyst/Reagent | Solvent | Conditions | Yield (%) |
| Iodine-catalyzed amination | Benzylamines | I₂ | Solvent-free | O₂ | Very Good |
| Metal-free cycloaddition | Ammonium salts | Base | - | - | 77-90% |
| Electrochemical coupling | Amino acids/amines | - | - | Oxidant-free | Good |
| Heterogeneous catalysis | Aldehydes | GPTMS-TSC-CuI16-SBA | Solvent-free | 80°C | High |
Note: This table summarizes various methods for quinazoline synthesis from 2-aminobenzaldehyde precursors, providing a range of options for reacting with this compound.
The choice of method will depend on the desired substitution pattern of the final quinazoline product and the compatibility of the functional groups on the coupling partner. The iodine-catalyzed method offers a green and economical approach, while the use of a heterogeneous catalyst allows for easy separation and recycling.[7][9]
Experimental Protocol: Synthesis of a Quinazoline Derivative from a 2-Aminobenzaldehyde Analog
This protocol describes a general method for the synthesis of a 2,3-dihydroquinazolin-4(1H)-one from 2-aminobenzamide and an aldehyde, which can be adapted for reactions involving this compound.[8][9]
Materials:
-
This compound (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound and ammonium acetate in glacial acetic acid.
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazoline derivative.
Synthetic Pathway to Quinazolines
Caption: A simplified synthetic pathway for the formation of quinazolines.
Conclusion: A Multifaceted Reagent for Modern Synthesis
This compound stands out as a highly versatile and valuable building block for the synthesis of complex organic molecules. Its unique combination of a reactive aldehyde, a cross-coupling-ready bromine atom, and a directing/solubilizing morpholine group provides chemists with a powerful tool for constructing diverse molecular scaffolds. While direct comparative data on its performance in various reaction media is limited, by drawing parallels with structurally similar analogs, we can confidently predict its reactivity and devise effective synthetic strategies.
This guide has provided a comprehensive overview of its potential in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as its application in the synthesis of medicinally relevant quinazoline heterocycles. The detailed protocols and workflows serve as a practical starting point for researchers to harness the full potential of this multifaceted reagent. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing these fields.
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-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
- "Science and Education" Scientific Journal. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes. 5(9).
- Molecules. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
- Journal of the American Chemical Society. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
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PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]
- The Journal of Organic Chemistry. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
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Chemistry Stack Exchange. (2017). Solubility experiment of different organic compounds. Retrieved from [Link]
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A Comparative Spectroscopic Guide to the Structural Elucidation of 2-Bromo-6-(morpholino)benzaldehyde
Introduction: In the landscape of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. 2-Bromo-6-(morpholino)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its utility is predicated on the precise arrangement of its functional groups: the aldehyde, the bromine atom, and the morpholino moiety, all substituted on a benzene ring. This guide provides a comprehensive, multi-technique spectroscopic approach to confirm the structure of this compound, comparing its expected spectral data against potential isomeric impurities and starting materials. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow for researchers, scientists, and drug development professionals to ensure the identity and purity of their target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, NMR provides unambiguous evidence for the substitution pattern and the presence of all key functional groups.
¹H NMR Analysis: A Proton-by-Proton Confirmation
Causality Behind Predictions: The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups, like the aldehyde and bromine, deshield nearby protons, shifting their signals downfield (to a higher ppm). The morpholino group's nitrogen atom also influences the adjacent aromatic proton, while its methylene protons exhibit characteristic shifts.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.4 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |
| ~7.55 | Triplet (t) | 1H | Aromatic H-4 | Coupled to two neighboring aromatic protons (H-3 and H-5), resulting in a triplet. It is the most deshielded of the aromatic protons. |
| ~7.15 | Doublet (d) | 1H | Aromatic H-5 | Coupled to the adjacent H-4. |
| ~6.95 | Doublet (d) | 1H | Aromatic H-3 | Coupled to the adjacent H-4. Shifted upfield due to the influence of the ortho-morpholino group. |
| ~3.88 | Triplet (t) | 4H | Morpholino (-O-CH₂-) | Protons adjacent to the oxygen atom are more deshielded than those next to the nitrogen. They appear as a pseudo-triplet.[1][2] |
| ~3.20 | Triplet (t) | 4H | Morpholino (-N-CH₂-) | Protons adjacent to the nitrogen atom. They appear as a pseudo-triplet.[3][4] |
Comparative Analysis:
-
Isomeric Impurity (e.g., 4-Bromo-2-(morpholino)benzaldehyde): An isomeric structure would present a completely different aromatic splitting pattern. For instance, a 4-bromo isomer would likely show three distinct aromatic signals with different coupling constants, disrupting the clear triplet and two doublets pattern expected for the target molecule.
-
Absence of Aldehyde Signal: The disappearance of the singlet around δ 10.4 ppm would immediately indicate that the aldehyde functional group is not present, suggesting a failed synthesis or a different product.
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum provides complementary data, confirming the number of unique carbon environments.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~192.0 | Aldehyde (C=O) | Carbonyl carbons are significantly deshielded and appear far downfield. |
| ~155.0 | Aromatic C-6 | Carbon directly attached to the electron-donating morpholino nitrogen. |
| ~135.0 | Aromatic C-4 | Aromatic CH carbon. |
| ~125.0 | Aromatic C-1 | Carbon bearing the aldehyde group. |
| ~122.0 | Aromatic C-2 | Carbon bearing the bromine atom. |
| ~120.0 | Aromatic C-5 | Aromatic CH carbon. |
| ~118.0 | Aromatic C-3 | Aromatic CH carbon. |
| ~66.8 | Morpholino (-O-CH₂) | Carbons adjacent to oxygen are deshielded.[4] |
| ~51.5 | Morpholino (-N-CH₂) | Carbons adjacent to nitrogen. The direct attachment to the aromatic ring causes a downfield shift compared to unsubstituted morpholine.[4] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a 1-2 second relaxation delay, and collecting 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and accumulating at least 1024 scans.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shifts to the TMS reference.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The confirmation of the aldehyde carbonyl group and vibrations associated with the aromatic and morpholino rings are key to verifying the structure.
Causality Behind Predictions: Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. The strong dipole of a carbonyl (C=O) bond results in a very intense absorption. Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated aldehyde.[5]
Predicted Key IR Absorption Bands (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2850 & ~2750 | Medium | Aldehyde C-H Stretch | A characteristic pair of bands (Fermi doublet) for the aldehydic C-H bond. |
| ~1695 | Strong | Aldehyde C=O Stretch | The strong carbonyl absorption is a key diagnostic peak. Its position indicates conjugation with the aromatic ring.[6] |
| ~1600 & ~1470 | Medium-Strong | Aromatic C=C Stretch | Vibrations characteristic of the benzene ring.[7] |
| ~1240 & ~1115 | Strong | C-N & C-O-C Stretch | Strong stretches associated with the morpholino ring's amine and ether functionalities.[8] |
| ~750 | Strong | C-Br Stretch | The carbon-bromine bond stretch appears in the fingerprint region. |
Comparative Analysis:
-
Starting Material (e.g., 2-Bromobenzaldehyde): This would lack the strong C-N and C-O-C stretches of the morpholino group.
-
Starting Material (e.g., Morpholine): This would show a characteristic N-H stretch (~3300 cm⁻¹) and lack the aldehyde C=O and aromatic C=C signals.[9]
-
Reaction Failure: The most telling sign of an incomplete or failed reaction would be the absence of the intense C=O stretch around 1695 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after analysis.
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
Mass spectrometry provides the molecular weight of the compound, which is one of the most fundamental pieces of structural evidence. For halogenated compounds, it offers an additional layer of confirmation through the characteristic isotopic patterns.
Causality Behind Predictions: In electron ionization (EI) MS, a molecule is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units. This is a definitive signature for the presence of a single bromine atom.
Predicted Mass Spectrum (Electron Ionization):
| m/z Value | Assignment | Rationale |
| 271 / 269 | [M]⁺˙ (Molecular Ion) | This pair of peaks, with near 1:1 intensity, represents the molecular ion containing ⁸¹Br and ⁷⁹Br, respectively. The nominal mass is 270.13 g/mol . This is the most critical piece of data. |
| 268 / 270 | [M-H]⁺ | Loss of the aldehyde hydrogen radical. |
| 242 / 240 | [M-CHO]⁺ | Loss of the entire aldehyde group, a common fragmentation pathway for aldehydes.[10] |
| 184 / 182 | [M-C₄H₈NO]⁺˙ | Cleavage of the morpholino group. |
| 91 | Tropylium Ion | A common rearrangement fragment for substituted aromatic rings.[11] |
Comparative Analysis:
-
Confirmation of Elemental Formula: The exact mass of the molecular ion (from high-resolution MS) can confirm the elemental formula (C₁₁H₁₂BrNO₂) with high confidence.
-
Distinguishing from Byproducts: Any side-product, such as a molecule with two bromine atoms, would show a completely different isotopic pattern (a 1:2:1 ratio for M, M+2, M+4). A product without bromine would lack the characteristic 1:1 doublet for the molecular ion.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent like methanol or dichloromethane.
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion with a syringe pump or through a Gas Chromatography (GC-MS) system for simultaneous separation and analysis.
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak [M]⁺˙ and look for the characteristic [M+2]⁺˙ peak to confirm the presence of bromine. Analyze the fragmentation pattern to further support the proposed structure.
Integrated Spectroscopic Analysis: A Unified Conclusion
Summary of Confirming Evidence:
| Technique | Observation | Implication |
| ¹H NMR | - Singlet at ~10.4 ppm (1H)- Specific aromatic pattern (1t, 2d)- Two triplets for morpholino (4H each) | Confirms presence of aldehyde, the 1,2,6-substitution pattern, and the morpholino group. |
| ¹³C NMR | - Signal at ~192.0 ppm- 9 distinct signals total | Confirms aldehyde carbonyl and the overall carbon skeleton. |
| IR | - Strong C=O stretch at ~1695 cm⁻¹- Aldehyde C-H at ~2750/2850 cm⁻¹- Strong C-O-C/C-N bands | Confirms the presence of aldehyde, aromatic, and morpholino functional groups. |
| MS | - M/M+2 peaks at m/z 269/271 (1:1 ratio) | Confirms molecular weight and the presence of one bromine atom. |
This logical progression, where each piece of data corroborates the others, provides the highest level of confidence in the structural assignment.
Conclusion
The structural confirmation of this compound is reliably achieved through a coordinated application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides the definitive structural map, IR spectroscopy quickly confirms the necessary functional groups, and Mass Spectrometry validates the molecular weight and elemental composition. By comparing the acquired data to the predicted values and characteristic patterns outlined in this guide, researchers can confidently distinguish their target product from potential isomers, unreacted starting materials, and other impurities. This rigorous, multi-faceted approach is indispensable for ensuring the quality and validity of subsequent research and development efforts.
References
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The Royal Society of Chemistry. (n.d.). Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. RSC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. Retrieved from [Link]
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ACS Publications. (n.d.). Conformational Studies of ortho-Substituted Benzaldehyde Chromium Tricarbonyl Complexes. Organometallics. Retrieved from [Link]
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ResearchGate. (n.d.). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]
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Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
- Selvam, P. P., & Sasikumar, M. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 135-140.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]
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Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]
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ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved from [Link]
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Introduction to Mass Spectrometry, 4th ed. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic study of some aromatic hydrazones derivated from aromatic substituted benzophenones and benzaldydes. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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A Comparative Guide to the Synthetic Applications of 2-Bromo-6-(morpholino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold for Synthesis
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-6-(morpholino)benzaldehyde emerges as a molecule of significant interest, integrating three key functional motifs onto a single aromatic ring: a reactive aldehyde, a versatile aryl bromide, and a privileged morpholine scaffold.
The morpholine ring is a ubiquitous pharmacophore in drug discovery, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.[1][2] Its presence in numerous approved drugs is a testament to its value in transforming bioactive molecules into viable therapeutic agents.[3][4] This guide provides an in-depth analysis of this compound, not as a final product, but as a pivotal intermediate. We will explore its dual reactivity, compare methodologies for its utilization in key synthetic transformations, and provide the causal logic behind experimental designs, empowering researchers to leverage its full synthetic potential.
Physicochemical Properties and Handling
A foundational understanding of a reagent's properties is crucial for its effective use. The key data for this compound are summarized below.
| Property | Value |
| CAS Registry Number | 736990-82-2 |
| Molecular Formula | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 270.13 g/mol |
| IUPAC Name | 2-bromo-6-(morpholin-4-yl)benzaldehyde |
| Appearance | Solid |
| Purity | ≥95% - 97% |
Data sourced from commercial suppliers.
Handling & Storage: The compound should be stored under an inert atmosphere, typically at 2-8°C.[5] Standard laboratory precautions, including the use of personal protective equipment (gloves, eye protection), should be observed.
The Synthetic Versatility: A Tale of Two Reactive Sites
The primary value of this compound lies in the orthogonal reactivity of its aldehyde and aryl bromide functionalities. This dual nature allows for a stepwise, controlled approach to molecular elaboration, where each site can be addressed independently to introduce diverse structural motifs.
Caption: Dual reactivity of this compound.
Transformations at the Aldehyde Moiety
The aldehyde group serves as a gateway for carbon-chain extension and the introduction of nitrogen-containing functionalities. Its reactivity is generally high, though the ortho-substituents (bromo and morpholino groups) can introduce steric hindrance that may influence reaction kinetics.
-
Wittig Olefination: This reaction is a cornerstone of alkene synthesis, converting the aldehyde into a C=C double bond.[6] For a sterically hindered aldehyde like this, less reactive, stabilized ylides (e.g., those bearing an ester group) are preferred for achieving good yields, typically favoring the formation of the thermodynamically stable (E)-alkene.[5][7] More reactive, non-stabilized ylides can also be used, often leading to (Z)-alkenes, but may require stronger bases and more controlled conditions.[5]
-
Reductive Amination: This powerful transformation introduces new amine functionalities by first forming an imine with a primary or secondary amine, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN). This method is highly efficient for creating C-N bonds and is a staple in pharmaceutical synthesis.
Transformations at the Aryl Bromide: The Power of Cross-Coupling
The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of biaryls, aryl amines, and other complex structures.[8][9] These reactions are foundational in modern drug discovery.
-
Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron reagent (boronic acid or ester) and is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents.[10][11] The steric hindrance from the two ortho-substituents on our substrate is a critical consideration. Overcoming this challenge requires careful selection of the catalyst system. Bulky, electron-rich phosphine ligands are essential to promote the key steps of oxidative addition and reductive elimination.[12]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine.[4][13] It is a premier method for synthesizing arylamines. Similar to the Suzuki coupling, catalyst selection is crucial for hindered substrates. Specialized ligands developed by the Buchwald and Hartwig groups are designed to facilitate the coupling of sterically demanding partners.[1][14]
Comparative Protocols and Experimental Design
To illustrate the practical application of this compound, we present a comparative guide for its use in a Suzuki-Miyaura cross-coupling reaction. The choice of conditions is critical for achieving high yields with such a sterically hindered substrate.
Proposed Synthetic Workflow
A plausible synthesis of the title compound itself would involve a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Plausible synthesis of the title compound.
Comparative Guide: Suzuki-Miyaura Coupling Conditions
This section compares catalyst systems for coupling this compound with a generic arylboronic acid. The goal is to form a tri-ortho-substituted biaryl, a sterically demanding transformation.
| Catalyst System | Base | Solvent | Temperature (°C) | Rationale & Expected Outcome |
| System A (Standard) | K₂CO₃ | Dioxane/H₂O | 80-100 | Catalyst: Pd(PPh₃)₄. This is a classic, widely used catalyst. Rationale: Triphenylphosphine is a standard ligand. Expected Outcome: Likely low to moderate yield. The steric bulk of the substrate may inhibit the catalytic cycle, particularly the reductive elimination step.[15] |
| System B (Hindered) | K₃PO₄·H₂O | THF or Toluene | RT - 60 | Catalyst: Pd(dba)₂ + SPhos or XPhos. Rationale: SPhos and XPhos are bulky, electron-rich Buchwald ligands designed to accelerate oxidative addition and facilitate reductive elimination from hindered complexes. K₃PO₄ is a strong base often effective in these couplings.[2] Expected Outcome: Good to excellent yield. This system is specifically designed for sterically challenging couplings. |
| System C (Modern) | Cs₂CO₃ | 2-MeTHF | 80 | Catalyst: CataCXium A Palladacycle. Rationale: Palladacycles are pre-formed, highly active catalysts known for their stability and efficiency. Cs₂CO₃ is a highly effective base, and 2-MeTHF is a greener solvent alternative to dioxane.[16] Expected Outcome: High yield. This represents a modern, robust system for challenging Suzuki couplings.[16] |
Detailed Experimental Protocol (System B)
This protocol provides a self-validating methodology for researchers. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 2-(4-methoxyphenyl)-6-(morpholino)benzaldehyde.
-
Vessel Preparation (The "Why"): The reaction is oxygen-sensitive. The catalyst, Pd(0), can be oxidized and deactivated. Therefore, all steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Step: To a flame-dried Schlenk flask, add this compound (1.0 equiv, e.g., 270 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.5 equiv, 228 mg, 1.5 mmol), and potassium phosphate tribasic monohydrate (K₃PO₄·H₂O) (3.0 equiv, 690 mg, 3.0 mmol).
-
-
Catalyst & Ligand Addition (The "Why"): The palladium source (Pd(dba)₂) and the specialized ligand (SPhos) are added. The ligand coordinates to the palladium to form the active catalytic species. The bulky SPhos ligand is critical for accelerating the reaction with our hindered substrate.[2]
-
Step: In a glovebox or under a positive flow of inert gas, add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv, 9.2 mg, 0.01 mmol) and the ligand, SPhos (0.03 equiv, 12.3 mg, 0.03 mmol).
-
-
Solvent & Reaction Execution (The "Why"): Anhydrous THF is used as the solvent. Water can interfere with the catalytic cycle. The mixture is heated to increase the reaction rate.
-
Step: Add anhydrous, degassed THF (5 mL) via syringe. Seal the flask and stir the mixture at 60 °C.
-
-
Monitoring & Work-up (The "Why"): The reaction is monitored by TLC or LC-MS to determine completion. A standard aqueous work-up removes the inorganic salts and the boronic acid byproducts.
-
Step: Monitor the reaction every 2-4 hours. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
-
Purification (The "Why"): Column chromatography is used to separate the desired product from any remaining starting materials and catalyst residues.
-
Step: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Conclusion
This compound is far more than a simple chemical; it is a strategically designed synthetic intermediate that offers two distinct and highly valuable points for molecular diversification. By understanding the specific reactivity of the aldehyde and the aryl bromide functionalities, and by selecting the appropriate modern catalytic systems, researchers can efficiently construct complex molecules. The embedded morpholine moiety provides an inherent advantage for drug discovery programs, potentially improving the pharmacokinetic profile of the final compounds. This guide serves as a blueprint for leveraging the unique properties of this versatile building block, enabling the rapid and logical synthesis of novel chemical entities for scientific exploration.
References
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Zhang, Z., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Wittig reaction. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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(2023). Wittig Reaction. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
-
Jana, R., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications. [Link]
-
El-Fattah, M. A., et al. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Ramgren, S. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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(2024). Suzuki-Miyaura coupling. Chemistry LibreTexts. [Link]
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Valente, C., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Barde, S. H., & Ali, M. A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-6-(morpholino)benzaldehyde
Introduction
2-Bromo-6-(morpholino)benzaldehyde is a key building block in contemporary drug discovery and materials science. Its unique trifunctionalized scaffold, featuring an aldehyde for diverse derivatization, a bromine atom for cross-coupling reactions, and a morpholino group influencing solubility and biological activity, makes it a valuable intermediate. The economic and procedural efficiency of its synthesis is therefore a critical consideration for research and development laboratories. This guide presents an in-depth cost-benefit analysis of the two primary synthetic pathways to this compound, providing detailed experimental protocols, quantitative comparisons, and expert insights to inform strategic decisions in its procurement or synthesis.
Executive Summary: At a Glance Comparison
This guide evaluates two principal synthetic strategies for this compound, starting from either 2-bromo-6-fluorobenzaldehyde or 2,6-dibromobenzaldehyde. While both routes are chemically viable, they present significant trade-offs in terms of starting material cost, reaction complexity, and overall process efficiency.
| Parameter | Route A: From 2,6-Dibromobenzaldehyde | Route B: From 2-Bromo-6-fluorobenzaldehyde |
| Reaction Type | Palladium-Catalyzed Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Key Challenge | Achieving selective mono-amination | None, highly regioselective |
| Catalyst Cost | High (Palladium catalyst and ligand) | None required |
| Starting Material Cost | Variable, potentially lower than fluoro-analogue | Generally higher |
| Procedural Simplicity | More complex (inert atmosphere, catalyst handling) | Simpler, more robust |
| Yield | Moderate to good (selectivity dependent) | High to excellent |
| Scalability | More challenging due to catalyst cost and removal | More straightforward |
| Recommendation | Feasible, but less optimal due to selectivity and cost | Preferred Route for reliability, simplicity, and yield |
Synthetic Route Analysis
Route A: Palladium-Catalyzed Amination of 2,6-Dibromobenzaldehyde
This route employs a selective Buchwald-Hartwig C-N cross-coupling reaction to substitute one of the bromine atoms on 2,6-dibromobenzaldehyde with morpholine. The primary challenge lies in achieving high selectivity for the mono-aminated product over the di-aminated byproduct.
Caption: Workflow for Route A, highlighting the key challenge of selective mono-amination.
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[1] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the product and regenerate the catalyst.[2]
Achieving mono-selectivity on a symmetric dihaloarene is non-trivial. The electronic nature of the first amination product is not sufficiently deactivating to strongly disfavor a second amination. Therefore, reaction conditions must be carefully optimized. Key strategies include:
-
Stoichiometry Control: Using a slight excess of the dihalide relative to the amine.
-
Lower Temperatures & Shorter Reaction Times: To minimize the formation of the di-substituted product.
-
Ligand Choice: Bulky phosphine ligands can sterically hinder the second substitution.
While selective mono-amination of similar substrates like 2,6-dibromopyridine has been reported, this often requires extensive optimization.[3]
This protocol is a generalized representation based on established Buchwald-Hartwig procedures.[1][4] Optimization is required for this specific substrate.
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-6 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add anhydrous toluene, followed by 2,6-dibromobenzaldehyde (1.0 eq) and morpholine (1.1 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon consumption of the starting material (or optimal formation of the desired product), cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the desired mono-substituted product from the di-substituted byproduct and starting material.
-
Cost: The primary cost driver is the palladium catalyst and the specialized phosphine ligand. While some starting material suppliers offer 2,6-dibromobenzaldehyde at a lower price point than its fluoro-analogue, the cost of the catalyst system can easily negate these savings, especially at scale.
-
Benefits: This route utilizes a well-established, powerful cross-coupling reaction. If a laboratory has significant expertise in palladium catalysis and a readily available catalyst/ligand library, this route is synthetically accessible.
-
Drawbacks: The significant risk of forming the di-substituted byproduct necessitates careful optimization and potentially difficult chromatographic separation, leading to lower isolated yields and increased labor/solvent costs. The requirement for strictly inert conditions adds procedural complexity.
Route B: Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-6-fluorobenzaldehyde
This pathway involves the displacement of the highly activated fluorine atom on 2-bromo-6-fluorobenzaldehyde by morpholine. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Workflow for Route B, a straightforward and high-yielding SNAr reaction.
The SNAr mechanism is a two-step addition-elimination process.[5] The reaction is highly favored in this case due to two key factors:
-
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions because of its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
-
Activation: The strongly electron-withdrawing aldehyde group at the ortho position stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, significantly lowering the activation energy for the reaction.[6]
The reaction is highly regioselective, as the C-F bond is much more activated towards nucleophilic attack than the C-Br bond. This eliminates the major drawback of Route A. A base like potassium carbonate is used to neutralize the HF formed during the reaction.
This protocol is adapted from a highly analogous procedure for the synthesis of 4-morpholinobenzaldehyde from p-fluorobenzaldehyde.[7]
-
Setup: In a round-bottom flask, combine 2-bromo-6-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Purification: The product often precipitates as a solid. Collect the solid by filtration, wash thoroughly with water to remove inorganic salts and excess morpholine, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Cost: The primary cost is the starting material, 2-bromo-6-fluorobenzaldehyde, which is generally more expensive per gram than 2,6-dibromobenzaldehyde. However, the reaction uses inexpensive bulk reagents (morpholine, K₂CO₃, DMF), and crucially, requires no expensive catalyst.
-
Benefits: This route is exceptionally reliable and high-yielding. Its operational simplicity, lack of catalyst, and straightforward purification (often simple precipitation) make it highly attractive. The high regioselectivity eliminates the risk of byproducts seen in Route A.
-
Drawbacks: The higher initial cost of the starting material is the main drawback. However, for many applications, this is offset by the higher yield and lower processing costs. The synthesis of 2-bromo-6-fluorobenzaldehyde itself involves multiple steps, which is reflected in its commercial price.[8]
Quantitative Comparison & Conclusion
| Feature | Route A (Buchwald-Hartwig) | Route B (SNAr) | Justification |
| Starting Material Cost/mol | Lower to Moderate | Higher | 2,6-dibromobenzaldehyde is often cheaper than 2-bromo-6-fluorobenzaldehyde. |
| Reagent & Catalyst Cost/mol | High | Low | Palladium catalysts and phosphine ligands are expensive; Route B uses cheap bulk reagents. |
| Typical Yield | 50-75% (selectivity dependent) | 85-95% | Route A suffers from potential over-reaction and purification losses; Route B is clean and efficient. |
| Process Complexity | High (Inert atmosphere, catalyst handling, chromatography) | Low (Standard glassware, simple workup) | SNAr is a more robust and less technically demanding reaction. |
| Cost per Gram of Product | Higher | Lower | The high cost of catalyst and lower yield in Route A result in a higher final cost per gram of purified product, despite potentially cheaper starting material. |
For the synthesis of this compound, Route B, via Nucleophilic Aromatic Substitution of 2-bromo-6-fluorobenzaldehyde, is the unequivocally superior strategy for most laboratory and scale-up applications.
While Route A is a valid synthetic approach, the economic and practical hurdles associated with catalyst cost and achieving selective mono-amination render it less efficient. The higher upfront cost of 2-bromo-6-fluorobenzaldehyde in Route B is a sound investment, as it is more than compensated for by the procedural simplicity, reliability, higher yields, and significantly lower downstream processing costs. This makes Route B the most cost-effective and logical choice for researchers, scientists, and drug development professionals.
References
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-
Organic Syntheses Procedure: p-BROMOBENZALDEHYDE. Organic Syntheses. [Link]
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Nolan, S. P., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
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Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry. [Link]
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Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
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Anisimov, A. V., et al. (2019). Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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- WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- US4551557A - Bromination of substituted benzaldehydes.
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Al-dujaili, A. H., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
-
CN106746816A - Synthetic method of p-bromobenzaldehyde. Eureka | Patsnap. [Link]
-
Smith, J. A., et al. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. S3 Amazonaws. [Link]
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PubChem. 2-Bromo-6-fluorobenzaldehyde. [Link]
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EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office. [Link]
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Sigman, M. S., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
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Safety Operating Guide
2-Bromo-6-(morpholino)benzaldehyde proper disposal procedures
An In-Depth Guide to the Safe Disposal of 2-Bromo-6-(morpholino)benzaldehyde
This document provides comprehensive, step-by-step guidance for the proper disposal of this compound (CAS No. 736990-82-2). As a professional in a high-stakes research and development environment, you understand that meticulous procedural adherence is non-negotiable, not only for regulatory compliance but for the fundamental safety of your team and the protection of our environment. This guide moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, ensuring a robust and defensible safety protocol.
The disposal strategy for this compound is dictated by its distinct chemical functionalities: a halogenated aromatic ring, a reactive aldehyde group, and a morpholine substituent. Each imparts specific hazards that must be addressed. An incomplete understanding of this compound's tripartite nature can lead to improper waste segregation, unforeseen chemical reactions, and significant compliance violations.
Part 1: Hazard Assessment and Chemical Profile
A thorough understanding of the hazards is the bedrock of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazard profile can be reliably inferred from its structural components and data on analogous chemicals.
The primary concerns are its classification as a halogenated organic compound , its potential for harm if ingested, and its irritant properties.[1] The structure combines a brominated benzaldehyde core with a morpholine moiety. Analogues such as 2-bromobenzaldehyde and other substituted benzaldehydes are known to cause skin, eye, and respiratory irritation.[2][3] The morpholine component itself is a flammable and corrosive substance.[4][5]
| Hazard Category | Inferred Risk from Structural Analogues | Recommended Handling Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2][6] |
| Chemical Classification | Halogenated Organic Compound. Contains a carbon-bromine bond. | Must be segregated as halogenated waste. Do not mix with non-halogenated solvents or other waste streams.[7][8] |
| Skin Irritation | Expected to cause skin irritation.[2][6][9] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10] |
| Eye Irritation | Expected to cause serious eye irritation.[2][3][6] | Wear safety goggles with side-shields or a face shield.[10] |
| Inhalation | Dust or vapors may cause respiratory irritation.[2][3][6] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10] |
Part 2: Personal Protective Equipment (PPE) & Spill Management
Preparedness is paramount. Before handling the compound, ensure all necessary safety equipment is accessible and in good condition.
Mandatory PPE
-
Eye Protection: Chemical safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Chemical-resistant, impervious gloves (nitrile rubber is a suitable choice).
-
Body Protection: A full-length laboratory coat.
-
Respiratory Protection: If handling large quantities or if there is a risk of dust generation outside of a fume hood, use a NIOSH-approved respirator.
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Absorb: For a solid spill, carefully sweep or vacuum the material into a suitable container. Avoid creating dust. For a solution, cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[5][11] Use only non-sparking tools for cleanup.[11]
-
Collect Waste: Transfer the absorbed material and any contaminated items (gloves, paper towels) into a designated, sealable container for hazardous waste.[12]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Part 3: Core Disposal Workflow: Segregation and Collection
The single most critical step in the disposal of this compound is its correct classification and segregation as halogenated organic waste .[7] Co-mingling this waste with non-halogenated streams can result in costly and complex disposal challenges.
Step-by-Step Collection Protocol
-
Select the Correct Waste Container: Use a dedicated, properly labeled hazardous waste container designated for Halogenated Organic Solids or Halogenated Organic Liquids , depending on the form of the waste. The container must be in good condition, compatible with the chemical, and have a secure, tightly-sealing lid.[8]
-
Labeling: The waste container must be clearly and accurately labeled before the first drop of waste is added.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
All other constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Harmful/Irritant GHS07).[1]
-
-
Transferring Waste: Carefully transfer the chemical waste, including any contaminated disposables like weighing papers or pipette tips, into the designated container.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[8] This minimizes the release of vapors and prevents spills.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents or bases.[2][9]
Part 4: On-Site Deactivation: A Critical Evaluation
While the aldehyde functional group is chemically reactive and can be neutralized, attempting on-site deactivation for this specific compound is not recommended as a standard laboratory procedure.
Chemical deactivation of aldehyde waste, often using reagents like glycine or sodium bisulfite, is a regulated treatment process.[13][14][15] This is typically applied to large-volume aqueous waste streams, such as spent formalin or glutaraldehyde solutions from medical facilities.[13][15] Applying such a procedure to a pure, solid, multi-functional compound like this compound without a validated protocol and explicit approval from your EHS department can constitute illegal waste treatment.[13]
The most scientifically sound, compliant, and safe method of disposal is incineration by a licensed hazardous waste management facility.[4][11] This high-temperature process ensures the complete destruction of the halogenated organic molecule, preventing its release into the environment.
Part 5: Final Disposal and Logistics
-
Avoid Accumulation: Do not accumulate excessive amounts of waste. Follow your institution's guidelines for waste container size and pickup frequency.[8]
-
Contact EHS: When the waste container is ready for pickup, contact your institution's EHS department or your contracted hazardous waste disposal service.[10]
-
Provide Documentation: Be prepared to provide a complete and accurate description of the waste container's contents.
The logical flow of the disposal process, from initial handling to final handoff, is crucial for maintaining a safe and compliant laboratory environment.
References
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-
International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). Inchem.org. Retrieved from [Link]
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MsdsDigital.com. (2019). MORPHOLINE. Retrieved from [Link]
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Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). Morpholine.
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- Bucknell University. (2016). Hazardous Waste Segregation.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
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Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Retrieved from [Link]
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Tucker, S. P., & Carson, G. A. (1985). Deactivation of hazardous chemical wastes. OSTI.GOV. [Link]
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U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. EPA NEPAL. Retrieved from [Link]
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University of Nebraska-Lincoln Environmental Health & Safety. (2024). Disposal Protocol for High Level Disinfectants (HLDs). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
